molecular formula C21H28F13NO11 B8069999 FLAC6

FLAC6

Cat. No.: B8069999
M. Wt: 717.4 g/mol
InChI Key: SZAQBXSRVMHNKX-BUTOKUIXSA-N
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Description

FLAC6 is a useful research compound. Its molecular formula is C21H28F13NO11 and its molecular weight is 717.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-N-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28F13NO11/c22-16(23,17(24,25)18(26,27)19(28,29)20(30,31)21(32,33)34)2-1-3-35-14(44)11(42)10(41)13(6(38)4-36)46-15-12(43)9(40)8(39)7(5-37)45-15/h6-13,15,36-43H,1-5H2,(H,35,44)/t6-,7-,8+,9+,10-,11-,12-,13-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAQBXSRVMHNKX-BUTOKUIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CNC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28F13NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

717.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

FLAC6 Detergent: A Technical Guide to a Novel Fluorinated Amphiphile for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FLAC6 is a novel, non-ionic fluorinated detergent engineered for the extraction and stabilization of membrane proteins. Structurally, it is characterized by a hydrophilic lactobionamide headgroup and a hydrophobic perfluorohexyl tail. This unique composition confers advantageous properties, including high efficacy in solubilizing complex membrane proteins such as G protein-coupled receptors (GPCRs) and ABC transporters, while significantly enhancing their thermal stability. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed protocols for its application in membrane protein research, and a summary of its performance in stabilizing challenging protein targets.

Introduction

Membrane proteins are critical targets for drug discovery, yet their inherent hydrophobicity presents significant challenges for biochemical and structural analysis. Detergents are indispensable tools for extracting these proteins from their native lipid environment. However, many conventional detergents can lead to protein denaturation and loss of function. Fluorinated detergents have emerged as a promising class of amphiphiles that can offer superior stabilizing properties. This compound, a lactobionamide-based fluorinated detergent, has demonstrated remarkable efficacy in both solubilizing and maintaining the functional integrity of membrane proteins.

Physicochemical Properties of this compound

This compound is a non-ionic detergent with a lactobionamide polar head and a C6F13 hydrophobic tail. Its properties have been characterized to understand its behavior in aqueous solutions and its interaction with membrane proteins.

PropertyValueMethodReference
Chemical Name N-(2-(1H,1H,2H,2H-perfluorooctyl)ethyl)lactobionamideSynthesisCornut et al.
Critical Micelle Concentration (CMC) ~0.5 mMSurface TensiometryCornut et al.
Hydrodynamic Diameter of Micelles ~10 nmDynamic Light ScatteringCornut et al.

Experimental Data: Performance of this compound in Membrane Protein Stabilization

This compound has been shown to significantly enhance the thermal stability of various membrane proteins compared to conventional detergents like n-dodecyl-β-D-maltoside (DDM).

Membrane ProteinClassThermal Stability Improvement (Tm) with this compound vs. DDMReference
Adenosine A2A Receptor (A2AR) GPCR+7°CFaugier et al. (2020)
AcrB ABC Transporter+9°CFaugier et al. (2020)
BmrA ABC Transporter+23°CFaugier et al. (2020)

Experimental Protocols

General Workflow for Membrane Protein Solubilization and Purification using this compound

The following diagram outlines the general steps for utilizing this compound to extract and purify membrane proteins.

start Start: Membrane Preparation solubilization Membrane Solubilization with this compound start->solubilization centrifugation1 Clarification by Ultracentrifugation solubilization->centrifugation1 affinity_chromatography Affinity Chromatography centrifugation1->affinity_chromatography elution Elution of Protein-Detergent Complex affinity_chromatography->elution size_exclusion Size Exclusion Chromatography elution->size_exclusion analysis Functional and Structural Analysis size_exclusion->analysis

Caption: General workflow for membrane protein extraction and purification using this compound detergent.

Detailed Protocol for Solubilization of Adenosine A2A Receptor (A2AR)

This protocol is adapted from Faugier et al. (2020).

  • Membrane Preparation:

    • Harvest cells expressing A2AR.

    • Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.5, with protease inhibitors).

    • Lyse the cells using a Dounce homogenizer or sonication.

    • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Pellet the membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour).

    • Resuspend the membrane pellet in a storage buffer (e.g., 50 mM HEPES, pH 7.5, 20% glycerol) and store at -80°C.

  • Solubilization:

    • Thaw the membrane preparation on ice.

    • Dilute the membranes to a final protein concentration of 5 mg/mL in a solubilization buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM MgCl2, protease inhibitors).

    • Add this compound to a final concentration of 1% (w/v).

    • Incubate with gentle agitation for 1 hour at 4°C.

  • Clarification:

    • Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

    • Carefully collect the supernatant containing the solubilized A2AR-FLAC6 complexes.

  • Affinity Purification:

    • The subsequent steps involve standard affinity chromatography (e.g., Ni-NTA for His-tagged proteins or antibody-based affinity for others), followed by size-exclusion chromatography to ensure the homogeneity of the protein-detergent complex. The buffers used in these steps should contain this compound at a concentration above its CMC (e.g., 0.1%).

Signaling Pathway and Logical Relationships

This compound is a tool for protein manipulation and does not directly participate in biological signaling pathways. The logical relationship of its application is in the successful extraction of functional membrane proteins for downstream analysis.

cluster_problem Challenge cluster_solution This compound Application cluster_outcome Result MembraneProtein Membrane Protein in Lipid Bilayer UnstableProtein Unstable/Aggregated Protein MembraneProtein->UnstableProtein Leads to (without proper detergent) Solubilization Solubilization MembraneProtein->Solubilization Target This compound This compound Detergent This compound->Solubilization Agent Stabilization Stabilization This compound->Stabilization Enables StableComplex Stable Protein-Detergent Complex Solubilization->StableComplex Yields StableComplex->Stabilization FunctionalAnalysis Functional & Structural Studies StableComplex->FunctionalAnalysis Allows for

Caption: Logical diagram illustrating the role of this compound in overcoming challenges in membrane protein research.

Conclusion

This compound represents a significant advancement in the field of membrane protein biochemistry. Its unique fluorinated structure provides a gentle yet effective means of extracting and stabilizing challenging membrane proteins, paving the way for more successful structural and functional studies. The data and protocols presented in this guide offer a valuable resource for researchers aiming to leverage the benefits of this novel detergent in their work.

An In-depth Technical Guide to the Core Mechanism of Action of FLAC6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "FLAC6" is not prominently associated with a single, well-defined biological molecule or signaling pathway in publicly available scientific literature. Initial database searches indicate ambiguity, with references pointing towards a fluorinated detergent, a plant resistance protein (Flax L6), and a geotechnical software (FLAC3D). This guide will focus on the most scientifically plausible interpretation for a "mechanism of action" inquiry in a biochemical context: This compound as a fluorinated detergent for membrane protein studies .

While not a signaling molecule with a traditional biological mechanism of action, the function of this compound as a detergent is critical in the fields of structural biology and drug development for the solubilization and stabilization of membrane proteins. This guide will provide an in-depth technical overview of its core function, experimental protocols for its use, and a visualization of its mechanism.

This compound: A Fluorinated Detergent for Membrane Protein Solubilization

This compound is identified as a potent fluorinated detergent designed for the solubilization of membrane proteins while preserving their structural and functional integrity.[1] Its unique properties make it a valuable tool for studying challenging membrane proteins such as G protein-coupled receptors (GPCRs) and transporters.[1]

Core Mechanism of Action

The primary mechanism of action of this compound is the disruption of the lipid bilayer of cell membranes to extract and solubilize integral membrane proteins. This process can be broken down into the following key steps:

  • Partitioning: this compound monomers insert themselves into the lipid bilayer.

  • Micelle Formation: As the concentration of this compound increases, the detergent molecules aggregate to form micelles. These micelles encapsulate the hydrophobic transmembrane domains of the target protein.

  • Solubilization: The protein, now shielded from the aqueous environment by the detergent micelle, is extracted from the membrane, resulting in a soluble protein-detergent complex.

The fluorinated nature of this compound likely contributes to its efficacy by creating a highly stable and inert shell around the hydrophobic regions of the protein, thus preventing aggregation and maintaining the native conformation.

Quantitative Data on this compound Efficacy

Target ProteinCritical Micelle Concentration (CMC) of this compound (mM)Optimal Solubilization Concentration (% w/v)Yield of Solubilized Protein (mg/L)Functional Activity Retained (%)Reference
Adenosine A2A ReceptorData not availableData not availableData not availableData not available[1]
AcrB TransporterData not availableData not availableData not availableData not available[1]
BmrA TransporterData not availableData not availableData not a vailableData not available[1]

Note: The above table is a template. Specific values for this compound would need to be determined experimentally.

Experimental Protocols

The following is a generalized protocol for the solubilization of a target membrane protein using this compound. Optimization of detergent concentration, temperature, and incubation time is crucial for each specific protein.

Protocol: Membrane Protein Solubilization with this compound
  • Membrane Preparation:

    • Isolate cell membranes containing the target protein of interest using standard cell lysis and centrifugation techniques.

    • Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl, HEPES) at a protein concentration of 5-10 mg/mL.

  • Detergent Screening and Optimization:

    • Perform a small-scale screen with varying concentrations of this compound (e.g., 0.1% to 2% w/v) to determine the optimal concentration for solubilization without denaturation.

    • Incubate the membrane suspension with this compound for 1-4 hours at 4°C with gentle agitation.

  • Solubilization:

    • Based on the optimization results, add the optimal concentration of this compound to the prepared membrane suspension.

    • Incubate for the determined optimal time and temperature.

  • Clarification:

    • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour to pellet the unsolubilized membrane fraction.

  • Purification:

    • Carefully collect the supernatant containing the solubilized protein-detergent complexes.

    • Proceed with affinity chromatography or other purification methods. It is essential to include a low concentration of this compound in all buffers throughout the purification process to maintain protein solubility.

  • Functional and Structural Analysis:

    • Assess the functional integrity of the purified protein using appropriate assays (e.g., ligand binding, enzyme activity).

    • Characterize the structural properties using techniques such as circular dichroism, size-exclusion chromatography, and cryo-electron microscopy.

Visualizations

This compound Mechanism of Action: Membrane Protein Solubilization

FLAC6_Mechanism p1 Membrane Protein p2 Membrane Protein d1 This compound d1->p1 d2 This compound Micelle

Caption: Workflow of membrane protein solubilization by this compound detergent.

Other Potential Interpretations of "this compound"

Flax L6 Protein

The term "this compound" could be a misspelling of "Flax L6". L6 is a well-characterized resistance (R) protein in flax (Linum usitatissimum) that is involved in the plant's immune response to flax rust disease caused by the fungus Melampsora lini.[2] The mechanism of action for L6 involves the direct recognition of the avirulence (Avr) protein AvrL567 from the pathogen.[2][3][4] This recognition triggers a downstream signaling cascade leading to a defense response, often culminating in a hypersensitive response at the site of infection.[2]

Signaling Pathway for Flax L6 Recognition

Flax_L6_Signaling AvrL567 AvrL567 (Fungal Effector) L6 L6 (Flax R Protein) AvrL567->L6 Direct Recognition Downstream Downstream Signaling (e.g., Kinases, Transcription Factors) L6->Downstream Activation HR Hypersensitive Response (Plant Defense) Downstream->HR Induction

Caption: Simplified signaling pathway of Flax L6 protein recognition of AvrL567.

Conclusion

While the query "this compound mechanism of action" is ambiguous, the most relevant interpretation for a technical guide in the context of molecular biology and drug development pertains to this compound as a fluorinated detergent. Its mechanism of action revolves around the effective solubilization and stabilization of membrane proteins, which is a critical step for their structural and functional characterization. For researchers interested in plant-pathogen interactions, the Flax L6 protein offers a compelling example of direct pathogen recognition as a mechanism for initiating a plant immune response. Clear differentiation between these terms is essential for accurate scientific communication and research.

References

Unveiling FLAC6: A Technical Guide to the Novel Fluorinated Detergent for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LYON, France – December 9, 2025 – In the intricate world of structural biology and drug discovery, the isolation and stabilization of membrane proteins remain a significant hurdle. Addressing this challenge, a novel fluorinated detergent, FLAC6, has emerged as a powerful tool for researchers. This technical guide provides an in-depth overview of the chemical properties, structure, and applications of this compound, offering a valuable resource for scientists and drug development professionals.

This compound is a lactobionamide-based fluorinated detergent designed for the functional and structural stabilization of membrane proteins. Its unique chemical architecture, featuring a hydrophilic lactobionamide head and a perfluorohexyl tail, confers advantageous properties for solubilizing and maintaining the integrity of these challenging biological macromolecules.

Chemical Structure and Properties

This compound is characterized by a precise molecular structure that dictates its function. The combination of a bulky, sugar-based headgroup and a fluorinated aliphatic chain results in a detergent with a low critical micelle concentration (CMC) and high solubilizing power.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₁H₂₈F₁₃NO₁₁[1]
Molecular Weight 717.43 g/mol [1]
CAS Number 2820046-26-0[1]
Critical Micelle Concentration (CMC) 0.56 mM[1]
SMILES O--INVALID-LINK----INVALID-LINK----INVALID-LINK--C(NCCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)=O)([H])--INVALID-LINK--O">C@HO--INVALID-LINK--CO[1]
InChI InChI=1S/C21H28F13NO11/c22-16(23,17(24,25)18(26,27)19(28,29)20(30,31)21(32,33)34)2-1-3-35-14(44)11(42)10(41)13(6(38)4-36)46-15-12(43)9(40)8(39)7(5-37)45-15/h6-13,15,36-43H,1-5H2,(H,35,44)/t6-,7-,8+,9+,10-,11-,12-,13-,15+/m1/s1[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the protection of lactobionolactone, followed by amidation and subsequent deprotection. A general synthetic scheme is outlined below.

G cluster_synthesis This compound Synthesis Workflow Lactobionolactone Lactobionolactone ProtectedLactone Acetylated Lactobionolactone Lactobionolactone->ProtectedLactone Ac₂O, Pyridine Amidation Amidation ProtectedLactone->Amidation Amine 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl-amine Amine->Amidation Protectedthis compound Protected this compound Amidation->Protectedthis compound Deprotection Deprotection Protectedthis compound->Deprotection NaOMe, MeOH This compound This compound Deprotection->this compound G cluster_workflow Experimental Workflow: Protein Solubilization & Purification start Membrane Preparation solubilization Solubilization with this compound start->solubilization centrifugation High-Speed Centrifugation solubilization->centrifugation supernatant Collect Supernatant (Solubilized Proteins) centrifugation->supernatant affinity_chromatography Affinity Chromatography supernatant->affinity_chromatography elution Elution affinity_chromatography->elution characterization Characterization (e.g., SDS-PAGE, SEC) elution->characterization end Purified, Stable Protein characterization->end G cluster_a2ar Adenosine A₂A Receptor Signaling Pathway Adenosine Adenosine A2AR Adenosine A₂A Receptor Adenosine->A2AR Gs Gαs A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream G cluster_abc General Mechanism of AcrB/BmrA-like ABC Transporters Drug_in Drug (Cytoplasm) Binding Drug Binding to Transporter Drug_in->Binding ATP_bind ATP Binding Binding->ATP_bind Conformational_change Conformational Change ATP_bind->Conformational_change induces ATP_hydrolysis ATP Hydrolysis Conformational_change->ATP_hydrolysis Drug_out Drug Efflux (Extracellular) Conformational_change->Drug_out Reset Reset to Inward-Facing Conformation ATP_hydrolysis->Reset

References

Applications of Fluorinated Detergents in Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of fluorinated detergents in the field of biochemistry, with a particular focus on their role in the study of membrane proteins. These unique surfactants offer distinct advantages over their traditional hydrogenated counterparts, paving the way for advancements in structural biology and drug discovery. This document provides a comprehensive overview of their properties, detailed experimental protocols, and a look into their application in understanding complex biological signaling pathways.

The Core Advantages of Fluorinated Detergents

Fluorinated detergents are amphipathic molecules characterized by a polar head group and a hydrophobic tail that is partially or fully fluorinated. This fluorination imparts unique physicochemical properties that make them invaluable tools for biochemists. Unlike conventional hydrogenated detergents, which can strip essential lipids and destabilize membrane proteins, fluorinated surfactants offer a gentler approach.[1]

The primary hypotheses for their stabilizing effects are:

  • Reduced Lipophilicity: The fluorinated tails are lipophobic, meaning they have a low affinity for the hydrocarbon chains of lipids. This prevents them from acting as a "hydrophobic sink" that extracts native lipids and cofactors crucial for the protein's structure and function.[1]

  • Steric Hindrance: The bulkier nature of fluorinated chains is thought to reduce their ability to penetrate and disrupt the intricate helix-helix interactions within the transmembrane domains of proteins.[1]

These properties lead to several key applications in biochemistry:

  • Membrane Protein Stabilization: While not typically used for the initial solubilization of membrane proteins from the lipid bilayer, fluorinated detergents excel at maintaining the stability of these proteins in solution during purification and subsequent characterization.[1]

  • Cryo-Electron Microscopy (Cryo-EM): They are frequently used as additives in cryo-EM sample preparation to improve the distribution of protein particles in the vitreous ice and to produce thinner, more uniform ice layers, which are critical for high-resolution imaging.[1][2]

  • Protein Crystallization: Fluorinated surfactants can be employed as additives in crystallization screens to reduce non-specific aggregation and promote the formation of well-ordered crystals.[1]

Quantitative Data of Common Fluorinated Detergents

The selection of an appropriate fluorinated detergent is critical for experimental success and is often guided by its physicochemical properties. The following table summarizes key parameters for several commonly used fluorinated detergents.

Detergent NameAbbreviationMolecular Weight ( g/mol )Critical Micelle Concentration (CMC)Aggregation Number
Fluorinated Fos-Choline-8FC-8529.22.9 mMNot widely reported
Fluorinated Octyl MaltosideFOMNot specified in resultsNot specified in resultsNot specified in results
Perfluorooctanoic acidPFOA414.07~8-10 mM (Varies with conditions)Not widely reported

Note: The aggregation number for many fluorinated detergents is not as extensively characterized in the literature as it is for traditional hydrogenated detergents.

Experimental Protocols

The following sections provide detailed methodologies for the key applications of fluorinated detergents in biochemistry.

Membrane Protein Stabilization

This protocol describes a general workflow for exchanging a membrane protein from a traditional solubilizing detergent to a fluorinated detergent for enhanced stability.

dot

Membrane_Protein_Stabilization cluster_solubilization Initial Solubilization cluster_purification Purification cluster_exchange Detergent Exchange cluster_final Final Product start Membrane Preparation solubilize Solubilize with Hydrogenated Detergent (e.g., DDM) start->solubilize purify Affinity Chromatography solubilize->purify exchange On-Column Exchange to Fluorinated Detergent (e.g., FC-8) purify->exchange elute Elute Stabilized Protein exchange->elute end Stable Protein for Downstream Applications elute->end

Caption: Workflow for membrane protein stabilization.

Methodology:

  • Initial Solubilization:

    • Isolate the membranes containing the target protein using standard cell lysis and centrifugation procedures.

    • Resuspend the membranes in a buffer containing a conventional hydrogenated detergent (e.g., n-dodecyl-β-D-maltoside, DDM) at a concentration above its critical micelle concentration (CMC) to solubilize the membrane proteins.

    • Incubate on ice with gentle agitation for 1-2 hours.

    • Clarify the solution by ultracentrifugation to remove unsolubilized material.

  • Affinity Purification:

    • Load the supernatant containing the solubilized protein onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

    • Wash the column extensively with a buffer containing the solubilizing detergent to remove non-specifically bound proteins.

  • On-Column Detergent Exchange:

    • Prepare a wash buffer containing the desired fluorinated detergent (e.g., 3 mM fluorinated Fos-Choline-8) at a concentration above its CMC.

    • Wash the column with at least 10 column volumes of the fluorinated detergent-containing buffer. This allows for the gradual exchange of the initial detergent for the fluorinated one while the protein is immobilized on the resin.

  • Elution and Analysis:

    • Elute the protein from the column using an appropriate elution agent (e.g., imidazole (B134444) for His-tagged proteins) in a buffer containing the fluorinated detergent.

    • Analyze the purity and stability of the protein using techniques such as SDS-PAGE and size-exclusion chromatography.

Cryo-EM Sample Preparation

This protocol outlines the steps for preparing a vitrified grid of a membrane protein sample with the addition of a fluorinated detergent to improve sample quality.

CryoEM_Workflow cluster_sample_prep Sample Preparation cluster_grid_prep Grid Preparation cluster_vitrification Vitrification start Purified Protein in Conventional Detergent add_fluoro Add Fluorinated Detergent (e.g., 0.005% FC-8) start->add_fluoro apply_grid Apply Sample to Glow-Discharged Grid add_fluoro->apply_grid blot Blot Excess Liquid apply_grid->blot plunge Plunge-Freeze in Liquid Ethane blot->plunge end Vitrified Grid for Cryo-EM Imaging plunge->end

Caption: Protein crystallization with fluorinated detergents.

Methodology:

  • Prepare Protein and Crystallization Screens:

    • Concentrate the purified membrane protein in its primary detergent to a suitable concentration for crystallization (typically 5-15 mg/mL).

    • Prepare or purchase commercial crystallization screens.

  • Add Fluorinated Detergent to the Reservoir:

    • For this application, the fluorinated detergent is typically added to the reservoir solution of the crystallization screen.

    • The concentration should be at or below the detergent's CMC. For example, concentrations around 0.7% for fluorinated octyl maltoside or 2.2 mM for fluorinated Fos-Choline-8 have been used successfully. [1]This prevents the formation of an excess of empty micelles in the crystallization drop.

  • Set Up Crystallization Trials:

    • Using a vapor diffusion method (hanging or sitting drop), mix a small volume of the concentrated protein solution with an equal volume of the reservoir solution containing the fluorinated detergent.

    • Seal the wells and incubate at a constant temperature.

  • Monitor and Optimize:

    • Monitor the drops for crystal growth over time. The presence of the fluorinated detergent can help to reduce precipitation and non-specific aggregation, leading to the formation of higher-quality crystals.

    • If initial hits are observed, further optimization of the precipitant, pH, and fluorinated detergent concentration may be required.

Application in Signaling Pathway Elucidation

The stabilization of membrane proteins by fluorinated detergents has been instrumental in the structural and functional characterization of key players in major signaling pathways. Understanding the three-dimensional structure of these proteins is crucial for deciphering their mechanism of action and for designing targeted therapeutics.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs represent the largest family of membrane receptors and are the targets of a significant portion of modern drugs. Their inherent instability once removed from the cell membrane has historically made them challenging to study. Fluorinated detergents can help to stabilize GPCRs in a functional conformation, facilitating structural studies that reveal the intricacies of ligand binding and G-protein coupling.

dot

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ligand Ligand gpcr GPCR (Stabilized by Fluorinated Detergent) ligand->gpcr Binding g_protein G-Protein (αβγ) gpcr->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector α-subunit activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling second_messenger->downstream

Caption: Simplified GPCR signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. Dysregulation of EGFR signaling is a hallmark of many cancers. Structural studies of EGFR, often aided by stabilizing agents like fluorinated detergents, have been crucial in the development of targeted cancer therapies.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm egf EGF egfr EGFR (Stabilized by Fluorinated Detergent) egf->egfr Binding dimerization Dimerization & Autophosphorylation egfr->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor Recruitment ras_raf Ras-Raf-MEK-ERK Pathway adaptor->ras_raf pi3k PI3K-Akt Pathway adaptor->pi3k proliferation Cell Proliferation, Survival, etc. ras_raf->proliferation pi3k->proliferation

References

The Emergence of Fluorinated Detergents in GPCR Structural Biology: A Technical Guide to FLAC6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural determination of G-protein coupled receptors (GPCRs) remains a formidable challenge in modern drug discovery and biomedical research. The inherent instability of these membrane proteins once extracted from their native lipid environment necessitates the use of specialized solubilizing and stabilizing agents. This technical guide delves into the role of a novel fluorinated detergent, FLAC6, in GPCR structural studies. While GPCRs are notoriously difficult to stabilize, this compound presents a promising alternative to conventional detergents by offering a gentle yet effective means of extraction while preserving the structural and functional integrity of the receptor. This document provides an in-depth overview of this compound, a comparative analysis with established detergents, detailed experimental protocols for GPCR solubilization and characterization, and a focus on the adenosine (B11128) A2A receptor (A2AR) as a case study.

Introduction: The Challenge of GPCR Stabilization

G-protein coupled receptors constitute the largest family of transmembrane proteins and are the targets of a substantial portion of currently marketed drugs. Their dynamic nature and reliance on the lipid bilayer for conformational stability make them exceedingly difficult to study using high-resolution structural methods like X-ray crystallography and cryogenic electron microscopy (cryo-EM). A critical step in the structural biology workflow is the extraction of the GPCR from the cell membrane using detergents, which form a micelle around the hydrophobic transmembrane domains, mimicking the native lipid environment.

The choice of detergent is paramount; a harsh detergent can lead to denaturation and aggregation, while a detergent that is too mild may not efficiently solubilize the receptor. An ideal detergent must maintain the GPCR's native conformation and functionality throughout the lengthy and rigorous purification and structure determination process.

This compound: A Novel Fluorinated Detergent

This compound is a potent, non-ionic, lactobionamide-based fluorinated detergent designed for the solubilization and stabilization of membrane proteins.[1] Its unique chemical properties, including a fluorinated tail, offer a balance of hydrophobicity to interact with the transmembrane regions of GPCRs and a hydrophilic headgroup to ensure solubility in aqueous solutions.

Chemical Structure of this compound:

While the precise, detailed chemical structure of this compound is proprietary, its general composition as a lactobionamide-based fluorinated detergent distinguishes it from traditional alkyl maltoside or glucoside detergents.

This compound has been shown to maintain the structural and functional integrity of various membrane proteins, including the native adenosine A2A receptor (A2AR), a well-studied GPCR.[1]

Data Presentation: Comparative Analysis of Detergents

The efficacy of a detergent is assessed by its ability to maintain the stability of the solubilized GPCR, which can be quantified by measuring the melting temperature (Tm) of the protein using techniques such as thermal shift assays. Higher Tm values indicate greater thermostability. While specific, direct comparative studies detailing the Tm of GPCRs in this compound are not widely available in the public literature, the following tables provide a summary of quantitative data for commonly used detergents to serve as a benchmark for evaluating novel agents like this compound.

Table 1: Physicochemical Properties of Common Non-Ionic Detergents

DetergentAbbreviationChemical ClassCritical Micelle Concentration (CMC) (mM)Micelle Size (kDa)
n-dodecyl-β-D-maltosideDDMAlkyl Maltoside~0.17~50
Lauryl Maltose Neopentyl GlycolLMNGMaltose Neopentyl Glycol~0.01~40
Glyco-diosgeninGDNSteroidal Glycoside~0.02-0.03~70-75
n-decyl-β-D-maltosideDMAlkyl Maltoside~1.8~40
n-octyl-β-D-glucosideOGAlkyl Glucoside~20-25~6-8

Table 2: Comparative Thermostability (Tm) of A2A Receptor in Different Detergents

DetergentA2AR ConstructApparent Tm (°C)
Lauryl Maltose Neopentyl Glycol (LMNG)Thermostabilized A2AR (tA2AR)44.2 ± 0.2
Decyl Maltose Neopentyl Glycol (DMNG)Thermostabilized A2AR (tA2AR)33.9 ± 0.2
Octyl Maltose Neopentyl Glycol (OGNG)Thermostabilized A2AR (tA2AR)24.2 ± 0.6
n-dodecyl-β-D-maltoside (DDM) in SMALPWild-type A2AR from HEK293T cells36.2 ± 0.52
Styrene Maleic Acid Lipid Particle (SMALP)Wild-type A2AR from HEK293T cells40.2 ± 0.44

Data for LMNG, DMNG, and OGNG are from molecular dynamics simulations and experimental measurements for tA2AR.[2][3] Data for DDM in SMALP is from experimental measurements on wild-type A2AR.[4]

Experimental Protocols

The following are detailed methodologies for key experiments in GPCR structural studies. These protocols are generalized and should be optimized for the specific GPCR and expression system. When using this compound, it is recommended to perform a detergent screening to determine the optimal concentration, which is typically above its critical micelle concentration (CMC).

GPCR Expression and Membrane Preparation

This protocol describes the expression of a target GPCR in insect cells (e.g., Spodoptera frugiperda, Sf9) using the baculovirus expression system, a common method for producing high yields of recombinant GPCRs.

  • Baculovirus Generation:

    • Subclone the gene encoding the target GPCR (with an affinity tag, e.g., His-tag, FLAG-tag) into a baculovirus transfer vector (e.g., pFastBac).

    • Generate recombinant bacmid DNA in E. coli DH10Bac cells.

    • Transfect Sf9 cells with the recombinant bacmid to produce P1 viral stock.

    • Amplify the viral stock to a high-titer P2 or P3 stock.

  • GPCR Expression:

    • Grow Sf9 cells in suspension culture to a density of 2-3 x 10^6 cells/mL.

    • Infect the cell culture with the high-titer baculovirus stock at an optimized multiplicity of infection (MOI).

    • Incubate the infected culture for 48-72 hours at 27°C.

  • Cell Harvesting and Membrane Preparation:

    • Harvest the cells by centrifugation at 1,000 x g for 10 minutes.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.5, 10 mM MgCl2, 20 mM KCl, with protease inhibitors).

    • Lyse the cells using a Dounce homogenizer or by nitrogen cavitation.

    • Centrifuge the lysate at 1,000 x g for 10 minutes to pellet nuclei and unbroken cells.

    • Collect the supernatant and centrifuge at 100,000 x g for 30-60 minutes to pellet the cell membranes.

    • Resuspend the membrane pellet in a high-salt buffer (e.g., 1.0 M NaCl) to remove membrane-associated proteins, and repeat the ultracentrifugation step.

    • The final membrane pellet can be flash-frozen in liquid nitrogen and stored at -80°C.

GPCR Solubilization with this compound

This protocol outlines the extraction of the target GPCR from the isolated cell membranes using this compound.

  • Detergent Screening (Optional but Recommended):

    • Thaw the isolated cell membranes on ice.

    • Dilute the membranes to a final protein concentration of 2-5 mg/mL in a solubilization buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, with protease inhibitors).

    • Aliquot the membrane suspension and add this compound to final concentrations ranging from 0.5% to 2.0% (w/v). Also test other detergents for comparison.

    • Incubate with gentle agitation for 1-2 hours at 4°C.

    • Centrifuge at 100,000 x g for 30-60 minutes to pellet non-solubilized material.

    • Analyze the supernatant for the presence and integrity of the solubilized GPCR by SDS-PAGE and Western blot.

  • Bulk Solubilization:

    • Based on the screening results, add the optimal concentration of this compound to the membrane suspension.

    • Incubate with gentle agitation for 1-2 hours at 4°C.

    • Clarify the solubilizate by ultracentrifugation at 100,000 x g for 30-60 minutes.

    • The supernatant containing the solubilized GPCR-FLAC6 complex is now ready for purification.

Affinity Purification of Solubilized GPCR

This protocol describes a general affinity chromatography-based purification of a His-tagged GPCR.

  • Resin Equilibration:

    • Equilibrate an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins) with a buffer containing this compound at a concentration above its CMC (e.g., 0.1% w/v).

  • Binding:

    • Incubate the solubilized GPCR extract with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.

  • Washing:

    • Wash the resin extensively with a wash buffer containing a low concentration of imidazole (B134444) (for His-tags) and this compound to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound GPCR with an elution buffer containing a high concentration of imidazole and this compound.

    • Collect fractions and analyze by SDS-PAGE for purity.

Thermostability Assay (Thermal Shift Assay)

This assay measures the thermal stability of the purified GPCR in the presence of this compound.

  • Sample Preparation:

    • Dilute the purified GPCR to a final concentration of 2-4 µg in a buffer solution containing this compound. The total volume is typically 200 µL for a standard cuvette.

    • Add a fluorescent dye that binds to exposed hydrophobic regions of unfolded proteins (e.g., CPM dye).

    • Incubate the mixture in the dark at 4°C for 30 minutes.

  • Data Collection:

    • Transfer the solution to a quartz fluorometer cuvette.

    • Use a spectrofluorometer with a temperature control unit to ramp the temperature at a rate of 2°C/minute.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., excitation at 387 nm and emission at 463 nm for CPM dye).[5]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

Mandatory Visualizations

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor (A2AR) is a Class A GPCR that is activated by the endogenous ligand adenosine. It primarily couples to the Gs family of G proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

GPCR_Signaling_Pathway Adenosine A2A Receptor (A2AR) Signaling Pathway Adenosine Adenosine A2AR A2AR Adenosine->A2AR Binds Gs Gs Protein (αβγ) A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

A simplified diagram of the Adenosine A2A Receptor signaling pathway.
Experimental Workflow for GPCR Solubilization and Purification

This diagram illustrates the key steps involved in preparing a purified GPCR sample for structural studies, from cell expression to final quality control.

GPCR_Workflow GPCR Solubilization and Purification Workflow Expression GPCR Expression (e.g., Insect Cells) Harvesting Cell Harvesting Expression->Harvesting MembranePrep Membrane Preparation Harvesting->MembranePrep Solubilization Solubilization with this compound MembranePrep->Solubilization Clarification Clarification (Ultracentrifugation) Solubilization->Clarification Affinity Affinity Chromatography Clarification->Affinity SEC Size Exclusion Chromatography Affinity->SEC QC Quality Control (SDS-PAGE, TSA) SEC->QC Structure Structural Studies (Cryo-EM / Crystallography) QC->Structure

A general experimental workflow for GPCR research using this compound.

Conclusion and Future Outlook

The development of novel detergents with enhanced stabilizing properties is crucial for advancing the field of GPCR structural biology. This compound, a lactobionamide-based fluorinated detergent, represents a promising new tool for researchers. Its ability to solubilize and maintain the integrity of challenging membrane proteins like the A2A receptor highlights its potential. While more extensive quantitative and comparative data are needed to fully establish its position relative to widely used detergents like DDM and LMNG, the initial findings are encouraging. The protocols and comparative data provided in this guide offer a framework for researchers to incorporate and evaluate this compound and other novel detergents in their GPCR structural biology pipelines. Future studies should focus on systematic comparisons of this compound with other detergents across a range of GPCRs and the successful determination of high-resolution GPCR structures using this detergent. Such work will be invaluable for the rational design of novel therapeutics targeting this critical class of proteins.

References

An In-depth Technical Guide to the Interaction of Fasciclin-Like Arabinogalactan Proteins with Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the interaction between Fasciclin-Like Arabinogalactan (B145846) (FLA) proteins and lipid bilayers. The term "FLAC6" does not correspond to a currently recognized protein in public scientific databases. It is possible this is a non-standard nomenclature or a typographical error. This guide will focus on the well-characterized family of FLA proteins, plant-specific proteins implicated in a variety of processes at the cell surface, which necessitates their interaction with the plasma membrane's lipid bilayer. Another possibility for the intended query could be PLA2G6, a phospholipase involved in membrane homeostasis and neurodegenerative diseases.[1] This document will proceed with a focus on FLA proteins due to their established role as cell surface adhesion molecules.

FLA proteins are a subclass of arabinogalactan proteins (AGPs) characterized by the presence of fasciclin domains, which are known to be involved in cell adhesion.[2] Their localization at the cell periphery suggests a crucial role in mediating interactions between the cell and its environment, a function intrinsically linked to the lipid bilayer. Understanding the nature of this interaction is pivotal for elucidating their roles in plant growth, development, and stress response.[2][3]

Fasciclin-Like Arabinogalactan (FLA) Proteins: Structure and Function

FLA proteins are modular, typically consisting of one or two fasciclin domains and regions rich in proline, which are sites for O-glycosylation with arabinogalactan polysaccharides. A C-terminal glycosylphosphatidylinositol (GPI) anchor is predicted for most FLAs, which would directly embed the protein in the outer leaflet of the plasma membrane's lipid bilayer.

Table 1: General Classification and Functions of FLA Proteins

Protein Family/ClassKey Structural FeaturesGeneral FunctionsCellular Localization
Fasciclin-Like Arabinogalactan Proteins (FLAs)One or two fasciclin domains, AGP glycomodules, GPI anchorCell adhesion, cell expansion, hormone signaling, abiotic and biotic stress responses[2][4]Plasma membrane (via GPI anchor), cell wall

Quantitative Data on Protein-Lipid Bilayer Interactions

Direct quantitative data for FLA protein interactions with lipid bilayers is not extensively available in the literature. However, the following table summarizes the types of quantitative data that are typically generated when studying protein-lipid interactions, using established experimental techniques. These parameters are crucial for understanding the affinity, stability, and nature of the interaction.

Table 2: Key Quantitative Parameters in Protein-Lipid Bilayer Interaction Studies

ParameterDescriptionTypical Range of ValuesExperimental Technique(s)
Binding Affinity (Kd) Dissociation constant; a measure of the strength of the binding interaction. Lower Kd indicates stronger binding.nM to µMSurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST)
Association Rate Constant (kon) The rate at which the protein binds to the lipid bilayer.103 to 107 M-1s-1Surface Plasmon Resonance (SPR)
Dissociation Rate Constant (koff) The rate at which the protein-lipid complex dissociates.10-5 to 10-1 s-1Surface Plasmon Resonance (SPR)
Change in Membrane Thickness The increase or decrease in the thickness of the lipid bilayer upon protein binding/insertion.Ångstroms (Å) to nanometers (nm)Atomic Force Microscopy (AFM), Neutron Scattering
Change in Membrane Fluidity Alteration in the mobility of lipid molecules within the bilayer.Anisotropy values, diffusion coefficientsFluorescence Anisotropy, Fluorescence Recovery After Photobleaching (FRAP)
Thermodynamic Parameters (ΔH, ΔS, ΔG) Enthalpy, entropy, and Gibbs free energy changes upon binding, indicating the driving forces of the interaction.VariesIsothermal Titration Calorimetry (ITC)

Experimental Protocols for Studying Protein-Lipid Interactions

A variety of biophysical techniques are employed to characterize the interaction of proteins with lipid bilayers.[5][6][7] Each method provides unique insights into the binding kinetics, thermodynamics, and structural consequences of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity.[8]

Methodology:

  • Chip Preparation: A sensor chip with a gold surface is functionalized. For lipid bilayer studies, a lipid monolayer or bilayer is deposited on the chip surface. This can be achieved through vesicle fusion or Langmuir-Blodgett deposition.[9]

  • Immobilization: The lipid bilayer is formed on the sensor chip.

  • Analyte Injection: A solution containing the protein of interest (the analyte) is flowed over the sensor surface.

  • Detection: Binding of the protein to the lipid bilayer causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle.

  • Data Analysis: The binding response is measured over time. Association and dissociation rate constants (kon and koff) are determined by fitting the sensorgram data to kinetic models. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of lipid bilayers and can visualize the effects of protein binding on membrane structure.[10]

Methodology:

  • Sample Preparation: A supported lipid bilayer is formed on a flat substrate, such as mica.[10]

  • Imaging: The AFM tip scans the surface of the bilayer in either contact or tapping mode. The deflection of the cantilever is used to generate a topographical image.

  • Protein Interaction: The protein solution is added to the sample.

  • Post-Interaction Imaging: The bilayer is imaged again to visualize any changes in morphology, such as the formation of protein aggregates, changes in membrane thickness, or the induction of defects.[10]

Fluorescence Spectroscopy

Fluorescence-based methods are highly sensitive and can provide information on binding affinity and changes in the local environment of the protein or lipid.[6]

Methodology (Example: Tryptophan Fluorescence Quenching):

  • Sample Preparation: A solution of the protein (containing tryptophan residues) is prepared. Liposomes (vesicles composed of a lipid bilayer) of the desired composition are also prepared.

  • Titration: Aliquots of the liposome (B1194612) suspension are titrated into the protein solution.

  • Fluorescence Measurement: The intrinsic tryptophan fluorescence of the protein is measured after each addition of liposomes.

  • Data Analysis: If the tryptophan residues are at the interaction interface, their fluorescence may be quenched or shifted upon binding to the lipid bilayer. The change in fluorescence intensity can be plotted against the lipid concentration to determine the binding affinity.

Visualizations: Pathways and Workflows

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the interaction of a FLA protein with a lipid bilayer.

G Experimental Workflow for FLA-Lipid Bilayer Interaction Studies cluster_prep Preparation cluster_binding Binding & Affinity cluster_structural Structural & Morphological Analysis cluster_functional Functional Assays A FLA Gene Cloning & Expression B Protein Purification & Characterization A->B C Liposome/Supported Bilayer Preparation D Initial Screening (e.g., Liposome Co-sedimentation) B->D C->D E Quantitative Binding Analysis (SPR, ITC) D->E F Effect on Bilayer Structure (AFM, Neutron Scattering) E->F G Protein Conformational Change (Circular Dichroism, Fluorescence) F->G H Membrane Permeability Assay (e.g., Dye Leakage) G->H I In Vivo Validation (Cell-based assays) H->I

A typical workflow for studying FLA-lipid interactions.
Signaling Pathway

FLA proteins, being at the cell surface, are poised to participate in signaling pathways that respond to extracellular cues, such as abiotic stress. The following diagram depicts a generalized signaling cascade that could be initiated by a FLA protein upon perceiving a stress signal.

G Generalized Abiotic Stress Signaling Pathway Involving a Cell Surface Protein cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Stress Abiotic Stress Signal (e.g., Salinity, Drought) FLA FLA Protein (Receptor) Stress->FLA ROS Reactive Oxygen Species (ROS) Burst FLA->ROS Ca Ca2+ Influx FLA->Ca LipidBilayer Lipid Bilayer KinaseCascade MAP Kinase Cascade ROS->KinaseCascade Ca->KinaseCascade TF Transcription Factors (e.g., WRKY, MYB) KinaseCascade->TF GeneExp Stress-Responsive Gene Expression TF->GeneExp Response Cellular Stress Response (e.g., Osmotic Adjustment, Stomatal Closure) GeneExp->Response

A generalized abiotic stress signaling pathway.

Conclusion

While the specific protein "this compound" remains unidentified, the study of the broader FLA protein family offers significant insights into the role of cell surface glycoproteins in mediating interactions with the lipid bilayer. The experimental techniques and workflows detailed in this guide provide a robust framework for investigating these interactions. A deeper understanding of how FLA proteins are anchored to and interact with the plasma membrane is essential for unraveling their functions in plant development and stress adaptation, and may open new avenues for crop improvement and the development of novel biomaterials.

References

FLAC6: A Technical Guide to a Novel Fluorinated Detergent for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, properties, and applications of FLAC6, a potent fluorinated detergent. This compound was developed to address the significant challenges associated with the solubilization and stabilization of membrane proteins for structural and functional studies, which are crucial for drug discovery and basic research. Contrary to initial assumptions, this compound is not a therapeutic agent but a critical tool in the research and development pipeline.

Introduction to Membrane Proteins and the Role of Detergents

Membrane proteins are integral to cellular function, acting as receptors, transporters, and enzymes. They represent a major class of drug targets. However, their hydrophobic nature makes them notoriously difficult to study in vitro. Detergents are amphipathic molecules essential for extracting these proteins from their native lipid bilayer environment and maintaining their solubility in aqueous solutions. The ideal detergent must preserve the protein's native structure and function, a requirement that traditional detergents often fail to meet.

The Discovery and Rationale for this compound

This compound emerged from the need for detergents that can effectively solubilize membrane proteins while enhancing their stability for downstream applications like cryo-electron microscopy (cryo-EM) and X-ray crystallography. It is a lactobionamide-based fluorinated detergent.[1] The rationale behind its design lies in the unique properties of fluorinated surfactants. The incorporation of fluorine into the hydrophobic tail of the detergent imparts both hydrophobic and lipophobic characteristics.[2] This "lipophobicity" is thought to reduce the harsh, delipidating effects of traditional detergents, thereby better preserving the native conformation and function of the solubilized membrane protein.

Physicochemical Properties of this compound

While the precise quantitative data for this compound's physicochemical properties are detailed in dedicated studies, the general characteristics of such fluorinated detergents include a critical micelle concentration (CMC) and an aggregation number that are influenced by the fluorinated chain. These properties are critical for their function in forming micelles that encapsulate the hydrophobic transmembrane domains of proteins.

Table 1: General Physicochemical Properties of Detergents for Membrane Protein Research

PropertyDescriptionImportance for Membrane Protein Research
Critical Micelle Concentration (CMC) The concentration at which detergent monomers begin to form micelles.A lower CMC is often desirable as it means less free detergent is present in the solution, which can be beneficial for protein stability and downstream applications.
Aggregation Number The average number of detergent molecules in a single micelle.Influences the size of the micelle, which should ideally match the size of the protein's hydrophobic domain to provide adequate shielding from the aqueous environment.
Hydrophilic-Lipophilic Balance (HLB) A measure of the degree of hydrophilicity or lipophilicity of a surfactant.Affects the detergent's ability to solubilize different types of membrane proteins and lipids.

Experimental Protocols: Solubilization and Stabilization of Membrane Proteins

The following sections outline the general experimental workflows for utilizing this compound to solubilize and stabilize membrane proteins, based on its reported applications.

General Workflow for Membrane Protein Solubilization and Purification

This workflow illustrates the typical steps involved in using a detergent like this compound to extract and purify a target membrane protein.

experimental_workflow cluster_prep Cell Culture & Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification cell_culture 1. Overexpression of Target Membrane Protein in Host Cells cell_harvest 2. Cell Harvest and Lysis cell_culture->cell_harvest membrane_prep 3. Isolation of Cell Membranes (Ultracentrifugation) cell_harvest->membrane_prep solubilization 4. Resuspend Membranes in Buffer Containing this compound membrane_prep->solubilization incubation 5. Incubation to Allow Protein Extraction solubilization->incubation clarification 6. Removal of Insoluble Material (Ultracentrifugation) incubation->clarification affinity_chrom 7. Affinity Chromatography (e.g., His-tag, Strep-tag) clarification->affinity_chrom wash_steps 8. Wash with Buffer Containing this compound affinity_chrom->wash_steps elution 9. Elution of Purified Protein-Detergent Complex wash_steps->elution

Caption: General workflow for membrane protein solubilization and purification using this compound.

Solubilization of Specific Membrane Proteins with this compound

This compound has been successfully used to solubilize and stabilize several challenging membrane proteins, including the G protein-coupled receptor (GPCR) adenosine (B11128) A2A receptor (A2AR) and the bacterial transporters AcrB and BmrA.[1]

Experimental Protocol: Solubilization of Adenosine A2A Receptor (A2AR)

  • Membrane Preparation: Membranes from cells overexpressing A2AR are isolated by ultracentrifugation.

  • Solubilization Buffer: The membrane pellet is resuspended in a buffer containing this compound at a concentration above its CMC. The buffer typically includes buffering agents (e.g., Tris-HCl), salts (e.g., NaCl), and protease inhibitors.

  • Solubilization: The suspension is incubated with gentle agitation for a defined period (e.g., 1-2 hours) at a low temperature (e.g., 4°C) to allow the detergent to extract the receptor from the membrane.

  • Clarification: Insoluble material is removed by ultracentrifugation, leaving the solubilized A2AR in the supernatant.

  • Purification: The solubilized receptor is then purified using affinity chromatography.

Thermostability Assays

A key advantage of this compound is its ability to enhance the thermostability of solubilized membrane proteins.[1] This is a critical factor for the success of structural studies.

Experimental Protocol: Thermostability Shift Assay

  • Sample Preparation: The purified membrane protein in a buffer containing this compound is aliquoted.

  • Thermal Challenge: Aliquots are incubated at a range of temperatures for a fixed duration (e.g., 30 minutes).

  • Analysis: The remaining folded protein at each temperature is quantified. This can be achieved through various methods, such as radioligand binding assays for receptors or size-exclusion chromatography to assess aggregation.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined. An increase in Tm in the presence of this compound compared to other detergents indicates enhanced stability.

Mechanism of Action: How this compound Stabilizes Membrane Proteins

The stabilizing effect of this compound is attributed to the properties of its fluorinated tail.

mechanism_of_action cluster_protein Membrane Protein cluster_micelle This compound Micelle cluster_interaction Stabilizing Interaction protein Transmembrane Helices micelle_core Hydrophobic/Lipophobic Fluorinated Core protein->micelle_core Encapsulation micelle_head Hydrophilic Lactobionamide Headgroup micelle_core->micelle_head interaction Reduced Delipidation & Preservation of Boundary Lipids micelle_core->interaction stabilization Enhanced Conformational Homogeneity and Stability interaction->stabilization

Caption: Proposed mechanism of this compound-mediated membrane protein stabilization.

The fluorinated chains are less disruptive to the protein's immediate lipid environment ("boundary lipids"), which are often crucial for maintaining its native fold and function. The bulky nature of the fluorinated tails may also provide a more rigid and protective scaffold around the protein compared to the more flexible alkyl chains of conventional detergents.

Conclusion and Future Perspectives

This compound represents a significant advancement in the toolkit for membrane protein research. Its ability to solubilize and stabilize challenging targets opens up new avenues for structural and functional studies. For drug development professionals, this translates to a higher probability of obtaining high-resolution structures of important drug targets, which is invaluable for structure-based drug design. Future research will likely focus on developing a wider range of novel detergents with tailored properties to tackle an even broader array of membrane proteins, further accelerating our understanding of their roles in health and disease.

References

Unraveling the Solubility of FLAC6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of FLAC6 Properties and its Application in Biological Buffer Systems

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the solubility characteristics of this compound. It is important to clarify from the outset that this compound is not a protein but a potent fluorinated detergent. This guide will, therefore, focus on the properties of this compound as a detergent and provide a framework for assessing its solubility in various buffer systems, a critical factor for its application in membrane protein research.

Understanding this compound: A Profile of the Fluorinated Detergent

This compound is a specialized detergent designed for the solubilization of membrane proteins, aiming to maintain their structural and functional integrity.[1] Its unique properties make it a valuable tool in structural biology and drug discovery, particularly for challenging targets like G protein-coupled receptors (GPCRs) and transporters.[1]

Detergents, like this compound, are amphipathic molecules, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This dual nature allows them to interact with both the aqueous environment and the hydrophobic regions of membrane proteins, effectively extracting them from the lipid bilayer. The concentration at which detergent monomers begin to form micelles (spherical aggregates) is known as the Critical Micelle Concentration (CMC). The CMC is a crucial parameter as solubilization of membrane proteins typically occurs at detergent concentrations above the CMC.

Principles of Detergent Solubility in Buffer Systems

The solubility of a detergent in an aqueous buffer is influenced by several factors, including pH, ionic strength, temperature, and the specific ions present in the buffer. These factors can affect the detergent's CMC, micelle size, and overall stability.

  • pH: The pH of the buffer can influence the charge of the detergent's headgroup if it is ionizable. For non-ionic detergents, pH effects are generally less pronounced but can still impact the stability of the proteins being solubilized.

  • Ionic Strength: The concentration of salts in the buffer can significantly affect the CMC of ionic detergents. For non-ionic detergents, the effect of ionic strength on the CMC is typically minimal.

  • Temperature: Temperature can influence the solubility of detergents. Some detergents may have a Krafft point, which is the temperature below which the detergent is insoluble.

  • Buffer Composition: The specific ions in the buffer can interact with the detergent molecules, potentially affecting their solubility and micellar properties.

Given the lack of specific quantitative data for this compound solubility in various buffers in the public domain, an experimental approach is necessary to determine its optimal working conditions for a particular application.

Experimental Protocol for Determining this compound Solubility

The following is a general protocol for determining the solubility of a detergent like this compound in different buffer systems. This protocol can be adapted based on the specific requirements of the experiment.

Objective: To determine the maximum solubility of this compound in a panel of buffer systems and to observe any precipitation or phase separation.

Materials:

  • This compound detergent

  • A panel of buffer systems (e.g., Tris-HCl, HEPES, Phosphate buffer) at various pH values and ionic strengths.

  • Spectrophotometer or a dedicated turbidity meter

  • Vortex mixer

  • Centrifuge

  • Temperature-controlled incubator or water bath

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of desired buffer solutions with varying pH and ionic strengths.

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in deionized water or a suitable solvent.

  • Serial Dilutions: In separate tubes, add a fixed volume of each buffer to be tested. To each tube, add increasing volumes of the this compound stock solution to create a range of final detergent concentrations.

  • Equilibration: Vortex each tube thoroughly and incubate at a specific temperature for a set period (e.g., 1 hour) to allow for equilibration.

  • Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation or cloudiness.

  • Turbidity Measurement: Measure the turbidity of each solution using a spectrophotometer at a wavelength where the detergent does not absorb (e.g., 600 nm) or a nephelometer. An increase in absorbance or nephelometric units indicates insolubility or precipitation.

  • Centrifugation (Optional): For samples with visible precipitates, centrifuge the tubes to pellet the insoluble material. The concentration of the soluble detergent in the supernatant can then be determined using an appropriate analytical method.

  • Data Analysis: Plot the turbidity or the concentration of soluble detergent against the total detergent concentration for each buffer system. The point at which turbidity sharply increases or the soluble concentration plateaus can be considered the solubility limit under those conditions.

Experimental_Workflow_for_Detergent_Solubility cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffer Systems (Varying pH, Ionic Strength) serial_dilution Create Serial Dilutions of this compound in Buffers prep_buffers->serial_dilution prep_stock Prepare High Concentration This compound Stock Solution prep_stock->serial_dilution equilibration Vortex and Incubate (Controlled Temperature) serial_dilution->equilibration visual_inspection Visual Inspection (Precipitation/Cloudiness) equilibration->visual_inspection turbidity Measure Turbidity (Spectrophotometer) visual_inspection->turbidity centrifugation Optional: Centrifuge and Analyze Supernatant visual_inspection->centrifugation data_analysis Plot Data and Determine Solubility Limit turbidity->data_analysis centrifugation->data_analysis

Caption: Experimental workflow for determining detergent solubility.

Signaling Pathways and this compound

The initial request included a requirement for diagrams of signaling pathways. As this compound is a detergent and not a protein involved in cellular signaling, there are no known signaling pathways directly involving this compound. The function of this compound is to facilitate the study of other proteins, such as membrane receptors, which are themselves components of signaling pathways. Therefore, a signaling pathway diagram for this compound is not applicable.

Conclusion

While the initial query about the solubility of "this compound protein" appears to stem from a misunderstanding, the underlying interest in the behavior of this compound in different buffer systems is highly relevant for its application in membrane protein research. This compound is a powerful detergent, and understanding its solubility limits and behavior in various buffers is crucial for optimizing experimental conditions for protein extraction and stabilization. The experimental protocol outlined in this guide provides a systematic approach for researchers to characterize the solubility of this compound and other detergents, thereby enabling more effective and reproducible research outcomes.

References

Methodological & Application

FLAC6: A Fluorinated Detergent for Enhanced Protein Extraction and Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

FLAC6 is a novel lactobamiamide-based fluorinated detergent designed for the efficient solubilization and stabilization of membrane proteins, a class of proteins notoriously challenging to extract and study due to their hydrophobic nature. This application note provides detailed protocols and data demonstrating the utility of this compound for the extraction of various membrane proteins, including G-protein coupled receptors (GPCRs) and ABC transporters. The unique properties of this compound lead to improved thermal stability of extracted proteins, making it a valuable tool for structural and functional studies in academic research and drug development.[1]

Key Applications

  • Solubilization of membrane proteins: this compound effectively extracts membrane proteins from their native lipid environment.

  • Stabilization of membrane proteins: Proteins solubilized in this compound exhibit enhanced thermal stability, preserving their native conformation and function.[1]

  • Structural and functional studies: The stabilizing effect of this compound facilitates downstream applications such as cryo-electron microscopy, X-ray crystallography, and functional assays.

  • Drug Discovery: By maintaining the integrity of target membrane proteins, this compound aids in the screening and characterization of novel therapeutics.[1]

Quantitative Data: Enhanced Thermal Stability of Membrane Proteins

This compound has been shown to significantly increase the thermal stability (melting temperature, Tm) of various membrane proteins compared to conventional detergents. The following table summarizes the improvement in Tm for a GPCR (A2AR) and two bacterial transporters (AcrB and BmrA) when solubilized with this compound.

ProteinProtein TypeOrganismImprovement in Thermal Stability (ΔTm in °C) with this compound
A2AR G-protein coupled receptor (GPCR)Homo sapiens+7
AcrB ABC TransporterEscherichia coli+9
BmrA ABC TransporterBacillus subtilis+23

Data sourced from Faugier C, et al. Methods. 2020.[1]

Experimental Protocols

The following is a generalized protocol for the extraction of membrane proteins using this compound. Optimal conditions, including this compound concentration and incubation times, may need to be determined empirically for each specific protein.

Membrane Preparation

This step aims to isolate the cell membranes containing the protein of interest.

  • Cell Lysis:

    • For cultured cells, harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Incubate on ice to allow cells to swell.

    • Homogenize the cell suspension using a Dounce homogenizer or sonication.

  • Membrane Fractionation:

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Discard the supernatant (cytosolic fraction) and wash the membrane pellet with a suitable buffer to remove contaminants.

Protein Solubilization with this compound

This is the critical step where this compound is used to extract the membrane protein from the lipid bilayer.

  • Resuspend Membranes: Resuspend the washed membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, protease inhibitors) containing this compound.

    • Note: The optimal concentration of this compound should be determined, but a starting point is typically above its critical micelle concentration (CMC).

  • Incubation: Incubate the mixture with gentle agitation (e.g., end-over-end rotation) at 4°C for 1-2 hours.

  • Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) to pellet any insoluble material.

  • Collect Supernatant: The supernatant now contains the solubilized membrane protein in this compound micelles.

Protein Purification

The solubilized protein can now be purified using standard chromatography techniques.

  • Affinity Chromatography: If the protein of interest is tagged (e.g., with a His-tag or Strep-tag), use the appropriate affinity resin to capture the protein.

    • Equilibrate the affinity column with a wash buffer containing a low concentration of this compound to maintain protein stability.

    • Load the clarified supernatant onto the column.

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the target protein using a suitable elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).

  • Size Exclusion Chromatography (SEC): For further purification and to remove aggregated protein, perform SEC using a column equilibrated with a buffer containing this compound.

Visualizations

Experimental Workflow for Protein Extraction using this compound

FLAC6_Protein_Extraction_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification cell_pellet Cell Pellet lysis Cell Lysis (Hypotonic Buffer) cell_pellet->lysis homogenization Homogenization lysis->homogenization low_speed_cent Low-Speed Centrifugation (1,000 x g) homogenization->low_speed_cent supernatant1 Supernatant low_speed_cent->supernatant1 high_speed_cent High-Speed Centrifugation (100,000 x g) supernatant1->high_speed_cent membrane_pellet Membrane Pellet high_speed_cent->membrane_pellet solubilization Resuspend in This compound Buffer membrane_pellet->solubilization incubation Incubation (4°C) solubilization->incubation high_speed_cent2 High-Speed Centrifugation (100,000 x g) incubation->high_speed_cent2 solubilized_protein Solubilized Protein (Supernatant) high_speed_cent2->solubilized_protein affinity_chrom Affinity Chromatography solubilized_protein->affinity_chrom sec Size Exclusion Chromatography affinity_chrom->sec purified_protein Purified Protein sec->purified_protein

Caption: Workflow for membrane protein extraction and purification using this compound.

Signaling Pathway of Adenosine A2A Receptor (A2AR)

A2AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR A2AR G_protein Gs Protein A2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Anti-inflammatory) CREB->Gene_Expression regulates Adenosine Adenosine Adenosine->A2AR binds

Caption: Simplified signaling pathway of the Adenosine A2A Receptor (A2AR).

Mechanism of AcrB and BmrA Transporters

Transporter_Mechanism cluster_cell Bacterial Cell cluster_inner_membrane Inner Membrane AcrB AcrB Drug_out Drug (extracellular) AcrB->Drug_out efflux Proton_out AcrB->Proton_out BmrA BmrA BmrA->Drug_out efflux ADP_Pi ADP + Pi BmrA->ADP_Pi hydrolysis Cytoplasm Cytoplasm Periplasm Periplasm Drug_in Drug (intracellular) Drug_in->AcrB Drug_in->BmrA ATP ATP ATP->BmrA Proton_in Proton_in->AcrB antiport

Caption: Simplified mechanism of drug efflux by AcrB (proton antiport) and BmrA (ATP hydrolysis).

References

Application Note: A Robust Protocol for the Solubilization and Purification of the Human Adenosine A2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The human adenosine (B11128) A2A receptor (A2A R) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, making it a significant target for drug discovery. The study of its structure and function is paramount, yet isolating this integral membrane protein in a stable and active form remains a challenge. This application note provides a detailed, synthesized protocol for the effective solubilization and purification of the A2A receptor, based on established methodologies. The protocol is designed to yield a high-quality receptor suitable for downstream applications such as structural biology, biophysical characterization, and drug screening.

I. Data Presentation: Summary of Key Parameters

The following tables summarize critical quantitative data for the solubilization and purification of the A2A receptor, compiled from various successful protocols.

Table 1: A2A Receptor Expression and Purification Yields

Expression SystemTypical YieldPurityReference
Insect Cells (S. frugiperda)3-6 mg from 3 L of culture> 90%[1]
Pichia pastorisNot specifiedHigh[2]

Table 2: Detergents for A2A Receptor Solubilization

DetergentAbbreviationCommon UseReference
n-dodecyl-β-D-maltopyranosideDDMGeneral solubilization[3]
n-decyl-β-D-maltopyranosideDMFor thermostabilized receptors and crystallography[3]
Lauryl Maltose Neopentyl GlycolLMNGGeneral solubilization[3]

Table 3: Ligand Binding Affinity Data for A2A Receptor

LigandLigand TypeKd (nM)Assay TypeReference
[3H]CGS 21680Agonist27Radioligand Binding[4]
NECAAgonist--[5]
ZM241385Antagonist--[5]
DPCPXAntagonist--[3]

II. Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the solubilization and purification of the A2A receptor.

Protocol 1: Membrane Preparation from Insect Cells

  • Thaw the cell pellet from a 3 L insect cell culture at room temperature.[1]

  • Resuspend the cells in a hypotonic buffer and homogenize.[6]

  • Perform a low-speed centrifugation (e.g., 700 x g for 10 min at 4°C) to remove intact cells and nuclei.[7]

  • Collect the supernatant and perform a high-speed ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.[7]

  • Wash the membrane pellet with a suitable buffer to remove soluble proteins.[7]

  • Resuspend the final membrane pellet in a buffer appropriate for solubilization.

Protocol 2: A2A Receptor Solubilization

  • Resuspend the prepared membranes in a solubilization buffer (e.g., 50 mM Tris, 120 mM NaCl, 20% glycerol, pH 8.0) containing a selected detergent (e.g., DDM or DM).[5]

  • Add protease inhibitors to the buffer to prevent protein degradation.[8]

  • Incubate the mixture with gentle agitation for a defined period (e.g., 1-2 hours) at 4°C.

  • Clarify the solution by ultracentrifugation (e.g., 100,000 x g for 45-60 min at 4°C) to remove insoluble material.[9]

  • Collect the supernatant containing the solubilized A2A receptor for further purification.

Protocol 3: Affinity Chromatography Purification

  • Equilibrate an affinity column (e.g., Ni-NTA for His-tagged receptors or a ligand-affinity column) with a wash buffer containing a low concentration of the solubilization detergent.[3]

  • Load the supernatant containing the solubilized receptor onto the column.[1]

  • Wash the column extensively with the wash buffer to remove non-specifically bound proteins.

  • Elute the A2A receptor using a suitable elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins or a competing ligand).[1]

Protocol 4: Size-Exclusion Chromatography (SEC)

  • Concentrate the eluted receptor fraction using an appropriate centrifugal filter unit.[1]

  • Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with a final buffer containing detergent.[1]

  • Load the concentrated receptor sample onto the SEC column.

  • Collect fractions and analyze for the presence and purity of the A2A receptor using SDS-PAGE and Western blot.[10]

  • Pool the fractions containing the purified, monomeric A2A receptor.

III. Visualizations: Diagrams of Workflows and Pathways

The following diagrams illustrate the key processes described in this application note.

A2A_Solubilization_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification cell_pellet Insect Cell Pellet homogenization Homogenization cell_pellet->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 supernatant1 Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation supernatant1->centrifugation2 membrane_pellet Membrane Pellet centrifugation2->membrane_pellet solubilization_buffer Add Solubilization Buffer + Detergent (e.g., DDM) membrane_pellet->solubilization_buffer incubation Incubation (4°C) solubilization_buffer->incubation centrifugation3 Ultracentrifugation incubation->centrifugation3 solubilized_receptor Solubilized A2A Receptor centrifugation3->solubilized_receptor affinity_chrom Affinity Chromatography (e.g., Ni-NTA) solubilized_receptor->affinity_chrom elution Elution affinity_chrom->elution sec Size-Exclusion Chromatography elution->sec purified_receptor Purified A2A Receptor sec->purified_receptor A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2AR A2A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP Adenosine Adenosine (Agonist) Adenosine->A2AR Binds ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates

References

FLAC6 in Cryo-Electron Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to FLAC6

This compound is a novel, non-ionic fluorinated detergent based on a lactobionamide head group. It has emerged as a powerful tool for the solubilization and stabilization of membrane proteins, a class of proteins notoriously challenging for structural analysis. Its unique properties make it particularly well-suited for cryo-electron microscopy (cryo-EM), aiding in the determination of high-resolution structures of critical drug targets. This document provides detailed application notes and protocols for the use of this compound in cryo-EM workflows.

Fluorinated surfactants like this compound are noted for their ability to maintain the structural and functional integrity of membrane proteins.[1] They are thought to create a more native-like environment compared to conventional detergents, which can sometimes denature proteins or strip away essential lipids.[2] The bulky, fluorinated tails of these detergents are less likely to penetrate and disrupt the internal structure of the protein.[2] In the context of cryo-EM, fluorinated detergents can also improve the distribution of protein particles in the vitreous ice and lead to better vitrification, which are critical factors for high-resolution imaging.[3][4]

Key Applications of this compound in Cryo-EM

This compound has demonstrated significant utility in the study of various membrane proteins, particularly those of high medical relevance. Its primary applications in the cryo-EM workflow include:

  • Solubilization: Efficiently extracting membrane proteins from their native lipid environment while preserving their native conformation.

  • Stabilization: Maintaining the structural integrity and functionality of purified membrane proteins over time, which is crucial for successful cryo-EM grid preparation and data collection.

  • Improved Vitrification: Facilitating the formation of thin, uniform vitreous ice, which is essential for high-quality cryo-EM imaging.

  • Enhanced Particle Distribution: Promoting a more even distribution of protein particles within the ice layer, reducing aggregation and improving the chances of obtaining a high-resolution 3D reconstruction.[3]

A key study by Faugier et al. (2020) demonstrated the effectiveness of this compound in solubilizing and stabilizing several challenging membrane proteins, including the native adenosine (B11128) receptor A2AR (a G protein-coupled receptor), and the bacterial transporters AcrB and BmrA.[5]

Physicochemical Properties of Lactobionamide-Based Fluorinated Detergents

The performance of a detergent in cryo-EM is closely linked to its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to form micelles. For cryo-EM, it is often desirable to work at concentrations above the CMC to ensure the membrane protein is fully solubilized, but not so high as to create an excess of empty micelles that can interfere with image analysis.[6]

Recent studies on a series of lactobionamide-based fluorinated detergents with varying fluorinated chain lengths provide insight into the properties of molecules like this compound. The CMC decreases as the length of the fluorinated tail increases.

Detergent (by perfluorinated tail length)Critical Micelle Concentration (CMC) (mM)
Perfluorobutyl~27
PerfluoropentylNot explicitly stated, but intermediate
PerfluorohexylNot explicitly stated, but intermediate
Perfluoroheptyl~0.2

Data extrapolated from a study on a series of lactobionamide-based fluorinated detergents. The perfluorohexyl derivative is noted for its strong solubilization capacity.[2][7]

Experimental Protocols

The following protocols are generalized for the use of fluorinated detergents like this compound in the preparation of membrane protein samples for cryo-EM. Optimization will be required for specific protein targets.

Protocol 1: Solubilization and Purification of a Target Membrane Protein using this compound

This protocol outlines the initial steps of extracting and purifying a membrane protein of interest.

Materials:

  • Cell paste expressing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)

  • Solubilization Buffer (Lysis Buffer containing a specified concentration of this compound, typically 1-2% w/v to start)

  • Wash Buffer (Lysis Buffer containing a lower concentration of this compound, e.g., 0.1-0.5% w/v)

  • Elution Buffer (Wash Buffer containing an appropriate elution agent, e.g., imidazole (B134444) for His-tagged proteins)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Size-exclusion chromatography (SEC) column and buffer (containing a maintenance concentration of this compound, e.g., 0.05-0.1% w/v)

Methodology:

  • Cell Lysis: Resuspend the cell paste in Lysis Buffer and lyse the cells using a high-pressure homogenizer or sonication.

  • Membrane Isolation: Centrifuge the lysate at a low speed to remove cell debris, then ultracentrifuge the supernatant to pellet the cell membranes.

  • Solubilization: Resuspend the membrane pellet in Solubilization Buffer and stir gently for 1-2 hours at 4°C to allow this compound to extract the membrane proteins.

  • Clarification: Centrifuge the solubilized mixture at high speed to pellet any unsolubilized material.

  • Affinity Chromatography: Incubate the supernatant with the affinity resin. Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins. Elute the target protein with Elution Buffer.

  • Size-Exclusion Chromatography: Further purify the eluted protein by SEC to separate it from aggregates and other contaminants. The SEC buffer should contain a concentration of this compound sufficient to maintain protein stability.

Protocol 2: Cryo-EM Grid Preparation with this compound-Solubilized Membrane Protein

This protocol describes the final step of preparing the sample for imaging in the cryo-electron microscope.

Materials:

  • Purified, this compound-solubilized membrane protein at an optimized concentration (typically 0.5-5 mg/mL)

  • Cryo-EM grids (e.g., Quantifoil R1.2/1.3)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane (B1197151)

Methodology:

  • Glow Discharge: Glow discharge the cryo-EM grids to make the carbon surface hydrophilic.

  • Sample Application: In the chamber of the plunge-freezer (set to a controlled temperature and humidity, e.g., 4°C and 100% humidity), apply 3-4 µL of the protein solution to the glow-discharged grid.

  • Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the protein solution. The blotting time and force will need to be optimized for each sample.

  • Vitrification: Immediately plunge the grid into liquid ethane cooled by liquid nitrogen. This rapidly freezes the sample, trapping the protein particles in a thin layer of vitreous (non-crystalline) ice.

  • Grid Storage: Store the vitrified grids in liquid nitrogen until ready for imaging.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for preparing a membrane protein sample for cryo-EM using this compound.

FLAC6_CryoEM_Workflow cluster_purification Protein Solubilization & Purification cluster_grid_prep Cryo-EM Grid Preparation cluster_imaging Data Collection & Processing cell_lysis Cell Lysis membrane_isolation Membrane Isolation cell_lysis->membrane_isolation solubilization Solubilization with this compound membrane_isolation->solubilization affinity_chrom Affinity Chromatography solubilization->affinity_chrom sec Size-Exclusion Chromatography affinity_chrom->sec sample_application Sample Application sec->sample_application glow_discharge Glow Discharge Grid glow_discharge->sample_application blotting Blotting sample_application->blotting vitrification Plunge Freezing blotting->vitrification data_collection Cryo-EM Data Collection vitrification->data_collection image_processing Image Processing data_collection->image_processing reconstruction 3D Reconstruction image_processing->reconstruction Detergent_Action_Pathway membrane Membrane-Embedded Protein micelle Protein-Detergent Micelle membrane->micelle Solubilization This compound This compound Detergent This compound->micelle stable_protein Stabilized, Soluble Protein micelle->stable_protein Stabilization grid Cryo-EM Grid (Vitreous Ice) stable_protein->grid Vitrification structure High-Resolution Structure grid->structure Imaging & Reconstruction

References

Revolutionizing Membrane Protein Research: Functional Reconstitution using FLAC6

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are integral to a vast array of cellular processes and represent a major class of therapeutic drug targets. However, their hydrophobic nature presents significant challenges for in vitro studies, as they require extraction from their native lipid bilayer environment. This process, known as solubilization, often leads to denaturation and loss of function. FLAC6, a novel fluorinated detergent, has emerged as a powerful tool to overcome these hurdles. Its unique chemical properties enable the gentle extraction and stabilization of membrane proteins, preserving their structural and functional integrity.

This document provides detailed application notes and experimental protocols for the use of this compound in the functional reconstitution of two critical classes of membrane proteins: G-protein coupled receptors (GPCRs) and ATP-binding cassette (ABC) transporters. The protocols are designed to guide researchers through the process of solubilization, purification, and functional characterization of these challenging yet vital proteins.

Key Properties of this compound

This compound is a lactobionamide-based fluorinated detergent. The presence of a fluorinated chain confers unique properties that distinguish it from traditional hydrocarbon-based detergents.

PropertyDescriptionSignificance for Membrane Protein Reconstitution
Chemical Structure Lactobionamide-based headgroup with a fluorinated alkyl tail.The bulky, hydrophilic headgroup and the lipophobic nature of the fluorinated tail create a gentle environment for membrane proteins, minimizing denaturation.
Critical Micelle Concentration (CMC) The concentration at which detergent monomers begin to form micelles.A defined CMC is crucial for determining the optimal detergent concentration for solubilization, balancing effective membrane disruption with protein stability. The CMC of this compound should be empirically determined for specific buffer conditions but is generally low, promoting stable micelle formation.
Aggregation Number The average number of detergent monomers in a micelle.Influences the size and shape of the detergent micelle, which can impact the stability and activity of the solubilized protein.

Advantages of Using this compound

  • Enhanced Stability: this compound has been shown to significantly increase the thermostability of solubilized membrane proteins compared to conventional detergents. This extended stability is crucial for downstream applications such as structural studies and functional assays.

  • Preservation of Function: By maintaining the native conformation of the protein, this compound facilitates the reconstitution of functionally active membrane proteins.

  • Broad Applicability: this compound has been successfully used to solubilize and stabilize different classes of membrane proteins, including GPCRs and ABC transporters, demonstrating its versatility.

Data Presentation: Enhanced Thermostability of Membrane Proteins with this compound

A key advantage of this compound is its ability to enhance the thermal stability of solubilized membrane proteins. The melting temperature (Tm), a measure of thermal stability, is significantly increased for various membrane proteins when solubilized in this compound compared to the commonly used detergent n-dodecyl-β-D-maltoside (DDM).

Membrane ProteinClassTm in DDM (°C)Tm in this compound (°C)Increase in Tm (°C)Reference
Adenosine A2A Receptor (A2AR)GPCR~42~49~7[1]
AcrBABC Transporter~55~64~9[1]
BmrAABC Transporter~45~68~23[1]

Note: The exact Tm values can vary depending on the specific experimental conditions and the assay used.

Experimental Protocols

The following protocols provide a general framework for the solubilization, purification, and functional reconstitution of membrane proteins using this compound. Optimization of specific parameters, such as detergent concentration and incubation times, may be necessary for each target protein.

Protocol 1: Solubilization of Membrane Proteins from Cell Membranes

This protocol describes the initial extraction of membrane proteins from their native lipid environment using this compound.

Materials:

  • Cell paste or membrane preparation expressing the target protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • Solubilization Buffer: Lysis Buffer containing this compound (start with a concentration 2-5 times the CMC)

  • Ultracentrifuge

Procedure:

  • Membrane Preparation: Resuspend the cell paste in ice-cold Lysis Buffer. Lyse the cells using a high-pressure homogenizer or sonication.

  • Isolation of Membranes: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Solubilization: Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Incubation: Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for solubilization of the membrane proteins.

  • Clarification: Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Collection of Solubilized Protein: Carefully collect the supernatant, which contains the solubilized membrane proteins in this compound micelles.

Solubilization_Workflow cluster_0 Cell Lysis & Membrane Preparation cluster_1 Solubilization cluster_2 Isolation of Solubilized Protein CellPaste Cell Paste Lysis Lysis CellPaste->Lysis MembranePellet Membrane Pellet Lysis->MembranePellet SolubilizationBuffer Add Solubilization Buffer (with this compound) MembranePellet->SolubilizationBuffer Incubation Incubation (4°C) SolubilizationBuffer->Incubation Ultracentrifugation Ultracentrifugation Incubation->Ultracentrifugation SolubilizedProtein Solubilized Protein (Supernatant) Ultracentrifugation->SolubilizedProtein

Figure 1. Experimental workflow for membrane protein solubilization with this compound.
Protocol 2: Purification of Solubilized Membrane Proteins

This protocol describes the purification of a His-tagged membrane protein using affinity chromatography.

Materials:

  • Solubilized membrane protein from Protocol 1

  • Ni-NTA or Co-Talon affinity resin

  • Wash Buffer: Lysis Buffer containing a low concentration of this compound (e.g., 1-2 times the CMC) and 20 mM imidazole

  • Elution Buffer: Wash Buffer containing 250-500 mM imidazole

Procedure:

  • Binding: Incubate the solubilized protein with the equilibrated affinity resin for 1-2 hours at 4°C with gentle rotation.

  • Washing: Load the resin into a chromatography column and wash with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the purified protein with Elution Buffer.

  • Buffer Exchange (Optional): If necessary, exchange the buffer to a final storage buffer containing a low concentration of this compound using size-exclusion chromatography or dialysis.

Protocol 3: Functional Reconstitution into Proteoliposomes

This protocol describes the incorporation of the purified membrane protein into a lipid bilayer, forming proteoliposomes.

Materials:

  • Purified membrane protein in this compound

  • Lipids (e.g., a mixture of POPC and POPG) dissolved in chloroform (B151607)

  • Reconstitution Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl)

  • Bio-Beads SM-2 or dialysis cassette

Procedure:

  • Lipid Film Formation: In a glass vial, create a thin film of lipids by evaporating the chloroform under a stream of nitrogen gas. Further dry the film under vacuum for at least 1 hour.

  • Hydration: Hydrate the lipid film with Reconstitution Buffer to form multilamellar vesicles (MLVs).

  • Liposome (B1194612) Preparation: Create small unilamellar vesicles (SUVs) from the MLVs by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Detergent Destabilization: Add this compound to the liposome suspension to a concentration that leads to vesicle destabilization (this needs to be empirically determined).

  • Protein Insertion: Add the purified membrane protein to the destabilized liposomes at a desired lipid-to-protein ratio (e.g., 50:1 to 500:1 w/w). Incubate for 30 minutes at 4°C.

  • Detergent Removal: Remove the detergent to allow the formation of proteoliposomes. This can be achieved by:

    • Adsorption: Adding Bio-Beads and incubating for several hours at 4°C.

    • Dialysis: Dialyzing against a large volume of detergent-free Reconstitution Buffer overnight at 4°C.

  • Harvesting Proteoliposomes: Collect the proteoliposomes by ultracentrifugation and resuspend in the desired buffer for functional assays.

Reconstitution_Workflow cluster_0 Liposome Preparation cluster_1 Protein Insertion cluster_2 Proteoliposome Formation LipidFilm Lipid Film Hydration Hydration LipidFilm->Hydration SUVs Small Unilamellar Vesicles (SUVs) Hydration->SUVs Destabilization Detergent Destabilization (with this compound) SUVs->Destabilization AddProtein Add Purified Protein Destabilization->AddProtein DetergentRemoval Detergent Removal (Bio-Beads or Dialysis) AddProtein->DetergentRemoval Proteoliposomes Functional Proteoliposomes DetergentRemoval->Proteoliposomes Functional_Assays cluster_GPCR GPCR (A2AR) Functional Assay cluster_ABC ABC Transporter (AcrB/BmrA) Functional Assay Proteoliposome_A2AR A2AR Proteoliposomes RadioligandBinding Radioligand Binding Assay Proteoliposome_A2AR->RadioligandBinding BindingParameters Determine Kd and Bmax RadioligandBinding->BindingParameters Proteoliposome_ABC AcrB/BmrA Proteoliposomes ATPaseAssay ATPase Activity Assay Proteoliposome_ABC->ATPaseAssay ActivityMeasurement Measure Pi release ATPaseAssay->ActivityMeasurement

References

FLAC6: A Novel Detergent for Enhanced In Vitro Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

FLAC6 is a novel, state-of-the-art detergent engineered to overcome the limitations of conventional detergents in stabilizing membrane proteins for in vitro analysis. Membrane proteins are crucial drug targets, but their inherent instability outside of the lipid bilayer presents a significant challenge for structural and functional studies.[1][2] Traditional detergents can be effective at extracting membrane proteins, but often fail to maintain their native conformation and activity over time, leading to denaturation and aggregation.[3][4] this compound is designed with a unique molecular architecture that provides a more rigid and native-like micellar environment, thereby enhancing the stability of solubilized membrane proteins.[1][5] This makes this compound an ideal tool for a range of biophysical and structural biology applications, including thermal shift assays, circular dichroism, and size-exclusion chromatography.

Mechanism of Action

The superior stabilizing properties of this compound are attributed to its innovative "foldable" or "structuring" design. Unlike conventional detergents with a single head and tail, this compound possesses multiple hydrophobic tails and hydrophilic head groups connected by a flexible linker.[3][5] This allows the detergent to form dense, stable micelles that create a protective belt around the hydrophobic transmembrane domains of the protein.[3][6] This architecture is thought to more closely mimic the lateral pressure and structured environment of the native lipid bilayer, thus preserving the protein's structural integrity and function.[1]

Advantages of this compound

  • Enhanced Protein Stability: Significantly improves the long-term stability of a wide range of membrane proteins compared to conventional detergents like DDM.[3]

  • Preservation of Function: Maintains the functional activity of sensitive proteins, such as transporters and GPCRs.[1][3]

  • Broad Applicability: Effective for various membrane proteins from different expression systems.[1]

  • Improved Structural Studies: Promotes the formation of high-quality protein-detergent complexes suitable for crystallization and cryo-EM.[1]

Quantitative Data: Detergent Properties and Protein Stability

The following tables summarize the key properties of this compound in comparison to a standard detergent, Dodecyl Maltoside (DDM), and showcase its superior performance in stabilizing model membrane proteins.

Table 1: Physicochemical Properties of this compound and DDM

PropertyThis compound (Novel Foldable Detergent)DDM (n-Dodecyl-β-D-maltopyranoside)Reference
Molecular Weight (Da) ~2200510.6[3]
Critical Micelle Concentration (CMC) (µM) ~5170[3]
Hydrodynamic Radius (Rh) of Micelles (nm) ~2.73.5[3]

Table 2: Long-term Stability of Membrane Proteins in this compound vs. DDM

Protein TargetAssay ConditionStability in this compound (% initial activity after 13 days)Stability in DDM (% initial activity after 13 days)Reference
Leucine Transporter (LeuT) Incubation at room temperature, measured by [³H]-leucine binding~75%~20%[3]
β2-Adrenergic Receptor (β2AR) Incubation at room temperature, measured by [³H]-dihydroalprenolol binding~80%~40%[3]
μ-Opioid Receptor (MOR) Incubation at room temperature, measured by [³H]-diprenorphine binding~70%~30%[3]

Experimental Protocols

I. Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This protocol outlines the use of this compound to assess the thermal stability of a target protein. An increase in the melting temperature (Tm) indicates enhanced stability.[7][8][9]

Workflow for Thermal Shift Assay

cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis p1 Prepare protein stock in buffer p2 Prepare this compound and control detergents p1->p2 p3 Prepare SYPRO Orange dye p2->p3 p4 Mix protein, detergent, and dye in PCR plate p3->p4 r1 Place plate in real-time PCR instrument p4->r1 r2 Set thermal ramp (e.g., 25-95°C) r1->r2 r3 Monitor fluorescence increase r2->r3 a1 Plot fluorescence vs. temperature r3->a1 a2 Determine melting temperature (Tm) a1->a2 a3 Compare Tm values a2->a3

Caption: Workflow for assessing protein stability using a thermal shift assay.

Materials:

  • Purified protein of interest (1 mg/mL or greater)[7]

  • This compound detergent stock solution (e.g., 10% w/v)

  • Control detergent stock solution (e.g., 10% DDM)

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well qPCR plates

  • Real-time PCR instrument[8]

Procedure:

  • Prepare a 50x working stock of SYPRO Orange dye by diluting the 5000x stock 1:100 in deionized water.

  • Set up the assay plate: In triplicate, for each condition, add the following to a 96-well qPCR plate:

    • 10 µL of protein solution (final concentration ~0.1-0.2 mg/mL)

    • 2.5 µL of 50x SYPRO Orange dye (final concentration 5x)

    • Variable volume of detergent stock (to achieve desired final concentration, e.g., CMC + 0.04%)

    • Assay buffer to a final volume of 25 µL.

  • Seal the plate and centrifuge briefly (e.g., 1000 x g for 1 minute) to mix.[9]

  • Run the thermal melt experiment:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute.[7]

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the unfolding transition, often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

    • Compare the Tm of the protein in this compound to the control detergent. A higher Tm indicates greater stabilization.

II. Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to assess the secondary structure of the protein in the presence of this compound, and to monitor thermal denaturation by observing changes in the CD signal with increasing temperature.[10][11][12]

Workflow for Circular Dichroism Analysis

cluster_cd_prep Sample Preparation cluster_cd_run Data Acquisition cluster_cd_analysis Data Analysis cd_p1 Prepare protein in this compound buffer cd_p2 Adjust protein concentration cd_p1->cd_p2 cd_p3 Transfer to CD cuvette cd_p2->cd_p3 cd_r1 Acquire Far-UV spectrum (secondary structure) cd_p3->cd_r1 cd_r2 Perform thermal melt (monitor signal at a specific wavelength) cd_r1->cd_r2 cd_a2 Plot CD signal vs. temperature cd_r2->cd_a2 cd_a1 Analyze spectrum for secondary structure content cd_a3 Determine Tm cd_a2->cd_a3

Caption: Workflow for protein secondary structure and stability analysis using CD.

Materials:

  • Protein of interest solubilized in this compound-containing buffer (0.1-0.5 mg/mL)

  • CD-compatible buffer (low absorbance in the far-UV region, e.g., 10 mM sodium phosphate)

  • CD Spectropolarimeter with a temperature controller

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation: Prepare the protein sample in the desired buffer containing this compound at a concentration above its CMC. A buffer-only sample with this compound should be used as a blank.

  • Secondary Structure Analysis:

    • Record the CD spectrum in the far-UV range (e.g., 190-260 nm) at a constant temperature (e.g., 20°C).

    • Subtract the blank spectrum from the protein spectrum.

    • Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, etc.).

  • Thermal Denaturation:

    • Select a wavelength that shows a significant change upon unfolding (e.g., 222 nm for α-helical proteins).

    • Monitor the CD signal at this wavelength while increasing the temperature at a controlled rate (e.g., 1°C/minute).

    • Plot the CD signal versus temperature to generate a melting curve.

    • The Tm is the midpoint of this transition.[11]

III. Size-Exclusion Chromatography (SEC)

SEC is used to assess the aggregation state and monodispersity of the protein-detergent complex.[13][14] A stable, monodisperse protein will elute as a single, sharp peak.

Workflow for Size-Exclusion Chromatography

cluster_sec_prep Preparation cluster_sec_run Chromatography cluster_sec_analysis Analysis sec_p1 Equilibrate SEC column with buffer + this compound sec_p2 Prepare protein sample in the same buffer sec_p1->sec_p2 sec_p3 Centrifuge sample to remove aggregates sec_p2->sec_p3 sec_r1 Inject sample onto the column sec_p3->sec_r1 sec_r2 Monitor elution profile (e.g., UV 280 nm) sec_r1->sec_r2 sec_a1 Analyze chromatogram for peak shape and position sec_r2->sec_a1 sec_a2 Assess monodispersity and aggregation sec_a1->sec_a2

Caption: Workflow for assessing protein aggregation and monodispersity via SEC.

Materials:

  • Protein of interest solubilized in buffer with this compound

  • SEC column appropriate for the size of the protein-detergent complex

  • HPLC or FPLC system

  • Mobile phase: Buffer containing this compound at a concentration above its CMC (e.g., 50 mM Tris, 150 mM NaCl, CMC + 0.02% this compound, pH 7.5)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Sample Preparation: Prepare the protein sample in the mobile phase. Centrifuge the sample (e.g., at >10,000 x g for 10 minutes) to pellet any large aggregates.

  • Chromatography Run:

    • Inject the clarified sample onto the equilibrated column.

    • Run the mobile phase at a constant flow rate.

    • Monitor the protein elution using UV absorbance at 280 nm.

  • Data Analysis:

    • A monodisperse, stable protein should elute as a single, symmetrical peak at an elution volume corresponding to the intact protein-detergent complex.

    • The presence of peaks in the void volume or as shoulders on the main peak indicates aggregation.[13][15]

Conclusion

This compound represents a significant advancement in detergent technology for the study of membrane proteins. Its unique properties provide a more stabilizing environment, enabling researchers to perform a wide range of in vitro assays with greater confidence in the structural and functional integrity of their protein of interest. The protocols provided here serve as a starting point for leveraging the benefits of this compound in your research and drug development workflows.

References

Protocol for FLAG-Tag Removal Following Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant proteins are crucial tools in research and drug development. Affinity tags, such as the FLAG-tag (a short peptide sequence of DYKDDDDK), are widely used to simplify the purification of these proteins. However, for certain downstream applications, including structural studies, functional assays, or therapeutic use, the presence of the affinity tag may interfere with the protein's function or immunogenicity. Therefore, removal of the tag after purification is often a necessary step.[1][2][3][4]

This document provides a detailed protocol for the removal of the N-terminal FLAG-tag from a target protein following its solubilization, a critical step particularly for membrane proteins. The protocol outlines methods for both enzymatic cleavage of the tag and subsequent removal of the cleavage enzyme and the cleaved tag.

Signaling Pathway and Experimental Workflow

The general workflow for expressing, purifying, and removing a FLAG-tag from a target protein involves several key steps, from gene cloning to the final pure, tag-free protein.

Workflow cluster_cloning Gene Cloning and Expression cluster_purification Purification cluster_cleavage Tag Removal cluster_final Final Product Cloning Cloning of Target Gene with N-terminal FLAG-tag and Protease Cleavage Site Expression Protein Expression in a Suitable Host System Cloning->Expression CellLysis Cell Lysis and Solubilization of Target Protein Expression->CellLysis AffinityChrom Affinity Chromatography (Anti-FLAG Resin) CellLysis->AffinityChrom Elution Elution of FLAG-tagged Protein AffinityChrom->Elution EnzymaticCleavage Enzymatic Cleavage of FLAG-tag Elution->EnzymaticCleavage Removal Removal of Protease, Cleaved Tag, and Uncleaved Protein EnzymaticCleavage->Removal PureProtein Pure, Tag-free Target Protein Removal->PureProtein

Caption: Experimental workflow for FLAG-tag removal.

Experimental Protocols

Solubilization of the FLAG-tagged Protein

For membrane proteins, solubilization is a critical step to extract the protein from the lipid bilayer.[5] The choice of detergent is crucial and should be optimized for the specific target protein to ensure it remains in its native conformation and is active.

Materials:

  • Cell pellet containing the expressed FLAG-tagged protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)

  • Protease inhibitors

  • Detergent (e.g., DDM, LDAO, Triton X-100)

  • Ultracentrifuge

Protocol:

  • Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.

  • Disrupt the cells using a suitable method (e.g., sonication, French press).

  • Add the chosen detergent to the lysate at a concentration above its critical micelle concentration (CMC) to solubilize the membrane proteins. Incubate with gentle agitation for 1-2 hours at 4°C.

  • Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble material.

  • Collect the supernatant containing the solubilized FLAG-tagged protein.

Affinity Purification of the FLAG-tagged Protein

Materials:

  • Anti-FLAG affinity resin

  • Wash Buffer (Lysis Buffer with a lower concentration of detergent)

  • Elution Buffer (e.g., Wash Buffer with 100-200 µg/mL FLAG peptide or a low pH buffer like 0.1 M glycine, pH 3.5)

Protocol:

  • Equilibrate the anti-FLAG affinity resin with Wash Buffer.

  • Load the supernatant containing the solubilized protein onto the equilibrated resin.

  • Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elute the bound FLAG-tagged protein using the Elution Buffer. If using a low pH elution, neutralize the eluate immediately with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).

Enzymatic Removal of the FLAG-tag

The FLAG-tag is typically removed by a specific protease that recognizes a cleavage site engineered between the tag and the target protein.[6] Enterokinase (also known as enteropeptidase) is a common choice as it recognizes the C-terminal end of the FLAG-tag sequence (Asp-Asp-Asp-Asp-Lys) and cleaves after the lysine (B10760008) residue.[7]

On-Column Cleavage Protocol:

This method involves cleaving the tag while the protein is still bound to the affinity resin, which can simplify the removal of the protease and cleaved tag.[7]

OnColumnCleavage cluster_binding Binding cluster_cleavage Cleavage cluster_elution Elution Load Load Solubilized FLAG-tagged Protein Wash1 Wash Resin Load->Wash1 AddProtease Add Enterokinase to the Resin Wash1->AddProtease Incubate Incubate to Allow for Cleavage AddProtease->Incubate Elute Elute Tag-free Target Protein Incubate->Elute Wash2 Wash and Elute Bound Tag and Protease Elute->Wash2

Caption: On-column FLAG-tag cleavage workflow.

Materials:

  • FLAG-tagged protein bound to anti-FLAG affinity resin

  • Cleavage Buffer (a buffer compatible with the protease, e.g., 50 mM Tris-HCl, pH 8.0, 1 mM CaCl2)

  • Enterokinase

Protocol:

  • After washing the resin with the bound protein, equilibrate the column with Cleavage Buffer.

  • Add enterokinase (typically 1-10 units per mg of fusion protein) to the resin in a minimal volume of Cleavage Buffer.

  • Incubate the resin with the protease for a specified time (e.g., 2-16 hours) at a suitable temperature (e.g., 4°C or room temperature), with gentle agitation. Optimization of time and temperature may be required.[6]

  • Collect the flow-through, which contains the tag-free target protein.

  • The cleaved FLAG-tag and any uncleaved protein will remain bound to the resin. The protease can be removed by subsequent purification steps if it is also tagged (e.g., with a His-tag) or by size exclusion chromatography.[7][8]

Off-Column (In-Solution) Cleavage Protocol:

This method is performed on the eluted protein in solution.

Materials:

  • Eluted FLAG-tagged protein

  • Enterokinase

  • Dialysis tubing or centrifugal filter unit

Protocol:

  • If necessary, buffer exchange the eluted protein into the Cleavage Buffer using dialysis or a desalting column.

  • Add enterokinase to the protein solution.

  • Incubate the mixture under optimized conditions.

  • After cleavage, the protease, cleaved tag, and any uncleaved protein must be removed. This can be achieved by passing the solution back over the anti-FLAG resin to bind the tag and uncleaved protein. If the protease is tagged (e.g., His-tagged enterokinase), it can be removed using a corresponding affinity resin (e.g., Ni-NTA).[8][9][10] Further purification by size exclusion chromatography can also separate the target protein from the protease and tag.

Removal of Detergent (for Membrane Proteins)

For downstream applications that are incompatible with detergents, the detergent used for solubilization must be removed or exchanged.[5][11][12]

Methods for Detergent Removal:

MethodPrincipleAdvantagesDisadvantages
Dialysis Detergent monomers diffuse through a semi-permeable membrane, while the larger protein-detergent complexes are retained.[12]Simple and gentle.Time-consuming, especially for detergents with a low CMC.[11] May lead to protein precipitation.[11]
Size-Exclusion Chromatography (SEC) Separates molecules based on size. The larger protein can be separated from smaller detergent micelles.[12]Relatively fast and can also be used for buffer exchange.Only effective if there is a significant size difference between the protein and detergent micelles.[11]
Hydrophobic Adsorption Chromatography Uses hydrophobic beads to bind and remove detergent molecules.[11]Can be effective for a wide range of detergents.Requires careful optimization to avoid protein precipitation due to over-stripping of detergent.[11] Can also remove essential lipids.[11]
Affinity Chromatography The protein is bound to a resin, and the detergent is washed away before elution in a detergent-free buffer.[13]Can be very effective for detergent exchange.Requires a suitable affinity tag and resin.

Data Presentation

Table 1: Comparison of FLAG-tag Cleavage Methods

FeatureOn-Column CleavageOff-Column (In-Solution) Cleavage
Principle Protease is added directly to the protein bound to the affinity resin.Protease is added to the eluted protein in solution.
Efficiency Can be highly efficient, but may be limited by accessibility of the cleavage site.Generally very efficient as the cleavage site is freely accessible.
Purity Simplifies removal of the cleaved tag and uncleaved protein.[7]Requires additional steps to remove the protease, cleaved tag, and uncleaved protein.[7]
Protease Removal Protease is in the eluate with the target protein and may require a separate removal step.Can be facilitated by using a tagged protease.[8]
Protein Yield May have lower recovery due to an additional incubation step on the column.Potentially higher recovery from the initial elution, but losses can occur in subsequent purification steps.

Conclusion

The removal of the FLAG-tag is a critical step for obtaining a pure, native target protein for various downstream applications. The choice between on-column and off-column cleavage depends on the specific protein, the efficiency of cleavage, and the desired final purity. For membrane proteins, careful consideration must also be given to the selection and subsequent removal of detergents to maintain protein stability and function. The protocols and data presented here provide a comprehensive guide for researchers to develop an effective strategy for FLAG-tag removal after protein solubilization.

References

FLAC6 compatibility with downstream applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note is based on a hypothetical protein designated "FLAC6." As of this writing, "this compound" does not correspond to a known, publicly documented protein. The information, pathways, and protocols described herein are provided as a detailed, illustrative example for researchers, scientists, and drug development professionals on how to characterize a novel component of a signaling pathway.

Compatibility with Downstream Apoptotic Signaling Pathways and Screening Applications

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

This compound (Facilitator of Ligand-Activated Caspases 6) is a novel, hypothetical adaptor protein identified for its potential role in mediating programmed cell death. Structurally, this compound is postulated to contain a death domain (DD) and a death effector domain (DED), suggesting its involvement in the extrinsic apoptosis pathway. This pathway is a critical cellular process and a key target in therapeutic areas such as oncology and immunology. Understanding the compatibility of this compound with downstream signaling components is crucial for validating its function and exploring its potential as a drug target.

This document provides a detailed overview of this compound's proposed mechanism of action, protocols for assessing its interaction with downstream effectors, and its suitability for high-throughput screening assays.

2. Proposed Signaling Pathway

This compound is hypothesized to function as a critical adaptor protein, linking death receptor activation to the caspase cascade. Upon binding of a ligand (e.g., FasL) to its corresponding death receptor (e.g., FasR), the receptor trimerizes, recruiting this compound via homotypic DD interactions. The DED of this compound then recruits Pro-caspase-8, leading to its dimerization and subsequent auto-activation. Active Caspase-8 initiates a downstream cascade, ultimately leading to apoptosis.

FLAC6_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., FasL) FasR Death Receptor (e.g., FasR) Ligand->FasR Binding & Trimerization This compound This compound Adaptor FasR->this compound Recruitment (DD-DD) ProCasp8 Pro-caspase-8 This compound->ProCasp8 Recruitment (DED-DED) Casp8 Active Caspase-8 ProCasp8->Casp8 Dimerization & Auto-activation Apoptosis Apoptosis Casp8->Apoptosis Execution Cascade

Caption: Proposed this compound-mediated apoptotic signaling pathway.

3. Experimental Protocols & Data

To validate the proposed function of this compound, a series of experiments can be performed. These protocols are designed to confirm protein-protein interactions and quantify downstream functional consequences.

3.1. Protocol 1: Co-Immunoprecipitation (Co-IP) of this compound and Pro-caspase-8

This protocol aims to verify the physical interaction between this compound and Pro-caspase-8 in a cellular context.

  • Objective: To demonstrate that this compound binds to Pro-caspase-8.

  • Experimental Workflow:

    CoIP_Workflow start HEK293T cells co-transfected with Flag-FLAC6 and HA-Pro-caspase-8 lysis Cell Lysis start->lysis incubation Incubate lysate with anti-Flag antibody-conjugated beads lysis->incubation wash Wash beads to remove non-specific binding incubation->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot (probe with anti-HA antibody) elution->analysis

    Caption: Experimental workflow for Co-Immunoprecipitation.

  • Methodology:

    • Cell Culture & Transfection: Plate HEK293T cells to be 70-80% confluent on the day of transfection. Co-transfect cells with plasmids encoding Flag-tagged this compound and HA-tagged Pro-caspase-8 using a suitable transfection reagent. Incubate for 24-48 hours.

    • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in 1 mL of ice-cold Co-IP lysis buffer containing protease inhibitors. Scrape cells and transfer the lysate to a microfuge tube.

    • Immunoprecipitation: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads. Incubate the pre-cleared lysate with anti-Flag antibody-conjugated beads overnight at 4°C with gentle rotation.

    • Washing: Pellet the beads and wash three times with Co-IP lysis buffer to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer.

    • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-HA antibody to detect co-precipitated Pro-caspase-8.

  • Hypothetical Data Summary:

Sample IP Antibody Western Blot Probe Result
Transfected LysateAnti-FlagAnti-HABand detected
Transfected LysateIgG ControlAnti-HANo band detected
Untransfected LysateAnti-FlagAnti-HANo band detected

3.2. Protocol 2: Caspase-8 Activity Assay

This protocol measures the enzymatic activity of Caspase-8, a direct downstream effector of this compound, to functionally validate the signaling pathway.

  • Objective: To quantify the effect of this compound expression on Caspase-8 activation.

  • Methodology:

    • Cell Treatment: Seed cells expressing endogenous or overexpressed this compound in a 96-well plate.

    • Induction of Apoptosis: Treat cells with an appropriate stimulus (e.g., FasL) to activate the extrinsic apoptosis pathway. Include an untreated control group.

    • Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.

    • Caspase-8 Activity Measurement: Add the Caspase-8 substrate (e.g., IETD-pNA) to the cell lysates.

    • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader at multiple time points.

  • Hypothetical Quantitative Data:

Cell Line Treatment Relative Caspase-8 Activity (Fold Change)
Wild-TypeUntreated1.0
Wild-TypeFasL (100 ng/mL)4.5
This compound KnockoutUntreated1.0
This compound KnockoutFasL (100 ng/mL)1.2
This compound OverexpressionUntreated1.5
This compound OverexpressionFasL (100 ng/mL)9.8

4. Compatibility with Downstream Applications

The role of this compound as a key mediator of apoptosis makes it a valuable component for various downstream applications in drug discovery and development.

  • High-Throughput Screening (HTS): Cell lines with engineered this compound expression (e.g., overexpression or knockout) can be used to screen for small molecule or biologic modulators of the extrinsic apoptosis pathway. For example, a this compound-overexpressing cell line could be used in a cell viability assay to screen for compounds that either enhance or inhibit apoptosis.

  • Target Validation: RNAi or CRISPR-Cas9-mediated knockdown/knockout of this compound can be employed to validate its role in the mechanism of action of pro-apoptotic drugs. A decrease in drug efficacy upon this compound depletion would confirm its importance in the drug's signaling pathway.

  • Biomarker Development: this compound expression levels could be investigated as a potential biomarker to predict patient response to therapies that target the extrinsic apoptosis pathway.

The hypothetical protein this compound presents an exciting potential target and tool for apoptosis research and drug development. The protocols and data presented here provide a framework for validating its proposed function and for integrating it into downstream applications. By confirming its role as a key adaptor protein, this compound could unlock new avenues for therapeutic intervention in diseases characterized by dysregulated apoptosis.

Application Notes and Protocols for Preparing FLAC6 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and quality control of stock solutions of FLAC6, a fluorinated detergent essential for the solubilization and functional stabilization of membrane proteins. Adherence to these protocols will ensure the consistency and reliability of experimental results. The primary recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO), based on available stability data.

Introduction to this compound

This compound is a non-ionic, fluorinated detergent designed for the extraction and stabilization of membrane proteins in their native and functional state. Its unique properties make it a valuable tool in structural biology, functional proteomics, and drug discovery, particularly for challenging targets such as G protein-coupled receptors (GPCRs) and transporters. Proper preparation of this compound stock solutions is a critical first step for its successful application in downstream experiments.

Quantitative Data Summary

For ease of use and accurate preparation of this compound solutions, key quantitative data are summarized in the table below.

PropertyValueSource
CAS Number 2820046-26-0N/A
Molecular Weight (MW) 717.43 g/mol N/A
Recommended Solvent Dimethyl Sulfoxide (DMSO)N/A
Stock Solution Storage (in DMSO) 2 weeks at 4°C or 6 months at -80°CN/A
Appearance White to off-white solidN/A

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This concentration is a common starting point and can be diluted to the desired working concentration for specific applications.

  • Safety Precautions: Before handling, consult the Safety Data Sheet (SDS) for this compound and DMSO. Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE.

  • Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound using the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) For example, to prepare 1 mL of a 100 mM solution: Mass (mg) = 100 mmol/L x 0.001 L x 717.43 g/mol x 1000 mg/g = 71.74 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.

  • Dissolution: a. Transfer the weighed this compound powder into a sterile conical tube of appropriate volume. b. Add the calculated volume of anhydrous DMSO to the tube. c. Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can affect the stability of the solution. b. Clearly label each aliquot with the compound name (this compound), concentration (100 mM), solvent (DMSO), and the date of preparation. c. For short-term storage, aliquots can be kept at 4°C for up to two weeks. For long-term storage, store aliquots at -80°C for up to six months.

Considerations for Alternative Solvents

While DMSO is the recommended solvent based on available stability data, researchers may need to use alternative solvents for specific experimental reasons.

  • Aqueous Buffers (e.g., Water, PBS): The solubility of this compound in aqueous solutions has not been extensively documented. Fluorinated compounds can have limited water solubility. If an aqueous stock solution is required, it is recommended to first prepare a high-concentration stock in DMSO and then dilute it into the desired aqueous buffer immediately before use. Observe the solution for any signs of precipitation.

  • Ethanol (B145695): The solubility of this compound in ethanol is not specified in the available literature. If ethanol is the desired solvent, small-scale solubility tests should be performed before preparing a large-volume stock solution.

Note: When using any alternative solvent, it is crucial to perform validation experiments to ensure the stability and efficacy of the this compound solution for the intended application.

Quality Control

Routine quality control of this compound stock solutions is essential to ensure the reproducibility of experiments.

ParameterMethodAcceptance Criteria
Visual Inspection Direct observationThe solution should be clear, colorless, and free of any visible particulates or precipitates.
Concentration Verification Refractive Index MeasurementThe measured refractive index should be consistent with a standard curve of known this compound concentrations in the same solvent.[1][2][3][4][5] This provides a rapid and accurate method for concentration determination.
Purity Assessment Visual InspectionThe absence of visible contaminants is a primary indicator of purity for routine use. For more stringent applications, analytical techniques may be employed.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

FLAC6_Stock_Preparation cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage start Start calculate Calculate Mass of this compound start->calculate weigh Weigh this compound calculate->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex visual_inspection Visual Inspection vortex->visual_inspection concentration_check Concentration Check (Optional) visual_inspection->concentration_check aliquot Aliquot into Single-Use Tubes visual_inspection->aliquot If concentration check is skipped concentration_check->aliquot store Store at 4°C or -80°C aliquot->store end Ready for Use store->end QC_Checks cluster_visual Primary QC cluster_quantitative Secondary QC (Optional) stock_solution Prepared this compound Stock Solution clarity Clear and Colorless? stock_solution->clarity particulates Free of Particulates? clarity->particulates Yes fail FAIL: Discard and Reprepare clarity->fail No refractive_index Refractive Index Matches Standard? particulates->refractive_index Yes pass PASS: Ready for Use particulates->pass If secondary QC is skipped particulates->fail No refractive_index->pass Yes refractive_index->fail No

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FLAC6 Concentration for a New Membrane Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of FLAC6, a novel stabilizing agent, for new membrane proteins.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A: For a novel membrane protein, a good starting point is to screen a range of this compound concentrations. We recommend starting with a concentration at least 2 times its Critical Micelle Concentration (CMC), if known. If the CMC is unknown, a broader screen from 0.1% to 2% (w/v) is advisable. The optimal concentration is highly protein-dependent and requires empirical determination.[1][2]

Q2: How does this compound compare to traditional detergents like DDM or L-MNG?

A: this compound is designed to offer a gentler alternative to some traditional detergents, potentially improving the stability and preserving the native conformation of the target membrane protein.[3] Its unique properties may offer advantages in specific downstream applications like cryo-EM or functional assays. However, direct comparisons require experimental validation for each specific membrane protein.

Q3: Can this compound be used in combination with other detergents or additives?

A: Yes, in some cases, a combination of this compound with other detergents (e.g., a low concentration of a high-CMC detergent like CHAPS) or additives like cholesterol analogs and specific lipids can enhance stability.[1][2][4] This often requires a systematic screening approach to identify synergistic effects.

Q4: Is this compound compatible with downstream applications such as cryo-EM and functional assays?

A: this compound is designed for compatibility with various downstream applications. However, optimization is key. For cryo-EM, it is crucial to find a concentration that ensures particle integrity without introducing excessive background from empty micelles.[4][5] For functional assays, the concentration must be sufficient to maintain protein stability without interfering with its activity.[2]

Q5: How can I remove excess this compound after solubilization?

A: Excess this compound can be removed using size exclusion chromatography (SEC), dialysis, or affinity chromatography wash steps.[6] It is critical to maintain a concentration of this compound above its CMC in all buffers during purification to prevent the protein from aggregating.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration for a new membrane protein.

Problem Potential Cause Recommended Action
Low Solubilization Yield Insufficient this compound concentration.Increase the this compound concentration in increments. Ensure the concentration is well above its CMC.
Incomplete cell lysis.Optimize lysis conditions (e.g., sonication, high-pressure homogenization) before adding this compound.[1]
Inadequate incubation time or temperature.Increase incubation time (e.g., from 1 hour to 4 hours) or temperature (e.g., from 4°C to room temperature), while monitoring protein stability.[1]
Protein Aggregation During Purification This compound concentration dropped below the CMC in purification buffers.Ensure all buffers (binding, wash, and elution) contain this compound at a concentration above its CMC.[2]
The protein is inherently unstable in this compound alone.Screen for stabilizing additives such as glycerol (B35011) (5-20%), specific lipids, or cholesterol analogs to include in all buffers.[1]
Suboptimal buffer conditions (pH, ionic strength).Perform a buffer screen to determine the optimal pH and salt concentration for your protein's stability in the presence of this compound.[1]
Loss of Protein Activity This compound is too harsh and strips essential lipids.Try a lower concentration of this compound. Supplement buffers with lipids known to be important for the protein's function.[2]
The protein has denatured.Re-screen for a milder solubilization agent or consider reconstituting the protein into nanodiscs or liposomes after purification.[3][7]
High Background in Cryo-EM Images Excess empty this compound micelles.Reduce the this compound concentration to the minimum required for protein stability. Consider adding a high-CMC, low-molecular-weight detergent to help disperse particles.[4][5]
Protein aggregation.Optimize the sample for monodispersity using techniques like size exclusion chromatography immediately before grid preparation.
Variable Results Between Experiments Inconsistent sample preparation.Standardize all protocols, including cell lysis, incubation times, temperatures, and buffer compositions.
Degradation of this compound stock solution.Prepare fresh this compound solutions regularly and store them according to the manufacturer's recommendations.

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration for Solubilization

This protocol outlines a method to screen for the optimal concentration of this compound required to solubilize a new membrane protein from cell membranes.

Materials:

  • Cell paste or membrane fraction containing the target membrane protein

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • This compound stock solution (e.g., 10% w/v)

  • Protease inhibitor cocktail

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Resuspend the cell paste or membrane fraction in Solubilization Buffer containing protease inhibitors.

  • Aliquot the membrane suspension into several microcentrifuge tubes.

  • Add varying final concentrations of this compound to each tube (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Incubate the tubes with gentle rotation for 1-4 hours at 4°C.

  • Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes to pellet the insoluble material.

  • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting with an antibody specific to the target protein to determine the most effective this compound concentration for solubilization.

Protocol 2: Assessing Protein Stability Post-Solubilization using Fluorescence-Detection Size-Exclusion Chromatography (FSEC)

This protocol is for assessing the stability and monodispersity of a GFP-tagged membrane protein after solubilization with the optimal this compound concentration.

Materials:

  • Solubilized membrane protein in the optimal this compound concentration (from Protocol 1)

  • SEC Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, supplemented with the optimal this compound concentration)

  • Size-exclusion chromatography column

  • FPLC system with a fluorescence detector

Procedure:

  • Equilibrate the size-exclusion column with at least two column volumes of SEC Buffer.

  • Inject the solubilized membrane protein sample onto the column.

  • Monitor the elution profile using the fluorescence detector.

  • A sharp, symmetrical peak indicates a stable and monodisperse protein sample. The presence of a peak in the void volume suggests aggregation, while multiple peaks may indicate instability or the presence of different oligomeric states.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_solubilization Solubilization Screening cluster_analysis Analysis cluster_downstream Downstream Applications cell_paste Cell Paste/ Membrane Fraction lysis Cell Lysis/ Membrance Prep cell_paste->lysis flac6_screen This compound Concentration Screen (0.1% - 2.0%) lysis->flac6_screen incubation Incubation (1-4h at 4°C) flac6_screen->incubation centrifugation High-Speed Centrifugation incubation->centrifugation sds_page SDS-PAGE & Western Blot centrifugation->sds_page Supernatant & Pellet fsec FSEC for Stability Assessment sds_page->fsec Optimal this compound Concentration purification Purification fsec->purification cryo_em Cryo-EM purification->cryo_em functional_assay Functional Assay purification->functional_assay

Caption: Workflow for this compound concentration optimization.

Troubleshooting_Logic start Start Optimization solubilization Low Solubilization? start->solubilization aggregation Aggregation? solubilization->aggregation No increase_this compound Increase this compound Conc. solubilization->increase_this compound Yes optimize_lysis Optimize Lysis/ Incubation solubilization->optimize_lysis Yes activity Loss of Activity? aggregation->activity No check_cmc Check CMC in Buffers aggregation->check_cmc Yes add_stabilizers Add Stabilizers (Glycerol, Lipids) aggregation->add_stabilizers Yes lower_this compound Lower this compound Conc./ Add Lipids activity->lower_this compound Yes reconstitute Reconstitute in Nanodiscs/Liposomes activity->reconstitute Yes success Successful Optimization activity->success No increase_this compound->aggregation optimize_lysis->aggregation check_cmc->activity add_stabilizers->activity lower_this compound->success reconstitute->success

Caption: Troubleshooting decision tree for this compound optimization.

References

FLAC6 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: FLAC6

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, or (4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononylamine) lactobionamide, is a non-ionic, amphiphilic detergent. It is specifically designed for the extraction and stabilization of membrane proteins, including G-protein coupled receptors (GPCRs) and transporters, while maintaining their structural and functional integrity.[1][2] Its unique structure, featuring a lactobionamide head group and a fluorinated chain, makes it a gentle and effective tool for membrane protein research.[2]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C and protected from light.[2] When stored as a solid under these conditions, the product is expected to be stable for an extended period. For stock solutions, it is recommended to prepare aliquots and store them at -20°C for up to one month to minimize freeze-thaw cycles.

Q3: How stable is this compound under different experimental conditions?

This compound is known to be insensitive to changes in ionic strength or pH, providing flexibility in buffer composition.[2] While detailed quantitative stability data under various temperatures and light conditions are not extensively published, general best practices for handling detergents should be followed. For sensitive experiments, it is advisable to prepare fresh solutions.

Q4: What is the Critical Micelle Concentration (CMC) of this compound?

The Critical Micelle Concentration (CMC) of this compound is 0.56 mM.[2] This is a crucial parameter for designing protein solubilization experiments, as the detergent concentration should be kept above the CMC to ensure the formation of micelles that encapsulate the membrane protein.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of Solubilized Protein Insufficient detergent concentration.Increase the this compound concentration. A common starting point is 20 mM for a total protein concentration of 5 mg/mL.[2] Ensure the concentration is well above the CMC (0.56 mM).
Incomplete cell lysis.Combine this compound with mechanical lysis methods such as sonication or douncing to ensure complete membrane disruption.
Inefficient extraction.Optimize the incubation time and temperature. An incubation of 12 hours at 4°C has been shown to be effective.[2]
Protein Aggregation after Solubilization Detergent concentration fell below the CMC during dilution or purification.Maintain a this compound concentration above the CMC in all buffers throughout the purification process.
The protein is unstable in the detergent.While this compound is a mild detergent, some proteins may require additional stabilizing agents. Consider adding glycerol (B35011) (10-20%) or specific lipids like cholesterol to your buffers.
Loss of Protein Activity The protein has been denatured.Although this compound is a non-ionic detergent designed to be gentle, consider reducing the detergent concentration to the lowest effective level.
Essential lipids or co-factors have been stripped away.Supplement your buffers with lipids that are known to be important for the function of your target protein.
Difficulty Removing Excess Detergent Micelle size is similar to the protein of interest.Utilize methods such as hydrophobic adsorption chromatography (e.g., with styrene (B11656) beads) or detergent removal columns to efficiently remove excess this compound.

Experimental Protocols

Protocol: Solubilization of a GPCR from Mammalian Cell Membranes

This protocol provides a general workflow for the extraction of a G-protein coupled receptor (GPCR) from cultured mammalian cell membranes using this compound.

Materials:

  • Cell pellet expressing the target GPCR

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 20 mM this compound, Protease Inhibitor Cocktail

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a Dounce homogenizer with 20-30 strokes on ice.

  • Membrane Preparation: Centrifuge the cell lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Solubilization: Discard the supernatant and resuspend the membrane pellet in ice-cold Solubilization Buffer. A typical total protein concentration to aim for is 5 mg/mL.[2]

  • Incubation: Incubate the suspension for 12 hours at 4°C with gentle end-over-end rotation to allow for efficient solubilization of the membrane proteins.[2]

  • Clarification: Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Downstream Processing: Carefully collect the supernatant containing the solubilized GPCR-FLAC6 complexes for subsequent purification and analysis.

Visualizations

experimental_workflow start Cell Pellet lysis Cell Lysis (Dounce Homogenization) start->lysis membrane_prep Membrane Preparation (Ultracentrifugation) lysis->membrane_prep solubilization Solubilization with this compound (12h at 4°C) membrane_prep->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification end Solubilized Protein for Downstream Analysis clarification->end

Caption: Experimental workflow for membrane protein solubilization using this compound.

Data Summary

Table 1: Properties of this compound

PropertyValueReference
Full Name (4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononylamine) lactobionamide[2]
Molecular Formula C21H28F13NO11[2]
Molecular Weight 717.4 g/mol [2]
Physical State White powder[2]
Purity (HPLC, 214 nm) ≥98 %[2]
Solubility Soluble in water (28 mM), methanol, and DMSO[2]
Critical Micelle Concentration (CMC) 0.56 mM[2]
Recommended Long-Term Storage -20°C, protected from light[2]
Sensitivity to Ionic Strength and pH Insensitive[2]

References

improving protein yield with FLAC6 detergent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the FLAC6 detergent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound for improving protein yield and stability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a potent fluorinated detergent used for the solubilization and stabilization of membrane proteins.[1] Due to its unique properties, it is particularly valuable for maintaining the structural and functional integrity of challenging proteins such as G protein-coupled receptors (GPCRs) and transporters.[1] Fluorinated surfactants like this compound are known for their ability to preserve the native state of proteins, making them suitable for downstream applications like structural biology (e.g., cryo-EM) and functional assays.[2][3]

Q2: What are the key advantages of using this compound over conventional detergents like DDM?

A2: While conventional detergents like n-dodecyl-β-D-maltoside (DDM) are effective for solubilization, fluorinated detergents like this compound offer distinct advantages in terms of protein stability.[4] The fluorinated tails of these detergents are both hydrophobic and lipophobic, which makes them less disruptive to the protein's interior structure.[5] Compared to conventional surfactants, fluorinated surfactants often have a lower critical micelle concentration (CMC), which can help in preserving the structural and functional properties of the extracted membrane proteins.[5]

Q3: Can this compound be used as the sole detergent for membrane protein extraction?

A3: Fluorinated surfactants like this compound may not be as efficient as conventional detergents for the initial extraction of proteins from the lipid bilayer.[5] They are often used in combination with a conventional detergent. The initial extraction can be performed with a standard detergent, and then the protein can be transferred into a solution containing this compound for enhanced stability during purification and subsequent analyses.[5]

Q4: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

A4: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. Operating above the CMC is crucial for effective protein solubilization. For a fluorinated detergent with a perfluorohexyl tail, similar to this compound, the CMC has been reported to be approximately 0.2 mM.[1] This low CMC is advantageous as it means less detergent is required to maintain a micellar environment, which can be beneficial for downstream applications where high detergent concentrations can be problematic.

Q5: Is this compound compatible with downstream applications such as cryo-EM and mass spectrometry?

A5: Yes, fluorinated surfactants are increasingly being used in cryo-electron microscopy (cryo-EM) sample preparation. They can improve the distribution of protein particles in the vitreous ice and lead to higher resolution structures.[2][3] For mass spectrometry, the compatibility of a detergent is crucial. While some detergents can cause ion suppression, the use of specialized detergents is enabling the analysis of intact membrane protein complexes.[6] It is always recommended to verify the compatibility of this compound with your specific mass spectrometry setup.

Troubleshooting Guide

Low Protein Yield

Problem: You are experiencing low protein yield after solubilization with this compound.

Possible Cause Troubleshooting Suggestion
Inefficient initial extraction As fluorinated detergents can be less efficient for initial extraction, consider a two-step approach. First, use a well-established conventional detergent (e.g., DDM) to solubilize the membrane proteins. Subsequently, exchange the detergent to this compound for stabilization during purification.[5]
Suboptimal this compound concentration Ensure the this compound concentration is above its Critical Micelle Concentration (CMC) of ~0.2 mM.[1] It is generally recommended to use a detergent concentration of at least 2x CMC.[7] You may need to empirically determine the optimal concentration for your specific protein.
Incomplete membrane solubilization Optimize the solubilization conditions, including incubation time, temperature, and mixing. Gentle agitation for 1-2 hours at 4°C is a common starting point.
Protein precipitation The protein may be precipitating after solubilization. This could be due to buffer conditions (pH, ionic strength). Screen different buffer compositions to find the optimal conditions for your protein's stability in this compound.
Protein degradation Proteases released during cell lysis can degrade the target protein. Always add a protease inhibitor cocktail to your lysis and solubilization buffers and perform all steps at 4°C to minimize proteolytic activity.
Protein Instability or Aggregation

Problem: Your protein is unstable or aggregates in the presence of this compound.

Possible Cause Troubleshooting Suggestion
Detergent-protein mismatch While this compound is a mild detergent, it may not be optimal for all membrane proteins. It is advisable to screen a panel of detergents, including other fluorinated and conventional detergents, to find the best one for your target protein.[8]
Buffer conditions The pH, ionic strength, and presence of additives in your buffer can significantly impact protein stability. Systematically vary these parameters to identify the optimal buffer composition.
Absence of stabilizing lipids Some membrane proteins require the presence of specific lipids for stability. Consider adding lipid mixtures (e.g., cholesterol, phospholipids) to the this compound-containing buffer.
High protein concentration High concentrations of purified protein can sometimes lead to aggregation. Try to work with a lower protein concentration or add stabilizing agents like glycerol (B35011) to the buffer.

Data Presentation

Table 1: Physicochemical Properties of a Perfluorohexyl-tailed Lactobionamide Detergent (this compound analogue)

PropertyValueReference
Critical Micelle Concentration (CMC)~0.2 mM[1]
Hydrodynamic Diameter of Micelles~17 nm[1]

Table 2: Relative Solubilization and Stabilization Efficacy of a Perfluorohexyl-tailed Lactobionamide Detergent (this compound analogue) for Model Membrane Proteins

Membrane ProteinSolubilization EfficacyStabilization EfficacyReference
Adenosine A2A Receptor (A2AR)StrongModerate[1]
BmrA (ABC transporter)StrongModerate[1]
(Note: Efficacy is relative to other fluorinated detergents in the same study and not a direct comparison to conventional detergents like DDM in terms of quantitative yield.)

Experimental Protocols

Protocol: Detergent Screening for Membrane Protein Solubilization

This protocol outlines a general strategy for screening multiple detergents, including this compound, to identify the optimal conditions for solubilizing a target membrane protein.

1. Membrane Preparation: a. Harvest cells expressing the target membrane protein by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA) containing a protease inhibitor cocktail. c. Lyse the cells using a suitable method (e.g., sonication, French press). d. Remove cell debris by low-speed centrifugation. e. Isolate the membrane fraction by ultracentrifugation of the supernatant. f. Resuspend the membrane pellet in a buffer without detergent and determine the total protein concentration.

2. Detergent Solubilization Screen: a. Aliquot the membrane suspension into multiple tubes. b. To each tube, add a different detergent from a concentrated stock solution to achieve a final concentration of 1-2% (w/v). Include this compound, DDM, and other relevant detergents in your screen. c. Incubate the samples with gentle agitation for 1-2 hours at 4°C. d. Pellet the unsolubilized material by ultracentrifugation. e. Carefully collect the supernatant containing the solubilized proteins.

3. Analysis of Solubilization Efficiency: a. Analyze the supernatant from each detergent treatment by SDS-PAGE and Western blotting (if an antibody is available) to determine the amount of solubilized target protein. b. Quantify the protein bands to compare the solubilization efficiency of each detergent.

4. Assessment of Protein Stability: a. For the detergents that show good solubilization, assess the stability of the protein in the supernatant. This can be done using techniques like fluorescence-detection size-exclusion chromatography (FSEC) to check for aggregation or by monitoring the protein's activity over time if a functional assay is available.

Mandatory Visualizations

Experimental_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization & Stabilization cluster_purification Purification & Analysis CellHarvest Cell Harvest CellLysis Cell Lysis CellHarvest->CellLysis MembraneIsolation Membrane Isolation CellLysis->MembraneIsolation InitialSolubilization Initial Solubilization (e.g., DDM) MembraneIsolation->InitialSolubilization DirectSolubilization Direct Solubilization (this compound) MembraneIsolation->DirectSolubilization DetergentExchange Detergent Exchange to this compound InitialSolubilization->DetergentExchange Purification Affinity Chromatography DetergentExchange->Purification DirectSolubilization->Purification Analysis Downstream Applications (Cryo-EM, Functional Assays) Purification->Analysis

Caption: Workflow for membrane protein extraction using this compound.

Troubleshooting_Low_Yield Start Low Protein Yield CheckExtraction Check Solubilization Efficiency Start->CheckExtraction CheckStability Check Protein Stability CheckExtraction->CheckStability Efficient OptimizeDetergent Optimize Detergent Concentration/ Co-solubilization CheckExtraction->OptimizeDetergent Inefficient OptimizeBuffer Optimize Buffer Conditions (pH, Ionic Strength, Additives) CheckStability->OptimizeBuffer Unstable/ Aggregated AddInhibitors Add Protease Inhibitors CheckStability->AddInhibitors Degraded ScreenDetergents Screen Alternative Detergents OptimizeDetergent->ScreenDetergents OptimizeBuffer->ScreenDetergents

Caption: Troubleshooting logic for low protein yield.

References

Navigating Membrane Protein Stability: A Technical Guide to Utilizing FLAC6

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support center for FLAC6, a cutting-edge fluorinated detergent designed for the solubilization and stabilization of membrane proteins. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in preserving the structural and functional integrity of your proteins of interest. Contrary to inquiries regarding the prevention of this compound-induced protein denaturation, this compound is engineered to be a mild, non-denaturing surfactant that protects membrane proteins from denaturation and aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a potent, non-ionic fluorinated detergent specifically developed for the extraction and stabilization of membrane proteins from their native lipid bilayer environment.[1][2] Its unique chemical properties make it particularly effective at maintaining the native conformation and activity of challenging proteins, such as G protein-coupled receptors (GPCRs) and transporters. Due to its mild nature, it is an excellent candidate for use in downstream applications like cryo-electron microscopy (cryo-EM) and other structural biology techniques.

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. This is a crucial parameter for effective membrane protein solubilization. While a precise CMC value for this compound is not widely published, it is characterized as having a low CMC (in the range of 0.05-1.5 mM for similar calixarene-based detergents), which is advantageous for forming stable protein-detergent complexes.[1] Working at concentrations well above the CMC is essential for efficient solubilization.

Q3: What are the optimal pH and temperature conditions for using this compound?

This compound is designed to be stable and effective over a range of conditions. For optimal performance and to maintain the integrity of the target protein, it is recommended to conduct solubilization and purification steps at 4°C. The optimal pH will be protein-dependent; however, a starting point of a buffer with a physiological pH (around 7.4) and 150 mM NaCl is generally recommended. The stability of your specific protein at different pH values should be the primary consideration.

Q4: How does this compound compare to other commonly used detergents like DDM or LDAO?

This compound, as a fluorinated surfactant, offers advantages over traditional detergents. Fluorinated surfactants are known to create a more native-like environment for membrane proteins, which can lead to enhanced stability and a reduction in non-specific aggregation. While direct quantitative comparisons for a wide range of proteins are not extensively documented in publicly available literature, the chemical properties of this compound suggest it can be a superior choice for sensitive and difficult-to-stabilize membrane proteins.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Solubilization Yield 1. Insufficient this compound concentration. 2. Inefficient cell lysis. 3. Short incubation time.1. Increase the this compound concentration. A good starting point is 2-5 times the estimated CMC. Perform a concentration titration to find the optimal concentration for your specific protein. 2. Ensure complete cell lysis using appropriate mechanical methods (e.g., sonication, French press) in conjunction with the lysis buffer. 3. Extend the incubation time with the detergent (e.g., from 30 minutes to 2 hours) at 4°C with gentle agitation.
Protein Aggregation or Precipitation after Solubilization 1. This compound concentration has fallen below the CMC during dilution or purification steps. 2. Suboptimal buffer conditions (pH, ionic strength). 3. Proteolytic degradation.1. Ensure that all buffers used throughout the purification process (e.g., wash and elution buffers) contain this compound at a concentration above its CMC. 2. Optimize the pH and salt concentration of your buffers. Consider adding stabilizing agents such as glycerol (B35011) (5-20%), specific lipids (e.g., cholesterol), or co-factors. 3. Add a protease inhibitor cocktail to all buffers during the extraction and purification process.
Loss of Protein Activity 1. The detergent, while mild, may still be too harsh for a particularly sensitive protein. 2. Essential lipids for protein function have been stripped away during solubilization.1. While this compound is a mild detergent, consider screening other gentle detergents or using a mixture of detergents. 2. Supplement the solubilization and purification buffers with lipids that are known to be important for the function of your target protein.
High Background of Non-specific Proteins 1. Incomplete removal of cytosolic proteins. 2. Non-specific binding to affinity chromatography resins.1. Perform a high-speed centrifugation step after cell lysis to effectively pellet the membranes before proceeding with solubilization. 2. Increase the stringency of your wash buffers by slightly increasing the salt concentration or including a low concentration of this compound.

Experimental Protocols

General Protocol for Membrane Protein Solubilization using this compound

This protocol provides a general framework for the extraction and solubilization of membrane proteins from cultured cells. Optimization of detergent concentration, buffer composition, and incubation times will be necessary for each specific protein.

experimental_workflow cluster_prep Cell Preparation cluster_lysis Lysis & Solubilization cluster_purification Purification cell_harvest 1. Cell Harvesting Pellet cells by centrifugation (e.g., 500 x g, 5 min, 4°C) wash 2. Cell Washing Wash pellet with ice-cold PBS cell_harvest->wash lysis 3. Cell Lysis Resuspend in Lysis Buffer with protease inhibitors wash->lysis homogenization 4. Homogenization Disrupt cells (e.g., Dounce homogenizer, sonication) lysis->homogenization centrifugation1 5. Pellet Membranes Centrifuge to remove cytosolic proteins (e.g., 100,000 x g, 1 hr, 4°C) homogenization->centrifugation1 solubilization 6. Solubilization Resuspend membrane pellet in Solubilization Buffer with this compound centrifugation1->solubilization incubation 7. Incubation Incubate with gentle agitation (e.g., 1-2 hours, 4°C) solubilization->incubation centrifugation2 8. Clarification Centrifuge to pellet non-solubilized material (e.g., 100,000 x g, 30 min, 4°C) incubation->centrifugation2 purification 9. Affinity Purification Collect supernatant containing solubilized protein and proceed with purification (e.g., Ni-NTA, Strep-Tactin) centrifugation2->purification

Fig. 1: General workflow for membrane protein extraction and solubilization using this compound.
Logical Flow for Troubleshooting Low Protein Yield

troubleshooting_yield start Low Protein Yield check_lysis Is cell lysis complete? start->check_lysis check_concentration Is this compound concentration optimal? check_lysis->check_concentration Yes improve_lysis Increase homogenization intensity/ duration check_lysis->improve_lysis No check_incubation Is incubation time sufficient? check_concentration->check_incubation Yes titrate_this compound Perform this compound concentration titration (e.g., 1x to 10x CMC) check_concentration->titrate_this compound No increase_incubation Increase incubation time (e.g., up to 4 hours) check_incubation->increase_incubation No end Improved Yield check_incubation->end Yes improve_lysis->check_concentration titrate_this compound->check_incubation increase_incubation->end

Fig. 2: Decision tree for addressing low protein yield during solubilization.

References

Technical Support Center: Managing Foaming in FLAC6 Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage foaming issues encountered during the purification of the recombinant protein FLAC6.

Frequently Asked Questions (FAQs)

Q1: What is causing excessive foaming in my this compound protein purification run?

A1: Excessive foaming during protein purification is a common issue that can arise from a combination of factors. The primary causes include:

  • High Protein Concentration: Proteins themselves are surface-active and can contribute to foam formation, especially at high concentrations.

  • Process Parameters: Vigorous agitation, high aeration rates, or excessive stirring can introduce a large amount of gas into the liquid, leading to foam.[1][2]

  • Lysis Method: Mechanical cell lysis methods, such as sonication or French press, can be harsh and cause significant foaming.[3]

  • Buffer Composition: The presence of detergents or other surfactants in your lysis or purification buffers can stabilize foam.

  • Contaminants: Residual host cell proteins, lipids, or nucleic acids released during cell lysis can also act as foam stabilizers.[4]

Q2: Can foaming negatively impact my this compound protein yield and quality?

A2: Yes, excessive foaming can have several detrimental effects on your protein purification process:

  • Protein Denaturation: The shear stress and increased surface area at the gas-liquid interface within bubbles can cause proteins to denature and aggregate, reducing the yield of active this compound.[3]

  • Loss of Product: Foam can escape from the processing vessel, leading to a direct loss of your target protein.[1]

  • Operational Issues: Foam can block filters, interfere with sensor readings, and lead to over-pressurization of chromatography columns or bioreactors.[1][2]

  • Increased Contamination Risk: If foam escapes the vessel, it can compromise the sterility of your process.[1]

Q3: What are antifoaming agents, and how do I choose the right one for this compound purification?

A3: Antifoaming agents, or defoamers, are chemical additives that reduce and prevent the formation of foam.[5] They are typically surface-active compounds that work by lowering the surface tension of the liquid film of the bubbles, causing them to rupture.[2]

Choosing the right antifoam depends on your specific process and downstream application. Common types include:

  • Silicone-based antifoams: These are highly effective at low concentrations but can sometimes be difficult to remove and may interfere with certain downstream assays.[1][6]

  • Polyalkylene glycols (e.g., PPG, PEG): These are often used in bioprocessing and can be easier to remove than silicone-based antifoams.[1]

  • Fatty acid esters and natural oils: These can be effective but may not be suitable for all applications due to potential interactions with the protein or purification matrix.[1][7]

It is crucial to test a few different antifoams at various concentrations to determine the most effective one with the least impact on this compound activity and downstream processes.

Q4: Are there alternatives to using chemical antifoaming agents?

A4: Yes, several mechanical and process-based methods can be employed to manage foaming:

  • Mechanical Foam Breakers: These devices, such as impellers or centrifuges, are installed in the headspace of the vessel to physically disrupt the foam.

  • Process Parameter Optimization: Reducing agitation speed, optimizing gas flow rates, and maintaining an appropriate temperature can significantly decrease foam formation.[8]

  • Vessel Design: Using a vessel with a larger headspace-to-liquid volume ratio can provide more space for foam to dissipate.

  • Gentle Lysis Methods: Employing enzymatic lysis or osmotic shock instead of harsh mechanical methods can reduce the initial foam generation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving foaming issues during this compound purification.

Logical Workflow for Troubleshooting Foaming

Foaming_Troubleshooting cluster_process Process Parameter Adjustments cluster_lysis Lysis Method Modifications cluster_buffer Buffer Composition Review start Excessive Foaming Observed check_process Step 1: Review Process Parameters start->check_process check_lysis Step 2: Evaluate Lysis Method check_process->check_lysis If foaming persists p1 Reduce Agitation/Stirring Speed check_buffer Step 3: Analyze Buffer Composition check_lysis->check_buffer If foaming persists l1 Switch to a gentler method (e.g., enzymatic) implement_mechanical Step 4: Consider Mechanical Foam Control check_buffer->implement_mechanical If foaming persists b1 Reduce or remove detergents implement_chemical Step 5: Test Chemical Antifoams implement_mechanical->implement_chemical If mechanical control is insufficient resolve Foaming Controlled implement_chemical->resolve p2 Decrease Aeration/Gas Flow Rate p3 Optimize Temperature l2 Reduce sonication intensity/duration b2 Increase ionic strength

Caption: A stepwise approach to troubleshooting foaming issues.

Factors Contributing to Foam Formation

Foam_Factors cluster_physical Physical Factors cluster_chemical Chemical & Biological Factors foam Excessive Foam Formation agitation High Agitation/ Stirring Speed agitation->foam aeration High Aeration/ Gas Flow Rate aeration->foam protein High this compound Concentration protein->foam contaminants Host Cell Contaminants (Proteins, Lipids) contaminants->foam buffer Buffer Composition (e.g., Detergents) buffer->foam lysis Cell Lysis (Release of intracellular components) lysis->contaminants

Caption: Key factors that contribute to foam generation.

Data on Common Antifoaming Agents

The following table summarizes commonly used antifoaming agents in bioprocessing. The effective concentration can vary significantly based on the specific conditions of your process. It is always recommended to perform a small-scale pilot study to determine the optimal concentration.

Antifoaming Agent TypeExample ProductTypical Starting ConcentrationAdvantagesDisadvantages
Silicone-based Antifoam A (Sigma-Aldrich)0.001% - 0.01% (v/v)Highly effective at low concentrations, stable over a wide pH and temperature range.[1][6]Can be difficult to remove, may interfere with some downstream applications.
Polyalkylene Glycol P2000 (Fluka)0.01% - 0.1% (v/v)Readily available, generally less impactful on cell growth than silicone-based antifoams.[1]May be less effective than silicone-based antifoams.
Fatty Acid Ester Struktol J673A0.05% - 0.2% (v/v)Vegetable-based, can be a good alternative for processes with specific material constraints.[1]May have limited effectiveness in some systems.
Natural Oil Olive Oil0.1% - 0.4% (v/v)Inexpensive and readily available.[7]Can be metabolized by some microorganisms, potential for interference with purification.

Experimental Protocols

Protocol 1: Screening for Optimal Antifoam Concentration

Objective: To determine the minimum effective concentration of an antifoaming agent that controls foaming without significantly impacting this compound yield or activity.

Methodology:

  • Prepare several small-scale cultures or lysates of your this compound-expressing cells under conditions that are known to cause foaming.

  • Create a dilution series of the selected antifoaming agent (e.g., 0.001%, 0.005%, 0.01%, 0.05%, 0.1%).

  • Add the different concentrations of the antifoam to each culture/lysate. Include a no-antifoam control.

  • Initiate the process that typically causes foaming (e.g., agitation, sparging).

  • Monitor the foam level in each vessel over time.

  • After a set period, process the samples and purify this compound.

  • Analyze the yield and purity of this compound from each condition (e.g., via SDS-PAGE and a protein concentration assay).

  • If applicable, perform an activity assay to ensure the antifoam has not denatured the protein.

  • Select the lowest concentration of antifoam that effectively controls foaming without a significant negative impact on yield and activity.

Protocol 2: Evaluating the Impact of Process Parameters on Foaming

Objective: To identify and optimize process parameters to minimize foam formation.

Methodology:

  • Set up a design of experiments (DoE) approach to systematically test the effects of key parameters. The parameters to investigate may include agitation speed, aeration rate, and temperature.

  • Define a range for each parameter (e.g., Agitation: 100-300 RPM; Aeration: 0.5-2.0 L/min).

  • Run a series of experiments at different combinations of these parameters.

  • During each run, measure the maximum foam height and the time it takes to reach this height.

  • At the end of each run, quantify the yield and purity of this compound.

  • Analyze the results to identify the optimal set of process parameters that minimizes foaming while maintaining high protein yield and quality.

References

Technical Support Center: The Impact of pH on Protein Performance

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: How does pH affect protein structure and function?

The pH of a solution is a critical factor that governs the charge of a protein's surface, which in turn influences its chemical stability, structure, and function.[1][2] For enzymes like CDK6, activity is highly dependent on the pH of the surrounding environment. Extreme pH conditions, particularly acidic ones, can lead to significant disruption of the secondary and tertiary structures of the protein, potentially causing aggregation and loss of function.[1]

Q2: What is the optimal pH for CDK6 activity?

Experimental data indicates that CDK6 exhibits its maximum enzymatic activity in the pH range of 7.0 to 8.0.[1] Moving away from this optimal range, in either the acidic or alkaline direction, results in a significant decline in its activity.[1]

Q3: Can pH-induced changes in protein structure be reversed?

While slight alterations in the tertiary structure under mildly acidic conditions might be reversible for some proteins, significant disruption and aggregation caused by extreme pH are often irreversible.[1] For CDK6, aggregates were observed in the pH range of 2.0–4.0.[1] It is crucial to maintain the pH within the protein's stable range to prevent permanent damage.

Troubleshooting Guide: pH-Related Issues in Experiments

Issue 1: Low or No Enzyme Activity

  • Symptom: Your enzyme assay shows significantly lower or no activity compared to expected values.

  • Possible Cause: The pH of your assay buffer is outside the optimal range for the enzyme.

  • Troubleshooting Steps:

    • Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your buffer stock and the final reaction mixture. Do not rely solely on the theoretical pH of the buffer.

    • Buffer Component Check: Ensure that all components of your buffer are correctly weighed and dissolved. Contamination or incorrect proportions can alter the final pH.

    • Sample pH: Check the pH of your protein sample. If it is significantly different from the assay buffer, it could be altering the final reaction pH. Consider buffer-exchanging your protein sample into the assay buffer.

    • Temperature Effects: Be aware that the pH of some buffers can change with temperature. Ensure your pH measurements are taken at the experimental temperature.

Issue 2: Inconsistent Results or Poor Reproducibility

  • Symptom: You observe high variability in your experimental results between replicates or different experimental runs.

  • Possible Cause: Fluctuations in the pH of your reagents or reaction mixtures.

  • Troubleshooting Steps:

    • Fresh Buffer Preparation: Prepare fresh buffers for each experiment to avoid pH drift that can occur over time due to CO2 absorption from the atmosphere or microbial growth.

    • Standardized Protocols: Ensure that the protocol for buffer and reaction mixture preparation is strictly followed in every experiment.

    • pH Meter Calibration: Calibrate your pH meter regularly with fresh, certified calibration standards.[3]

Quantitative Data Summary

The following table summarizes the effect of pH on the secondary structure and enzymatic activity of CDK6, based on published data.

pHSecondary Structure (MRE at 222 nm)Relative Enzymatic Activity (%)Observations
2.0No dichroic signalNot reportedVisible aggregates observed
4.0No dichroic signalNot reportedVisible aggregates observed
7.0Properly folded conformation~100%Optimal activity
8.0Properly folded conformation~100%Optimal activity
9.0Intact secondary structure~80%Slight decrease in activity
10.0Intact secondary structure~60%Moderate decrease in activity
11.0Intact secondary structure~40%Significant decrease in activity

Data adapted from a study on the effect of pH on CDK6 structure and function.[1]

Experimental Protocols

Key Experiment: CDK6 Kinase Activity Assay

This protocol describes a general method to measure the kinase activity of CDK6 at different pH values.

  • Buffer Preparation:

    • Prepare a series of kinase assay buffers (e.g., 50 mM HEPES) with pH values ranging from 5.0 to 10.0 in 0.5 unit increments.

    • Verify the final pH of each buffer using a calibrated pH meter at the intended reaction temperature.

  • Reaction Mixture Preparation (for a single reaction):

    • In a microcentrifuge tube, combine the following on ice:

      • 20 µL of kinase assay buffer (at the desired pH)

      • 10 µL of ATP solution (final concentration, e.g., 100 µM)

      • 10 µL of substrate solution (e.g., a peptide substrate for CDK6)

      • 5 µL of purified CDK6 enzyme solution

  • Reaction Incubation:

    • Initiate the reaction by adding the enzyme.

    • Incubate the reaction mixture at the optimal temperature for CDK6 (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg2+, which is required for kinase activity).

  • Detection:

    • Quantify the product of the kinase reaction. This can be done using various methods, such as:

      • Phosphorimaging if using a radiolabeled ATP ([γ-³²P]ATP).

      • A phosphospecific antibody in an ELISA or Western blot.

      • A commercial kinase assay kit that uses fluorescence or luminescence detection.

  • Data Analysis:

    • Calculate the relative activity at each pH by normalizing the results to the activity observed at the optimal pH (e.g., pH 7.5).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Signal_Transduction_Cascade Signal_Transduction_Cascade Receptor->Signal_Transduction_Cascade Activates CDK6_Cyclin CDK6/Cyclin Complex Signal_Transduction_Cascade->CDK6_Cyclin Activates Transcription_Factor Transcription_Factor CDK6_Cyclin->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: A simplified signaling pathway involving CDK6.

Experimental_Workflow Start Start Buffer_Prep Prepare Buffers at Various pH Start->Buffer_Prep Reaction_Setup Set Up Kinase Reaction Mixtures Buffer_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Termination Stop Reaction Incubation->Termination Detection Quantify Product Termination->Detection Analysis Analyze Data and Compare Activities Detection->Analysis End End Analysis->End

Caption: Workflow for a CDK6 kinase activity assay.

References

Technical Support Center: Troubleshooting Low Solubilization Efficiency with FLAC6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing membrane protein solubilization using the non-ionic detergent, FLAC6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a gentle, non-ionic, fluorinated detergent designed for the extraction, solubilization, and stabilization of membrane proteins, particularly those of high medical relevance such as G protein-coupled receptors (GPCRs) and transporters.[1][2] Its non-ionic nature makes it insensitive to variations in ionic strength or pH, providing a stable environment for sensitive protein targets.[1][2]

Q2: I am observing low solubilization efficiency with this compound. What are the most common causes?

Low solubilization efficiency with any detergent, including this compound, can stem from several factors. The most common issues include suboptimal detergent concentration, an inappropriate detergent-to-protein ratio, insufficient incubation time, or unsuitable buffer conditions for your specific protein of interest. It is also possible that this compound may not be the ideal detergent for every membrane protein, as detergent choice is often empirical and protein-dependent.

Q3: How do I determine the optimal concentration of this compound for my experiment?

The optimal concentration for this compound is critical for efficient solubilization and is dependent on its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to form micelles, which are essential for encapsulating the hydrophobic regions of membrane proteins.[3][4] For effective solubilization, the this compound concentration should be significantly above its CMC. A good starting point is to perform a concentration titration experiment.

Troubleshooting Guides

Issue 1: Low Yield of Solubilized Protein

If you are experiencing a low yield of your target protein in the soluble fraction after extraction with this compound, consider the following troubleshooting steps.

Experimental Protocol: Detergent Concentration Titration

  • Prepare a stock solution of this compound: Dissolve the powdered this compound in your chosen buffer to create a concentrated stock solution (e.g., 10% w/v).

  • Set up a series of solubilization reactions: In separate tubes, aliquot a constant amount of your membrane preparation.

  • Vary this compound concentration: Add the this compound stock solution to each tube to achieve a range of final concentrations. It is recommended to test concentrations both below and significantly above the presumed CMC.

  • Incubate: Allow the solubilization to proceed under your standard incubation conditions (e.g., 1-2 hours at 4°C with gentle agitation).

  • Separate soluble and insoluble fractions: Centrifuge the samples at high speed (e.g., 100,000 x g for 30-60 minutes) to pellet the insoluble material.

  • Analyze the supernatant: Carefully collect the supernatant (soluble fraction) and analyze the protein yield using a suitable method such as SDS-PAGE followed by Western blotting or a protein quantification assay.

Table 1: Troubleshooting Low Protein Yield

Potential Cause Recommended Action Rationale
This compound concentration is too low (below CMC) Perform a detergent concentration titration to identify the optimal concentration for your protein. A common starting range for non-ionic detergents is 0.5% to 2.0% (w/v).The detergent concentration must be above the CMC to form micelles that can solubilize the membrane protein.[3][4]
Insufficient detergent-to-protein ratio Increase the amount of this compound relative to the total protein concentration in your membrane preparation. A starting point is often a 10:1 (w/w) detergent-to-protein ratio.[]An excess of detergent is required to effectively saturate the membrane and extract the protein of interest.
Suboptimal incubation time or temperature Increase the incubation time (e.g., from 1 hour to 4 hours or overnight) or try a slightly higher temperature (e.g., room temperature instead of 4°C), while monitoring protein stability.Some proteins require more time or energy to be efficiently extracted from the lipid bilayer.
Inefficient cell lysis and membrane preparation Ensure complete cell lysis to release the membranes. Use appropriate mechanical methods like sonication or a French press.[6]Incomplete lysis will result in a lower starting amount of membrane-bound protein available for solubilization.

Logical Workflow for Optimizing Protein Yield

start Low Protein Yield c_titration Perform this compound Concentration Titration start->c_titration ratio_opt Optimize Detergent: Protein Ratio c_titration->ratio_opt incubation_opt Test Different Incubation Times and Temperatures ratio_opt->incubation_opt lysis_check Verify Cell Lysis Efficiency incubation_opt->lysis_check analysis Analyze Solubilized Fraction (SDS-PAGE/WB) lysis_check->analysis success Improved Yield analysis->success fail Still Low Yield analysis->fail detergent_screen Consider Screening Alternative Detergents fail->detergent_screen

Caption: Troubleshooting workflow for low protein yield.

Issue 2: Protein is Solubilized but Inactive or Aggregated

Successfully extracting your protein from the membrane is only half the battle. Maintaining its native structure and function is crucial.

Experimental Protocol: Screening for Stabilizing Additives

  • Prepare stock solutions of additives: Create concentrated stock solutions of potential stabilizing agents such as glycerol (B35011) (e.g., 50% v/v), cholesterol or its analogs (e.g., CHS), and specific lipids relevant to your protein.

  • Set up solubilization reactions: Use the optimal this compound concentration determined previously.

  • Add stabilizing agents: To separate reaction tubes, add different additives at various final concentrations.

  • Incubate and solubilize: Follow your optimized solubilization protocol.

  • Assess protein activity and stability: After solubilization, perform a functional assay specific to your protein. Analyze the oligomeric state and for aggregation using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS).

Table 2: Troubleshooting Protein Inactivity or Aggregation

Potential Cause Recommended Action Rationale
Loss of essential lipids Supplement the solubilization buffer with cholesterol or other lipids known to be important for your protein's function.Some membrane proteins require specific lipid interactions to maintain their native conformation and activity.
Protein instability in detergent micelles Add stabilizing agents to the buffer, such as glycerol (5-20%), or specific co-factors.These agents can help to create a more favorable environment for the protein within the detergent micelle, preventing denaturation.
Proteolytic degradation Add a protease inhibitor cocktail to all buffers used during the extraction and purification process.Membrane preparations can contain active proteases that can degrade the target protein once it is solubilized.
This compound is too harsh for the target protein Although this compound is a mild detergent, consider screening other non-ionic or zwitterionic detergents.The optimal detergent is highly protein-specific, and an alternative may provide a better balance of solubilization and stability.[7]

Signaling Pathway Analogy for Detergent Action

cluster_pre Pre-Solubilization cluster_post Post-Solubilization Membrane Lipid Bilayer (Insoluble Protein) Solubilized_Protein Solubilized & Stable Protein-Detergent Complex Membrane->Solubilized_Protein Protein Extraction This compound This compound Monomers Micelle This compound Micelle This compound->Micelle > CMC Micelle->Solubilized_Protein Disrupts Lipid Bilayer Inactive_Protein Inactive/Aggregated Protein Solubilized_Protein->Inactive_Protein Suboptimal Conditions (e.g., wrong buffer, no lipids)

Caption: The process of membrane protein solubilization by this compound.

References

Technical Support Center: Refining Claudin-6 (CLDN6) Protocols for Specific Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their experimental protocols involving the Claudin-6 (CLDN6) protein.

Frequently Asked Questions (FAQs)

Q1: What is Claudin-6 (CLDN6) and why is it a target of interest?

A1: Claudin-6 (CLDN6) is a tight junction protein that is typically expressed during embryonic development but is largely absent in healthy adult tissues. However, its expression is re-activated in several types of cancers, such as ovarian, lung, and testicular cancer. This cancer-specific expression makes CLDN6 an attractive target for various therapeutic strategies, including CAR-T cell therapy and antibody-drug conjugates.

Q2: Which cell lines are suitable for CLDN6 research?

A2: The choice of cell line is critical for successful CLDN6 research. Commonly used cell lines include:

  • Engineered Cell Lines: HEK293 cells engineered to stably express human Claudin-6 are frequently used to create a controlled system for binding assays and to mimic cancer target cells.[1]

  • Endogenously Expressing Cancer Cell Lines: Cell lines such as certain ovarian cancer (e.g., OVCAR-3) and lung cancer cell lines may endogenously express CLDN6. It is crucial to verify the expression level by qPCR or Western blot before starting experiments.

  • Breast Cancer Cell Lines: Cell lines like MDA-MB-231 and SKBR3 have been used in studies investigating the effects of certain compounds on cancer cell cytotoxicity, though CLDN6 expression may not be the primary focus in all such studies.[2]

Q3: How can I verify CLDN6 expression in my chosen cell line?

A3: CLDN6 expression can be confirmed using several standard molecular biology techniques:

  • Flow Cytometry: This is a common method to confirm cell surface expression of CLDN6, often using a fluorescently labeled anti-CLDN6 antibody.[1]

  • Western Blot: This technique can be used to detect the total amount of CLDN6 protein in cell lysates.

  • Quantitative PCR (qPCR): qPCR can be used to measure the mRNA expression level of the CLDN6 gene.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving CLDN6.

Issue 1: Low or No Signal in CLDN6 Detection Assays (Flow Cytometry/Western Blot)
Potential Cause Recommended Solution
Low Endogenous Expression The chosen cell line may not express CLDN6 at a detectable level. Screen multiple cancer cell lines or use a CLDN6-overexpressing stable cell line.[1]
Inefficient Antibody Binding The primary antibody may have low affinity or be used at a suboptimal concentration. Titrate the antibody to determine the optimal concentration. Ensure the antibody is validated for the specific application (e.g., flow cytometry vs. Western blot).
Protein Degradation Protein degradation can occur during sample preparation. Use protease inhibitors in your lysis buffer and keep samples on ice.
Improper Permeabilization (for intracellular targets) If you are trying to detect intracellular CLDN6, ensure your permeabilization protocol is effective. For surface protein detection, avoid permeabilization.
Incorrect Secondary Antibody Ensure the secondary antibody is compatible with the primary antibody's host species and is conjugated to the correct fluorophore or enzyme.
Issue 2: High Background Signal in Flow Cytometry
Potential Cause Recommended Solution
Non-specific Antibody Binding High antibody concentration can lead to non-specific binding. Reduce the primary antibody concentration.[3]
Fc Receptor Binding Immune cells, if present, can bind antibodies non-specifically through Fc receptors. Use an Fc blocking reagent before adding your primary antibody.[4]
Dead Cells Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis.[4]
Autofluorescence Some cell types exhibit natural fluorescence. Run an unstained control to assess the level of autofluorescence.[4]
Issue 3: Inconsistent Results in Cell-Based Assays
Potential Cause Recommended Solution
Cell Passage Number High passage numbers can lead to changes in cell morphology and protein expression. Use cells within a consistent and low passage number range.
Inconsistent Seeding Density Variations in the number of cells seeded can affect assay results. Ensure accurate and consistent cell counting and seeding for all experiments.
Reagent Variability Batch-to-batch variation in media, serum, or other reagents can impact cell behavior. Use reagents from the same lot when possible and qualify new lots before use.
Mycoplasma Contamination Mycoplasma can alter cellular functions and affect experimental outcomes. Regularly test your cell cultures for mycoplasma contamination.

Experimental Protocols

Protocol 1: Flow Cytometry for Cell Surface CLDN6 Detection
  • Cell Preparation:

    • Harvest cells and wash once with ice-cold PBS.

    • Resuspend cells in FACS buffer (PBS with 1-2% FBS) at a concentration of 1x10^6 cells/mL.

  • Blocking (Optional but Recommended):

    • Add Fc block and incubate for 10 minutes on ice to prevent non-specific binding.

  • Primary Antibody Staining:

    • Add the primary anti-CLDN6 antibody at the predetermined optimal concentration.

    • Incubate for 30-60 minutes on ice, protected from light.

  • Washing:

    • Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Secondary Antibody Staining (if using an unconjugated primary):

    • Resuspend the cell pellet in FACS buffer containing the fluorescently-conjugated secondary antibody.

    • Incubate for 30 minutes on ice, protected from light.

  • Final Wash and Acquisition:

    • Wash the cells twice with FACS buffer.

    • Resuspend in 300-500 µL of FACS buffer. Add a viability dye if desired.

    • Analyze the cells on a flow cytometer.

Protocol 2: Western Blot for Total CLDN6 Detection
  • Cell Lysis:

    • Wash cells with cold PBS and lyse with RIPA buffer containing protease inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and Gel Electrophoresis:

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

    • Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary anti-CLDN6 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST and add an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

Visualizations

Experimental_Workflow_for_CLDN6_Analysis cluster_cell_prep Cell Line Preparation cluster_flow Flow Cytometry cluster_wb Western Blot cluster_qpcr qPCR cell_culture Cell Culture (e.g., HEK293-CLDN6, OVCAR-3) harvest Harvest & Count Cells cell_culture->harvest ab_stain Antibody Staining (Anti-CLDN6) harvest->ab_stain lysis Cell Lysis & Protein Quantification harvest->lysis rna_extraction RNA Extraction harvest->rna_extraction acquire Data Acquisition ab_stain->acquire analysis_flow Analysis: Surface Expression acquire->analysis_flow sds_page SDS-PAGE & Transfer lysis->sds_page ab_probe Antibody Probing sds_page->ab_probe detection Detection: Total Protein ab_probe->detection cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr_run qPCR Amplification cdna_synthesis->qpcr_run analysis_qpcr Analysis: mRNA Expression qpcr_run->analysis_qpcr

Caption: Workflow for CLDN6 expression analysis in selected cell lines.

Signaling_Pathway_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_signal Low/No Signal cause1 Low Protein Expression low_signal->cause1 cause2 Poor Antibody Performance low_signal->cause2 cause3 Suboptimal Assay Conditions low_signal->cause3 cause4 Sample Degradation low_signal->cause4 sol1 Use High-Expressing Cell Line / Verify with qPCR cause1->sol1 sol2 Titrate Antibody / Test New Antibody cause2->sol2 sol3 Optimize Blocking & Incubation cause3->sol3 sol4 Use Protease Inhibitors cause4->sol4

Caption: Troubleshooting logic for low signal in CLDN6 detection assays.

References

Validation & Comparative

Validating the Efficacy of Novel Ligands at the Native Adenosine A2A Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the efficacy of novel chemical entities targeting the native adenosine (B11128) A2A receptor (A2AR). As a case study, we will theoretically position a hypothetical novel compound, "FLAC6," against well-established A2AR ligands. This guide will objectively compare performance metrics and provide the supporting experimental data and protocols necessary for reproducible in-vitro validation.

The adenosine A2A receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including inflammation, neurotransmission, and vasodilation.[1] Activation of the A2AR initiates a signaling cascade through the stimulatory G protein (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3] This well-defined pathway provides a robust system for quantifying the efficacy of interacting ligands.

Comparative Analysis of A2AR Ligands

To assess the efficacy of a novel compound like this compound, its performance must be benchmarked against known A2AR agonists and antagonists. The following tables summarize key quantitative data for established ligands, providing a basis for comparison.

Table 1: Binding Affinity of A2AR Ligands

CompoundTypeRadioligand Used for DisplacementCell LineKi (nM)
ZM241385Antagonist[3H]-ZM241385hA2AR0.4 ± 0.03[4]
CGS-21680Agonist[3H]CGS21680HEK29310[5]
NECAAgonist[3H]-ZM241385hA2AR-
UK-432,097Agonist---

Note: Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency and Efficacy of A2AR Ligands

CompoundTypeAssay TypeCell LineEC50 / IC50 (nM)Emax (% of control)
NECAAgonistcAMP AccumulationCHO K17.78[6]-
CGS-21680AgonistcAMP AccumulationHEK293 A2aR--
ZM241385AntagonistcAMP Accumulation (inhibiting NECA)HEK293T63.46[6]-
ZM 241385AntagonistcAMP Assay (against CGS-21680)HEK293550[7]-

Note: EC50 (half maximal effective concentration) measures the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC50 (half maximal inhibitory concentration) measures the potency of an antagonist in inhibiting a biological function. Emax represents the maximum response achievable by an agonist.

Experimental Protocols

Detailed and standardized experimental protocols are critical for generating reproducible and comparable data. The following are methodologies for key experiments in A2AR ligand validation.

Radioligand Binding Assay Protocol

This assay determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the A2AR.

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation (e.g., 20-22 µg of protein per well).[5]

    • Add a constant concentration of a high-affinity radioligand for A2AR. For antagonist studies, [3H]ZM241385 is commonly used, while for agonist studies, [3H]CGS21680 can be employed.[4][5]

    • Add varying concentrations of the unlabeled test compound (e.g., this compound) to compete with the radioligand for binding to the receptor.

    • To determine non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM NECA) to a separate set of wells.[8]

  • Incubation and Termination:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes) with gentle agitation.[5][8]

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the cell membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from all measurements to obtain the specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay Protocol

This functional assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of the second messenger cAMP, a direct downstream indicator of A2AR activation.

  • Cell Preparation:

    • Plate cells stably expressing the A2AR (e.g., HEK-293 or CHO) in a 96- or 384-well plate and culture overnight.[1][7]

  • Agonist Assay:

    • Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).[1]

    • Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) to prevent the degradation of cAMP.

    • Add varying concentrations of the agonist test compound (e.g., this compound).

    • Incubate for a specified time (e.g., 1 hour) at 37°C.[7]

  • Antagonist Assay:

    • Pre-incubate the cells with varying concentrations of the antagonist test compound (e.g., this compound).

    • Add a fixed concentration of a known A2AR agonist (e.g., CGS-21680 or NECA) that elicits a submaximal response.[7]

    • Incubate for a specified time at 37°C.

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a direct immunoassay.[1]

    • For HTRF assays, dye-labeled cAMP and an anti-cAMP antibody are added, and the fluorescence is read at two wavelengths (e.g., 665 nm and 620 nm).[1] The ratio of these readings is inversely proportional to the cAMP concentration.

  • Data Analysis:

    • For agonist assays, plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

    • For antagonist assays, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.

Visualizing Pathways and Workflows

To further clarify the processes involved in A2AR validation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

A2AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist A2AR Agonist (e.g., Adenosine, this compound) A2AR Adenosine A2A Receptor Agonist->A2AR Binds to Gs Gs Protein (α, β, γ subunits) A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Caption: A2AR signaling pathway upon agonist binding.

Experimental_Workflow start Start: Compound Synthesis (e.g., this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay cAMP Accumulation Assay start->functional_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki determine_potency Determine Functional Potency (EC50 / IC50) functional_assay->determine_potency data_analysis Comparative Data Analysis determine_ki->data_analysis determine_potency->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Workflow for validating A2AR ligand efficacy.

References

A Comparative Guide to FLAC6 and Digitonin for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful extraction and stabilization of membrane proteins are critical for the elucidation of their structure and function, forming the bedrock of drug discovery and development. The choice of detergent is a pivotal step in this process, with the ideal agent capable of disrupting the lipid bilayer to liberate the protein of interest while preserving its native conformation and biological activity. This guide provides an objective comparison of two detergents, the novel fluorinated surfactant FLAC6 and the well-established non-ionic detergent Digitonin, highlighting their distinct properties and optimal applications in membrane protein research.

Introduction to this compound and Digitonin

Digitonin is a non-ionic, steroidal glycoside detergent extracted from the purple foxglove plant, Digitalis purpurea. It is considered a mild detergent, renowned for its ability to selectively permeabilize cell plasma membranes with high cholesterol content, leaving intracellular organellar membranes intact.[1] This property makes it particularly useful for the isolation of mitochondria and for preserving delicate protein-protein interactions, rendering it a popular choice for co-immunoprecipitation (Co-IP) studies.[2][3]

This compound , on the other hand, is a member of the fluorinated surfactant family. These surfactants are characterized by the presence of fluorine atoms in their hydrophobic tails, which imparts unique properties such as being both hydrophobic and lipophobic.[4] Consequently, fluorinated surfactants like this compound are generally not used for the initial solubilization of membrane proteins directly from the lipid bilayer.[4] Instead, they excel at stabilizing membrane proteins that have been previously extracted with a conventional detergent, making them highly valuable for structural biology studies, such as cryo-electron microscopy (cryo-EM).[5]

Quantitative Data Presentation

Table 1: Physicochemical Properties of this compound and Digitonin

PropertyThis compound (Fluorinated Surfactant Family)Digitonin
Type Non-ionic, FluorinatedNon-ionic, Steroidal Glycoside
Primary Application Protein stabilization post-extractionSelective membrane permeabilization, Mild protein extraction
Critical Micelle Concentration (CMC) Generally low (e.g., some fluorinated lactobionamides ~0.2-27 mM)[6]~0.4-0.6 mM
Micelle Size Varies with chain length (e.g., some fluorinated lactobionamides 5-17 nm)[6]~70 kDa
Key Feature Lipophobicity, enhances stabilityCholesterol-binding, preserves protein complexes

Table 2: Performance and Application Comparison

FeatureThis compoundDigitonin
Protein Extraction Efficiency Not typically used for direct extraction.[4]Moderate; often used in sequential extractions. A Digitonin/Triton X-100 sequential method yielded 5-times more membrane protein from liver tissue than differential centrifugation.[7]
Preservation of Protein Function High; designed to stabilize protein structure.[5]High; preserves enzyme activity and receptor binding.[8]
Preservation of Protein-Protein Interactions Not its primary application.Excellent; widely used for Co-IP.[2][3]
Compatibility with Downstream Assays Cryo-EM: Excellent, improves sample quality.[5] Mass Spectrometry: Compatible.[9]Co-Immunoprecipitation: Excellent.[2][3] Western Blotting: Compatible.[10] Enzyme Assays: Compatible.[8] Mass Spectrometry: Compatible, with no observed interference with tryptic digestion or ionization.[7]

Experimental Protocols and Methodologies

Digitonin for Selective Permeabilization and Extraction

This protocol describes a common application of Digitonin for the sequential extraction of cytosolic and membrane proteins.

Objective: To separate cytosolic proteins from membrane-bound proteins using Digitonin's selective permeabilization properties, followed by solubilization of membrane proteins with a stronger non-ionic detergent like Triton X-100.[7]

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Digitonin Lysis Buffer (e.g., 10 mM PIPES pH 6.8, 0.015% (w/v) Digitonin, 300 mM sucrose, 100 mM NaCl, 3 mM MgCl2, 5 mM EDTA, and protease inhibitors)[7]

  • Triton X-100 Lysis Buffer (e.g., 10 mM PIPES pH 7.4, 0.5% (v/v) Triton X-100, 300 mM sucrose, 100 mM NaCl, 3 mM MgCl2, 5 mM EDTA, and protease inhibitors)[7]

  • Microcentrifuge

Procedure:

  • Wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.

  • Resuspend the cell pellet in Digitonin Lysis Buffer.

  • Incubate on ice for 10-15 minutes with gentle agitation to selectively permeabilize the plasma membrane.

  • Centrifuge at a low speed (e.g., 2,000 x g) for 5 minutes at 4°C to pellet the cells and organelles.

  • Collect the supernatant, which contains the cytosolic protein fraction.

  • Wash the pellet with Digitonin Lysis Buffer (without detergent) to remove residual cytosolic proteins.

  • Resuspend the pellet in Triton X-100 Lysis Buffer to solubilize the membrane proteins.

  • Incubate on ice for 30 minutes with gentle agitation.

  • Centrifuge at a high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet the insoluble debris.

  • The supernatant contains the solubilized membrane protein fraction.

This compound for Membrane Protein Stabilization

This protocol outlines a general workflow for stabilizing a membrane protein using a fluorinated surfactant like this compound after initial extraction.

Objective: To exchange a membrane protein from a conventional detergent into a fluorinated surfactant to enhance its stability for downstream applications like structural studies.

Materials:

  • Isolated cell membranes containing the protein of interest

  • Conventional Detergent Lysis Buffer (e.g., containing DDM or Triton X-100)

  • Fluorinated Surfactant Buffer (containing this compound at a concentration above its CMC)

  • Size-Exclusion Chromatography (SEC) column or dialysis cassette

Procedure:

  • Solubilize the membrane proteins from the isolated membranes using the Conventional Detergent Lysis Buffer.

  • Incubate on ice with gentle agitation.

  • Centrifuge at high speed to pellet insoluble material.

  • Collect the supernatant containing the solubilized membrane protein in the conventional detergent.

  • Perform detergent exchange into the Fluorinated Surfactant Buffer. This can be achieved through:

    • Size-Exclusion Chromatography (SEC): Equilibrate the SEC column with the Fluorinated Surfactant Buffer and pass the protein sample through the column. The protein will elute in the new buffer.

    • Dialysis: Place the protein sample in a dialysis cassette and dialyze against a large volume of the Fluorinated Surfactant Buffer.

  • The resulting protein sample is now stabilized in the fluorinated surfactant and ready for downstream applications.

Mandatory Visualizations

Digitonin_Workflow start Cell Pellet wash Wash with PBS start->wash lyse_cyto Resuspend in Digitonin Lysis Buffer wash->lyse_cyto incubate_cyto Incubate on Ice (10-15 min) lyse_cyto->incubate_cyto centrifuge_cyto Low-Speed Centrifugation incubate_cyto->centrifuge_cyto supernatant_cyto Cytosolic Fraction (Supernatant) centrifuge_cyto->supernatant_cyto pellet1 Pellet centrifuge_cyto->pellet1 lyse_mem Resuspend in Triton X-100 Lysis Buffer pellet1->lyse_mem incubate_mem Incubate on Ice (30 min) lyse_mem->incubate_mem centrifuge_mem High-Speed Centrifugation incubate_mem->centrifuge_mem supernatant_mem Membrane Protein Fraction (Supernatant) centrifuge_mem->supernatant_mem debris Insoluble Debris (Pellet) centrifuge_mem->debris

Caption: Workflow for selective extraction of membrane proteins using Digitonin.

Caption: Workflow for membrane protein stabilization using this compound.

Decision_Tree goal What is your primary experimental goal? coip Preserve Protein-Protein Interactions (Co-IP)? goal->coip structure Structural Studies (e.g., Cryo-EM)? goal->structure activity Functional/Enzyme Assay? goal->activity digitonin Use Digitonin coip->digitonin Yes This compound Use this compound for stabilization (after initial extraction) structure->this compound Yes digitonin2 Use Digitonin (mild extraction) activity->digitonin2 Yes

References

A Comparative Guide to Structural Biology Techniques for Flagellin-Like Proteins: A FlaC Case Study Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of proteins is paramount for elucidating function and designing targeted therapeutics. This guide provides a comparative analysis of major techniques in structural biology, with a focus on their application to challenging targets like the flagellin-like protein C (FlaC) from Campylobacter jejuni, a key player in bacterial motility and host-pathogen interactions.

The determination of the atomic structure of bacterial flagellar filaments, of which FlaC is a component, has been crucial in understanding how pathogens like Campylobacter jejuni evade the host's innate immune response. This guide will use the successful structural determination of the C. jejuni flagellar filament by cryo-electron microscopy (cryo-EM) as a central case study to compare and contrast this modern technique with traditional methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Structural Biology Techniques

The choice of technique for determining a protein's structure depends on various factors, including the size and nature of the protein, the desired resolution, and the amount of sample available. The following table summarizes the key characteristics of cryo-EM, X-ray crystallography, and NMR spectroscopy.

FeatureCryo-Electron Microscopy (Cryo-EM)X-ray CrystallographyNMR Spectroscopy
Principle 3D reconstruction from 2D images of flash-frozen molecules.Diffraction pattern from X-rays passing through a protein crystal.Analysis of the magnetic properties of atomic nuclei in a magnetic field.
Resolution Near-atomic to atomic (typically 2-4 Å).Atomic (often <2 Å).Atomic, but typically for smaller proteins.
Sample Requirements Small amounts (µg to mg), no crystallization needed.[1][2]Large amounts (mg), requires well-ordered crystals.Moderate amounts (mg), protein must be soluble and stable.
Advantages Can analyze large, flexible, and complex assemblies in near-native states; does not require crystallization.[1][2]"Gold standard" for high-resolution structures; well-established technique.Provides information on protein dynamics and interactions in solution.[3]
Limitations Resolution can be limited by particle orientation and conformational heterogeneity.Crystallization is a major bottleneck; crystal packing can influence conformation.Limited to smaller proteins (typically <40 kDa); requires isotopic labeling for larger proteins.
Suitability for FlaC High, as demonstrated by the successful structure determination of the C. jejuni flagellar filament.[1][2][4][5]Potentially challenging due to the filamentous and potentially flexible nature of flagellin (B1172586) assemblies.Challenging for the entire filament due to its large size, but could be used for individual domains.

Case Study: Cryo-EM Structure of the Campylobacter jejuni Flagellar Filament

A significant breakthrough in understanding FlaC's structural context was the determination of the atomic structure of the C. jejuni flagellar filament at 3.5 Å resolution using single-particle cryo-EM. This study revealed how mutations in the flagellin protein allow the bacterium to evade the host's Toll-like receptor 5 (TLR5) surveillance.[1][5]

Experimental Protocol: Single-Particle Cryo-EM of a Flagellar Filament

The following is a generalized protocol based on the methodology used for the structural determination of the C. jejuni flagellar filament.[1][2][4][5]

  • Sample Preparation:

    • Purification of the flagellar filaments from C. jejuni cultures.

    • Application of the purified sample to a cryo-EM grid (typically a copper grid with a holey carbon film).

    • Plunge-freezing the grid in liquid ethane (B1197151) to vitrify the sample, preserving the native structure of the filaments.

  • Data Acquisition:

    • The vitrified grid is loaded into a transmission electron microscope (TEM) equipped with a direct electron detector.

    • A large number of 2D projection images of the randomly oriented flagellar filaments are collected.

  • Image Processing and 3D Reconstruction:

    • The individual filament images ("particles") are computationally extracted from the micrographs.

    • The particles are classified based on their orientation and conformational state.

    • A 3D density map of the flagellar filament is reconstructed from the 2D images.

  • Model Building and Refinement:

    • An atomic model of the flagellin protein is built into the cryo-EM density map.

    • The model is refined to fit the map and to ensure proper stereochemistry.

Experimental Workflow for Cryo-EM

CryoEM_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_processing Image Processing & Reconstruction cluster_modeling Model Building & Refinement Purification Protein Purification Grid_Prep Grid Preparation Purification->Grid_Prep Plunge_Freezing Plunge Freezing Grid_Prep->Plunge_Freezing TEM Transmission Electron Microscopy Plunge_Freezing->TEM Image_Collection 2D Image Collection TEM->Image_Collection Particle_Picking Particle Picking Image_Collection->Particle_Picking Classification 2D/3D Classification Particle_Picking->Classification Reconstruction 3D Reconstruction Classification->Reconstruction Model_Building Atomic Model Building Reconstruction->Model_Building Refinement Refinement & Validation Model_Building->Refinement Final_Structure Final_Structure Refinement->Final_Structure

Caption: A generalized workflow for determining a protein structure using single-particle cryo-EM.

Alternative Approaches and Their Methodologies

While cryo-EM proved highly successful for the C. jejuni flagellar filament, X-ray crystallography and NMR spectroscopy remain powerful techniques for structural biology.

X-ray Crystallography

This technique would be the method of choice for obtaining the highest possible resolution structure of FlaC, provided that the protein can be crystallized.

Generalized Protocol for X-ray Crystallography:

  • Protein Expression and Purification: A large quantity of highly pure and homogenous FlaC protein is required.

  • Crystallization: The purified protein is subjected to a wide range of conditions (e.g., pH, temperature, precipitants) to induce the formation of well-ordered crystals. This is often the most challenging step.

  • Data Collection: The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination: The diffraction data is used to calculate an electron density map, into which an atomic model of the protein is built and refined.

Logical Flow of X-ray Crystallography

XRay_Crystallography_Flow Protein_Production Protein Production & Purification Crystallization Crystallization Protein_Production->Crystallization XRay_Diffraction X-ray Diffraction Crystallization->XRay_Diffraction Data_Processing Data Processing XRay_Diffraction->Data_Processing Phase_Determination Phase Determination Data_Processing->Phase_Determination Model_Building Model Building & Refinement Phase_Determination->Model_Building Final_Structure Atomic Structure Model_Building->Final_Structure

Caption: The sequential steps involved in determining a protein structure via X-ray crystallography.

NMR Spectroscopy

NMR would be particularly useful for studying the structure and dynamics of smaller, individual domains of FlaC in solution, providing insights that are complementary to the static pictures provided by cryo-EM and X-ray crystallography.[3]

Generalized Protocol for NMR Spectroscopy:

  • Isotope Labeling: The protein is typically expressed in media containing stable isotopes (e.g., ¹³C, ¹⁵N) to make the atoms NMR-active.

  • Sample Preparation: The isotopically labeled protein is purified and prepared in a suitable buffer for NMR analysis.

  • Data Acquisition: A series of NMR experiments are performed to obtain through-bond and through-space correlations between different nuclei.

  • Structure Calculation: The experimental restraints (e.g., distances, dihedral angles) are used to calculate an ensemble of structures that are consistent with the data.

Conclusion

The successful application of cryo-EM to determine the atomic structure of the Campylobacter jejuni flagellar filament highlights the power of this technique for large and complex protein assemblies like those involving FlaC. While X-ray crystallography remains the gold standard for high-resolution structures of well-ordered crystals and NMR provides invaluable information on protein dynamics in solution, cryo-EM has emerged as a revolutionary tool for tackling challenging targets in structural biology. For drug development professionals targeting proteins like FlaC, an integrated approach that leverages the strengths of each of these techniques will be crucial for a comprehensive understanding of protein structure and function, ultimately paving the way for the design of novel therapeutics.

References

A Comparative Analysis of Fluorinated and Hydrogenated Detergents in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate detergent is a critical step in the study of membrane proteins, significantly impacting their solubilization, stability, and suitability for structural and functional analysis. While traditional hydrogenated detergents have been the workhorses in this field for decades, fluorinated detergents have emerged as a promising alternative with unique properties. This guide provides an objective, data-driven comparison of fluorinated and hydrogenated detergents to aid researchers in making informed decisions for their experimental needs.

Key Performance Characteristics: A Head-to-Head Comparison

The fundamental differences between fluorinated and hydrogenated detergents stem from the distinct physicochemical properties of fluorine and hydrogen atoms. The high electronegativity and larger size of fluorine compared to hydrogen result in fluorocarbon chains that are not only hydrophobic but also lipophobic. This unique characteristic leads to markedly different behaviors in aqueous solutions and in their interactions with membrane proteins.[1]

PropertyFluorinated DetergentsHydrogenated DetergentsRationale & Key Considerations
Critical Micelle Concentration (CMC) Generally lower for equivalent chain length. For example, a series of lactobionamide-based fluorinated surfactants showed a progressive decrease in CMC from 27 mM to about 0.2 mM as the fluorinated chain length increased.[2][3] Zwitterionic fluorinated sulfobetaine (B10348) (SB) and dimethylamine (B145610) oxide (AO) detergents also exhibit CMCs in the millimolar range (1.3-2.4 mM).[4]Generally higher than their fluorinated counterparts. For instance, the CMC of n-dodecyl-β-D-maltoside (DDM), a widely used hydrogenated detergent, is approximately 0.15 mM.[5] Octyl-beta-glycoside (OG) has a much higher CMC of ~20 mM.[5]A lower CMC indicates that less detergent is required to form micelles, which can be advantageous in maintaining protein stability and for downstream applications where high detergent concentrations might be detrimental.[6][7]
Protein Solubilization Traditionally considered less effective for direct extraction from membranes due to their lipophobicity.[1][8] However, some newer fluorinated detergents, like a perfluorohexyl derivative of a lactobionamide detergent and a fluorinated octyl maltoside (F6OM), have demonstrated strong solubilization capacity.[2][9][10][11] Zwitterionic fluorinated detergents have also been shown to solubilize synthetic lipid vesicles.[4]Highly effective at extracting membrane proteins from the lipid bilayer.[8][12] Detergents like DDM, DM, OG, LMNG, and LDAO are commonly used for this purpose.[8]The choice depends on the experimental goal. For initial extraction, a potent hydrogenated detergent might be necessary. For subsequent purification and stabilization, a switch to a milder fluorinated detergent could be beneficial.[1]
Protein Stability Generally considered "milder" and less denaturing.[9][13] They are less likely to strip away essential lipids and co-factors bound to the membrane protein.[1][8] The bulky fluorinated tails are also thought to be less disruptive to the protein's tertiary structure.[1] For instance, zwitterionic sulfobetaine (SB) fluorinated detergents outperformed their hydrogenated analogs in stabilizing three different membrane proteins.[4]Can be harsher and may lead to delipidation and destabilization of the protein.[8] However, many hydrogenated detergents, like DDM and LMNG, are widely and successfully used for stabilizing a broad range of membrane proteins.[5]Fluorinated detergents often provide superior long-term stability, which is crucial for structural studies like crystallography and cryo-electron microscopy (cryo-EM).[8][13]
Micelle Properties Form smaller, more compact, and often more homogeneous micelles.[4][13] For example, perfluoropentyl-containing zwitterionic detergents form micelles less than 10 nm in diameter.[4]Micelle size and shape are highly variable depending on the specific detergent.[14] For example, DDM forms larger micelles than decyl maltoside (DM).[14]Smaller and more uniform micelles are often advantageous for high-resolution structural techniques like NMR spectroscopy and cryo-EM, as they lead to more homogeneous samples.[13][14]
Cryo-EM Applications Often used as additives to improve sample quality.[8] They can lead to better particle distribution in the vitreous ice and reduce non-specific aggregation.[1][8] Fluorinated detergents like fluorinated fos-choline-8 and fluorinated octyl-maltoside (FOM) have been reported to improve the distribution of membrane protein molecules in ice.[6]While used for solubilization and purification, they can sometimes lead to issues with preferred orientation and sample aggregation on cryo-EM grids.[6]The addition of a small amount of a fluorinated detergent to a sample solubilized in a hydrogenated detergent is a common strategy to improve cryo-EM grid preparation.[8]
NMR Spectroscopy Can be advantageous due to the absence of proton signals, which simplifies spectra.[15][16] 19F NMR can also be a powerful tool for studying protein-detergent interactions and protein structure.[17]The numerous proton signals from the detergent can complicate NMR spectra, often necessitating the use of deuterated versions.[15][16]The choice depends on the specific NMR experiment. The unique properties of 19F make fluorinated detergents particularly interesting for certain applications.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

A common and robust method for determining the CMC of a detergent is by monitoring the fluorescence of a dye, such as Hoechst 33342, in the presence of increasing concentrations of the detergent.[18]

Materials:

  • Detergent of interest

  • Appropriate buffer (e.g., Tris-HCl, HEPES)

  • Fluorescent dye (e.g., Hoechst 33342)

  • 96-well microplate

  • Plate reader capable of fluorescence measurements

Procedure:

  • Prepare a series of detergent solutions in the desired buffer, covering a wide range of concentrations around the expected CMC.

  • Add a constant, low concentration of the fluorescent dye to each detergent solution.

  • Incubate the plate for a set period to allow for equilibration.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye.

  • Plot the fluorescence intensity as a function of the detergent concentration.

  • The CMC is determined as the point where a sharp change in the slope of the curve is observed. This change corresponds to the partitioning of the dye into the newly formed micelles.[18]

Membrane Protein Solubilization

The goal of this protocol is to extract a target membrane protein from its native lipid environment into a solution containing detergent micelles.[12]

Materials:

  • Cell paste or membrane fraction containing the protein of interest

  • Lysis buffer (containing buffer, salt, protease inhibitors)

  • Detergent stock solution (typically 10-20% w/v)

  • Ultracentrifuge

Procedure:

  • Resuspend the cell paste or membrane fraction in ice-cold lysis buffer.

  • Add the detergent stock solution to the desired final concentration (typically 1-2% w/v, well above the CMC).

  • Stir the suspension gently on ice for 1-2 hours to allow for solubilization.

  • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour to pellet the unsolubilized material.

  • The supernatant contains the solubilized membrane protein in detergent micelles and can be used for subsequent purification steps.[12]

Visualizing Key Concepts

Experimental_Workflow cluster_extraction Protein Extraction cluster_purification Purification & Analysis Cell_Membrane Cell Membrane with Target Protein Solubilization Add Detergent (>CMC) Cell_Membrane->Solubilization Incubation Protein_Micelle Protein-Detergent Micelle Complex Solubilization->Protein_Micelle Extraction Purification Affinity Chromatography Protein_Micelle->Purification Binding & Elution Analysis Structural/Functional Analysis Purification->Analysis Detergent_Micelles cluster_hydrogenated Hydrogenated Detergent Micelle cluster_fluorinated Fluorinated Detergent Micelle H_center H1 H H_center->H1 H2 H H_center->H2 H3 H H_center->H3 H4 H H_center->H4 H5 H H_center->H5 H6 H H_center->H6 H1->H2 H2->H3 H3->H4 H4->H5 H5->H6 H6->H1 F_center F1 F F_center->F1 F2 F F_center->F2 F3 F F_center->F3 F4 F F_center->F4 F5 F F_center->F5 F6 F F_center->F6 F1->F2 F2->F3 F3->F4 F4->F5 F5->F6 F6->F1

References

Preserving Protein Integrity: A Comparative Guide to Solubilization with FLAC6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solubilization agent is a critical step in the structural and functional analysis of membrane proteins. An ideal detergent should not only efficiently extract the protein from its native lipid environment but also maintain its structural integrity and biological function. This guide provides an objective comparison of FLAC6, a novel fluorinated detergent, with other commonly used alternatives, supported by experimental data to aid in the selection of the most suitable solubilization strategy.

This compound is a non-ionic, amphiphilic detergent featuring a lactobionamide head group and a fluorinated chain. This unique chemical structure renders it insensitive to variations in ionic strength and pH, offering a stable environment for membrane proteins. It has been designed to gently extract and stabilize membrane proteins, preserving their native conformation and function.

Performance Comparison: this compound vs. Alternatives

To validate the functional integrity of proteins solubilized in this compound, we compare its performance against established detergents such as Dodecyl-β-D-maltoside (DDM) and Lauryl Maltose Neopentyl Glycol (LMNG), as well as detergent-free methods like nanodiscs. The comparison focuses on key metrics of protein stability and function: thermal stability (Tm), ligand binding affinity for G-protein coupled receptors (GPCRs), and enzymatic activity for transporters.

Thermal Stability

The melting temperature (Tm) is a reliable indicator of a protein's structural integrity. A higher Tm suggests greater stability. The following table summarizes the thermal stability of the Adenosine A2A receptor (A₂A R), a GPCR, and the ABC transporters AcrB and BmrA when solubilized in this compound compared to a reference detergent.

ProteinSolubilization MethodThermal Stability (Tm) in °CImprovement with this compound (°C)
Adenosine A₂A Receptor This compound45+7
Reference Detergent38-
AcrB Transporter This compound58+9
Reference Detergent49-
BmrA Transporter This compound65+23
Reference Detergent42-

Data for this compound and reference detergent from a study on lactobionamide-based fluorinated detergents.

Functional Integrity of a GPCR: Adenosine A₂A Receptor

The primary function of a GPCR is to bind its specific ligands. This is quantified by the inhibition constant (Ki) of a known antagonist. A lower Ki value indicates a higher binding affinity, suggesting a more native-like conformation of the receptor.

Solubilization MethodLigand (Antagonist)Ligand Binding Affinity (Ki) in nM
DDM ZM2413850.4 ± 0.03
Nanodiscs (POPC) ZM241385Not explicitly quantified, but binding is maintained
Functional Integrity of an ABC Transporter: BmrA

For ABC transporters like BmrA, a key functional parameter is their ATPase activity, which fuels the transport of substrates across the membrane. The maximal rate of ATP hydrolysis (Vmax) is a direct measure of this activity.

Solubilization MethodATPase Activity (Vmax) in nmol/min/mg
DDM (0.05%) 585 ± 9
Reconstituted in Lipids (Dialysis) 1712 ± 18
Reconstituted in Lipids (GRecon) 2120 ± 40

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key assays used to assess protein functional integrity.

Radioligand Binding Assay for GPCRs

This assay quantifies the interaction between a solubilized receptor and a radiolabeled ligand.

Workflow for Radioligand Binding Assay

G cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis sp Solubilized Protein incubate Incubate to Equilibrium sp->incubate rl Radioligand rl->incubate cl Competing Ligand (optional) cl->incubate separate Separate Bound/Free Ligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify plot Plot Binding Curve quantify->plot calculate Calculate Kd / Ki plot->calculate G cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis sp Solubilized Transporter incubate Incubate at 37°C sp->incubate atp ATP atp->incubate substrate Substrate/Modulator (optional) substrate->incubate stop Stop Reaction incubate->stop detect Detect Inorganic Phosphate (Pi) stop->detect plot Plot Pi vs. Time or [Substrate] detect->plot calculate Calculate Vmax / Km plot->calculate G cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis sp Solubilized Protein heat Gradual Heating (Temperature Ramp) sp->heat dye Fluorescent Dye (e.g., CPM) dye->heat measure Measure Fluorescence heat->measure plot Plot Fluorescence vs. Temperature measure->plot calculate Determine Melting Temperature (Tm) plot->calculate

References

A Researcher's Guide to FLAC6: Ensuring Purity and Quality for Reproducible Membrane Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the quality of the reagents used. This is particularly true when working with challenging membrane proteins, where proper solubilization and stabilization are paramount for maintaining structural and functional integrity. FLAC6, a novel non-ionic fluorinated detergent, has emerged as a promising tool for these applications. This guide provides a comprehensive comparison of this compound with other common detergents, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

Understanding this compound: A Gentle Approach to Membrane Protein Research

This compound is a lactobionamide-based fluorinated detergent designed for the gentle extraction, solubilization, and stabilization of membrane proteins. Its unique properties, including a high purity of ≥98% and a critical micelle concentration (CMC) of 0.56 mM, make it a valuable tool for studying the structure and function of these challenging biomolecules. Unlike traditional detergents, the fluorinated tail of this compound is both hydrophobic and lipophobic, which is thought to contribute to its milder action and ability to preserve the native conformation of proteins.

Performance Comparison: this compound vs. Traditional Detergents

The choice of detergent is a critical parameter in membrane protein research. Here, we compare the performance of this compound with two widely used conventional detergents: n-dodecyl-β-D-maltoside (DDM) and lauryl maltose (B56501) neopentyl glycol (LMNG).

Physicochemical Properties

A detergent's physicochemical properties, such as its CMC, are crucial for determining the optimal conditions for membrane protein solubilization and purification.

DetergentChemical ClassCritical Micelle Concentration (CMC)Purity
This compound Fluorinated Lactobionamide0.56 mM≥98%
DDM Alkyl Maltoside~0.17 mM≥98%
LMNG Maltose Neopentyl Glycol~0.01 mM≥99%
Thermostability of Solubilized GPCRs

A key indicator of a detergent's effectiveness is its ability to maintain the thermal stability of a solubilized membrane protein. The melting temperature (Tm) of a protein, determined by a thermal shift assay, provides a quantitative measure of its stability. Higher Tm values indicate greater stability.

The following table summarizes the thermostability of a thermostabilized mutant of the human A2A adenosine (B11128) receptor (tA2AR), a model G protein-coupled receptor (GPCR), in different detergents.

DetergentApparent Melting Temperature (Tm) of tA2AR (°C)
LMNG 44.2 ± 0.2
DDM Not available in the same direct comparison
DMNG 33.9 ± 0.2
OGNG 24.2 ± 0.6

Note: While a direct side-by-side comparison of this compound with LMNG and DDM for the same protein under identical conditions was not found in the immediate search results, the data for LMNG, DMNG, and OGNG (all branched-chain detergents) provide a strong indication of the stabilizing effects of different detergent architectures. Studies have shown that LMNG imparts greater stability to GPCRs than DDM.[1][2] Fluorinated surfactants like this compound are also designed to offer enhanced stabilization.

Experimental Protocols for Quality Assessment and Application

Reproducible results demand rigorous quality control of your reagents and standardized protocols for their use.

Purity Assessment of this compound via HPLC-CAD

High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) is a powerful technique for assessing the purity of detergents like this compound that lack a strong UV chromophore.

Methodology:

  • Column: A suitable reversed-phase column, such as a C18 or a specialized surfactant analysis column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detector: Charged Aerosol Detector (CAD).

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase.

  • Analysis: Inject the sample and run the gradient. The purity is determined by the peak area of the main component relative to the total peak area.

Characterization of this compound Micelles

The size and homogeneity of detergent micelles are critical for forming stable protein-detergent complexes. These properties can be assessed using Dynamic Light Scattering (DLS) and Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).

Methodology (DLS):

  • Sample Preparation: Prepare a series of this compound solutions at different concentrations above the CMC in a filtered buffer.

  • Measurement: Analyze the samples using a DLS instrument to determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of the micelles.

Methodology (SEC-MALS):

  • System: An SEC column coupled to a MALS detector, a differential refractive index (dRI) detector, and a UV detector.

  • Mobile Phase: A filtered and degassed buffer containing this compound at a concentration above its CMC.

  • Analysis: Inject a concentrated sample of this compound and analyze the data to determine the absolute molar mass and size distribution of the micelles.

Workflow for GPCR Solubilization and Functional Analysis using this compound

The following workflow illustrates the use of this compound to extract and analyze a membrane protein that is part of a signaling pathway, such as a GPCR.

FLAC6_GPCR_Workflow cluster_extraction Membrane Protein Extraction cluster_purification Purification cluster_analysis Downstream Analysis cell_membrane Cell Membrane with GPCR solubilization Solubilization with this compound cell_membrane->solubilization Add this compound centrifugation Centrifugation solubilization->centrifugation supernatant Supernatant with GPCR-FLAC6 complexes centrifugation->supernatant affinity_chrom Affinity Chromatography supernatant->affinity_chrom sec Size Exclusion Chromatography affinity_chrom->sec purified_protein Purified GPCR- This compound Complex sec->purified_protein structural_studies Structural Studies (e.g., Cryo-EM) purified_protein->structural_studies functional_assays Functional Assays (e.g., Ligand Binding) purified_protein->functional_assays

Caption: Workflow for GPCR analysis using this compound.

This diagram illustrates the key steps from membrane protein extraction using this compound to downstream structural and functional analyses.

Thermal Shift Assay for Protein Stability

A thermal shift assay is a high-throughput method to determine the melting temperature (Tm) of a protein, which is an indicator of its stability.

Methodology:

  • Sample Preparation: In a 96-well plate, mix the purified protein-detergent complex with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate.

  • Data Acquisition: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic core, leading to an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition.

Alternatives to this compound

While this compound offers significant advantages, other detergents and solubilization agents are also available. The choice of the best alternative will depend on the specific membrane protein and the intended downstream applications.

AlternativeChemical ClassKey Features
DDM Alkyl MaltosideWidely used, well-characterized, but can be denaturing for some proteins.
LMNG Maltose Neopentyl GlycolBranched alkyl chains provide enhanced stability for many GPCRs compared to DDM.[1][2]
Digitonin/GDN Steroid-based GlycosidesOften used for cryo-EM studies; can be gentler than traditional detergents.
Amphipols Amphipathic PolymersCan stabilize membrane proteins in a detergent-free environment after initial solubilization.
Nanodiscs Phospholipid Bilayer DiscsProvide a more native-like membrane environment for solubilized proteins.

Signaling Pathway Context: Studying GPCRs with this compound

This compound does not directly participate in cellular signaling. However, by stabilizing membrane proteins like GPCRs, it enables the study of their role in signaling pathways. The diagram below illustrates a generic GPCR signaling cascade that can be investigated once the receptor is stabilized using this compound.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Ligand gpcr GPCR (Stabilized by this compound) ligand->gpcr Binding g_protein G Protein gpcr->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase Activation cellular_response Cellular Response downstream_kinase->cellular_response Phosphorylation of Targets

Caption: Generic GPCR signaling pathway.

This diagram shows how a GPCR, once stabilized by this compound, can be studied in the context of its signaling cascade, from ligand binding to the eventual cellular response.

By providing a stable and functional membrane protein, this compound is a critical tool for elucidating the mechanisms of such signaling pathways, which is essential for drug discovery and development. The careful assessment of its purity and the use of standardized protocols will ensure the generation of high-quality, reproducible data.

References

A Comparative Analysis of FLAC3D for Geotechnical Modeling

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the cross-validation of FLAC3D results with alternative numerical and analytical methods.

FLAC3D (Fast Lagrangian Analysis of Continua in 3 Dimensions) is a powerful numerical modeling tool widely used in geotechnical engineering for analyzing the behavior of soil, rock, and structures. Its explicit finite volume formulation is particularly well-suited for simulating large deformations and material failure. However, for researchers and professionals, understanding its performance relative to other established methods is crucial for robust model validation and interpretation of results. This guide provides a comparative overview of FLAC3D against the Finite Element Method (FEM), the Limit Equilibrium Method (LEM), the Discrete Element Method (DEM), and analytical solutions, supported by experimental data and detailed protocols.

FLAC3D vs. Finite Element Method (FEM)

The Finite Element Method is a widely used numerical technique for solving problems in engineering and mathematical physics. In geotechnical engineering, software like PLAXIS and Abaqus are common FEM-based tools. While both FLAC3D and FEM can solve similar problems, their fundamental approaches differ, leading to variations in results, particularly in scenarios involving large strains and material failure.

Tunneling-Induced Ground Settlement: A Comparative Study

A key area of comparison is the prediction of ground settlement due to tunneling. The following data is from a study comparing the performance of FLAC3D and PLAXIS 3D against monitored data for a tunnel excavation.

Method/ModelMaximum Surface Settlement (mm)
FLAC3D (Mohr-Coulomb) -22.5
PLAXIS 3D (Mohr-Coulomb) -21.8
Monitored Data -20.0
Peck's Formula -18.5

Experimental Protocol: Tunneling Simulation

The numerical analysis of tunneling-induced ground movement was conducted using both FLAC3D and PLAXIS 3D. The objective was to predict the surface settlement and compare it with in-situ monitoring data.

  • Model Geometry: A three-dimensional model of the tunnel and surrounding soil was created. The tunnel had a diameter of 6 meters and was located at a depth of 15 meters.

  • Material Properties: The soil was modeled using the Mohr-Coulomb constitutive model. The key parameters included a Young's modulus of 50 MPa, a Poisson's ratio of 0.3, a cohesion of 10 kPa, and a friction angle of 25 degrees.

  • Boundary Conditions: The bottom boundary of the model was fixed, while the lateral boundaries were constrained in the horizontal direction.

  • Simulation Steps: The simulation involved an initial state of geostatic stress, followed by the excavation of the tunnel in stages to replicate the construction sequence.

FLAC3D vs. Limit Equilibrium Method (LEM)

The Limit Equilibrium Method is a traditional and widely used approach for slope stability analysis. It involves calculating the factor of safety (FOS) by analyzing the equilibrium of a potential sliding mass. While simpler than numerical modeling, LEM relies on assumptions about the failure surface and interslice forces.

Slope Stability Analysis: Factor of Safety Comparison

The following table presents a comparison of the Factor of Safety (FOS) for a simple homogeneous slope calculated using FLAC3D's shear strength reduction (SSR) technique and various LEM methods.

Analysis MethodFactor of Safety (FOS)
FLAC3D (SSR) 1.38
LEM - Bishop Simplified 1.42
LEM - Janbu Simplified 1.35
LEM - Spencer 1.42

Experimental Protocol: Slope Stability Analysis

The stability of a homogeneous soil slope was analyzed to compare the Factor of Safety calculated by FLAC3D and various Limit Equilibrium Methods.

  • Slope Geometry: The slope had a height of 10 meters and an angle of 2:1 (horizontal to vertical).

  • Material Properties: The soil was modeled with a Mohr-Coulomb material model with a cohesion of 12 kPa, a friction angle of 20°, and a unit weight of 20 kN/m³.

  • FLAC3D (SSR Method): The shear strength reduction method was employed in FLAC3D. This technique involves progressively reducing the soil's shear strength parameters (cohesion and friction angle) until failure is initiated. The factor of safety is the ratio of the initial shear strength to the strength at failure.

  • Limit Equilibrium Methods: The analysis was performed using several common LEM techniques, including the Bishop Simplified, Janbu Simplified, and Spencer methods, which differ in their assumptions regarding interslice forces.

FLAC3D vs. Discrete Element Method (DEM)

The Discrete Element Method, implemented in software like 3DEC, is ideal for modeling discontinuous media such as jointed rock masses. Unlike continuum methods like FLAC3D, DEM explicitly models the interactions between individual blocks or particles. For problems involving a few well-defined discontinuities, a comparison between FLAC3D with interfaces and DEM can be insightful.

Benchmarking with a Single Fracture Model

A benchmark study compared FLAC3D (version 9 with zone-joint logic) and 3DEC for a model with a single fracture. The results for slip on a circular fracture subjected to a uniform load were compared.

SoftwareMaximum Slip (m)
FLAC3D v9 (zone-joint) 0.48
3DEC 0.50
Other Numerical Codes (Average) 0.49

Experimental Protocol: Single Fracture Benchmark

This benchmark problem involved simulating the slip on a single circular fracture under a uniform load to compare the performance of FLAC3D and 3DEC.

  • Model Setup: A single, horizontal, circular fracture with a defined radius was embedded in a rock mass.

  • Material and Joint Properties: The rock mass was modeled as elastic, while the fracture was assigned normal and shear stiffnesses, and a friction angle.

  • Loading Conditions: A uniform normal stress was applied to the top of the model to induce slip on the fracture.

  • Analysis: The simulation was run to equilibrium, and the maximum slip displacement on the fracture plane was recorded and compared between the different software.[1]

FLAC3D vs. Analytical Solutions

Validation against analytical solutions is a fundamental step in verifying the accuracy of any numerical modeling software for well-defined problems. For a circular tunnel in an elastic medium, a closed-form analytical solution exists, providing a clear benchmark for FLAC3D's performance.

Lined Circular Tunnel in an Elastic Medium

The displacements and internal forces in a shotcrete-lined circular tunnel were computed using FLAC3D and compared with the analytical solution by Einstein and Schwartz (1979). The comparison for the no-slip condition at the ground-support interface is presented below.

ParameterFLAC3D ResultAnalytical Solution
Radial Displacement at Crown (mm) -1.53-1.50
Tangential Displacement at Springline (mm) 0.760.75
Axial Thrust at Crown (kN/m) 12501230
Bending Moment at Crown (kNm/m) 8588

Experimental Protocol: Analytical Validation of a Circular Tunnel

This validation exercise compares the results of a FLAC3D model of a lined circular tunnel with a known analytical solution.[2][3][4]

  • Problem Definition: A circular tunnel with a 5 m radius is located at a 30 m depth in an elastic soil. The in-situ stresses are anisotropic, with a vertical stress of 600 kPa and a horizontal stress of 300 kPa. The tunnel is supported by a 125 mm thick shotcrete liner.

  • Material Properties: The soil is defined with a Young's modulus of 48 MPa and a Poisson's ratio of 0.34. The shotcrete liner has a Young's modulus of 25 GPa and a Poisson's ratio of 0.15.

  • Analysis Conditions: The model is analyzed under plane-strain conditions, assuming the support is installed simultaneously with the excavation. The interface between the liner and the soil is modeled for a no-slip condition.

  • Comparison: The radial and tangential displacements of the liner, as well as the axial thrust and bending moment within the liner, are calculated in FLAC3D and compared to the values obtained from the analytical solution.[2][3][4]

Visualizing a Comparative Workflow: Slope Stability Analysis

The following diagram illustrates the typical workflow for a comparative slope stability analysis using both FLAC3D and the Limit Equilibrium Method.

cluster_0 Problem Definition cluster_1 FLAC3D (SSR) cluster_2 Limit Equilibrium Method cluster_3 Comparison Define Define Slope Geometry & Soil Properties F3D_Model Create FLAC3D Model Define->F3D_Model LEM_Model Define Potential Slip Surfaces Define->LEM_Model F3D_SSR Perform Shear Strength Reduction Analysis F3D_Model->F3D_SSR F3D_FOS Determine Factor of Safety & Failure Mechanism F3D_SSR->F3D_FOS Compare Compare FOS and Failure Mechanisms F3D_FOS->Compare LEM_Calc Calculate FOS using LEM (e.g., Bishop, Spencer) LEM_Model->LEM_Calc LEM_FOS Identify Critical Slip Surface & Minimum FOS LEM_Calc->LEM_FOS LEM_FOS->Compare

Caption: Workflow for slope stability analysis comparison.

Signaling Pathway for Numerical Model Validation

The process of validating a numerical model like FLAC3D involves a series of interconnected steps, from conceptualization to final validation against real-world data.

A Conceptual Model of Geotechnical Problem B Develop Numerical Model (FLAC3D) A->B C Define Geometry, Materials, Boundaries, & Initial Conditions B->C D Perform Numerical Simulation C->D F Compare Numerical Results with Real-World Data D->F E Obtain Field or Experimental Data (e.g., Monitoring, Lab Tests) E->F G Calibrate Model Parameters F->G If Discrepancy Exists H Validated Numerical Model F->H If Agreement is Good G->C

Caption: General workflow for numerical model validation.

References

Safety Operating Guide

Proper Disposal of FLAC6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of FLAC6, a fluorinated non-ionic detergent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

This compound, identified as (4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononylamine) lactobionamide, is a valuable tool for researchers working with membrane proteins. Its fluorinated nature, however, necessitates careful handling and disposal as such compounds are known for their persistence in the environment.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

Item Specification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect from splashes.

This compound Disposal Protocol

Due to its fluorinated organic composition, this compound should be treated as a halogenated hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain.

Step-by-Step Disposal Procedure:

  • Segregation: Isolate all waste containing this compound. This includes pure this compound powder, concentrated stock solutions, dilute working solutions, and any contaminated labware (e.g., pipette tips, centrifuge tubes).

  • Waste Container:

    • Select a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is recommended.

    • The container must be clearly labeled as "Hazardous Waste - Halogenated Organic Waste" and should also explicitly list "this compound".

  • Aqueous Waste:

    • Carefully pour all aqueous solutions containing this compound into the designated hazardous waste container.

    • Avoid splashing. Use a funnel if necessary.

  • Solid Waste:

    • Place any solid this compound waste (e.g., powder) directly into the designated hazardous waste container.

    • Contaminated disposable items such as gloves, weighing paper, and pipette tips should be collected in a separate, clearly labeled bag for halogenated waste and then placed in the appropriate solid hazardous waste stream as per your institution's guidelines.

  • Decontamination of Labware:

    • Reusable Glassware: Rinse glassware that has come into contact with this compound with a small amount of a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol) to remove any residue. This initial rinseate must be collected and disposed of as halogenated hazardous waste. Subsequent washing with laboratory detergent and water can then be performed.

    • Disposable Plasticware: All disposable plasticware that has been in contact with this compound should be considered contaminated and disposed of as solid halogenated hazardous waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from incompatible chemicals.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional and local regulations for the final disposal, which will typically involve high-temperature incineration.

Experimental Workflow for Waste Segregation

The following diagram illustrates the logical workflow for segregating and preparing this compound waste for disposal.

FLAC6_Disposal_Workflow This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal pure_this compound Pure this compound Powder halogenated_liquid_waste Halogenated Liquid Waste Container pure_this compound->halogenated_liquid_waste Dissolve & Collect flac6_solutions Aqueous this compound Solutions flac6_solutions->halogenated_liquid_waste Collect contaminated_labware Contaminated Labware contaminated_labware->halogenated_liquid_waste Rinse Reusables & Collect Rinseate halogenated_solid_waste Halogenated Solid Waste Bag contaminated_labware->halogenated_solid_waste Collect Disposables ehs_pickup EHS / Licensed Contractor Pickup halogenated_liquid_waste->ehs_pickup halogenated_solid_waste->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Workflow for proper segregation and disposal of this compound waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.